Product packaging for Mepazine acetate(Cat. No.:CAS No. 24360-97-2)

Mepazine acetate

Cat. No.: B3050216
CAS No.: 24360-97-2
M. Wt: 370.5 g/mol
InChI Key: COBIOCPXKOZHSU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Mepazine acetate is a cell-permeable phenothiazine derivative that acts as a potent, reversible, and non-competitive inhibitor of the Mucosa-Associated Lymphoid tissue Lymphoma Translocation 1 (MALT1) protease. It inhibits MALT1 proteolytic activity with an IC50 of 0.83 µM against the full-length protein and 0.42 µM against the paracaspase domain, without affecting caspase-3 or -8 activity . This compound is a valuable tool for studying NF-κB signaling and has demonstrated research utility in various disease models. This compound has been shown to attenuate experimental autoimmune encephalomyelitis (EAE), a model for multiple sclerosis . Furthermore, it protects cartilage degeneration in osteoarthritis (OA) models by inhibiting the MALT1-LPCAT3 axis, which subsequently suppresses the expression of matrix-degrading enzymes like MMP3 and ADAMTS5, and reduces the secretion of pro-inflammatory cytokines and eicosanoids such as PGE2 and LTB4 . It also effectively blocks anti-CD3/CD28-stimulated IL-6 production in primary murine CD4+ T-cells and human PBMCs, and suppresses constitutive MALT1 activity in Activated B-Cell Diffuse Large B-Cell Lymphoma (ABC-DLBCL) cell lines, leading to reduced cell proliferation and induced cytotoxicity . Researchers should note that while mepazine is frequently used to study MALT1 biology, some studies indicate that certain effects, such as the inhibition of RANKL-induced osteoclastogenesis, may occur through MALT1-independent mechanisms . The product is supplied as a purple solid with ≥95% purity and is soluble in DMSO (100 mg/mL) and water (50 mg/mL). It is recommended to store the product desiccated and protected from light at -20°C . This compound is For Research Use Only. Not for use in humans.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H26N2O2S B3050216 Mepazine acetate CAS No. 24360-97-2

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

acetic acid;10-[(1-methylpiperidin-3-yl)methyl]phenothiazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2S.C2H4O2/c1-20-12-6-7-15(13-20)14-21-16-8-2-4-10-18(16)22-19-11-5-3-9-17(19)21;1-2(3)4/h2-5,8-11,15H,6-7,12-14H2,1H3;1H3,(H,3,4)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COBIOCPXKOZHSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)O.CN1CCCC(C1)CN2C3=CC=CC=C3SC4=CC=CC=C42
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80947227
Record name Acetic acid--10-[(1-methylpiperidin-3-yl)methyl]-10H-phenothiazine (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80947227
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

370.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>55.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49645132
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

24360-97-2
Record name 10H-Phenothiazine, 10-[(1-methyl-3-piperidinyl)methyl]-, acetate (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=24360-97-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Mepazine acetate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024360972
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Acetic acid--10-[(1-methylpiperidin-3-yl)methyl]-10H-phenothiazine (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80947227
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 10-[(1-methyl-3-piperidyl)methyl]-10H-phenothiazine monoacetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.041.991
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PECAZINE ACETATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U42703EIIO
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Mepazine Acetate: A Comprehensive Technical Guide to its Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mepazine acetate, a phenothiazine derivative, exerts its pharmacological effects through a multi-faceted mechanism of action. Primarily recognized for its potent inhibition of the mucosa-associated lymphoid tissue lymphoma translocation protein 1 (MALT1) protease, mepazine also exhibits a broad spectrum of activity as an antagonist at various neuroreceptors. This technical guide provides an in-depth exploration of the core mechanisms of action of this compound, presenting quantitative binding data, detailed experimental protocols for key assays, and visual representations of associated signaling pathways and experimental workflows.

Core Mechanism of Action: MALT1 Protease Inhibition

The principal and most well-characterized mechanism of action of mepazine is the inhibition of the MALT1 protease. MALT1 is a critical mediator in the nuclear factor-kappa B (NF-κB) signaling pathway, which plays a pivotal role in the activation and proliferation of lymphocytes. By inhibiting the proteolytic activity of MALT1, mepazine disrupts this signaling cascade, leading to downstream effects on immune cell function.[1][2] This inhibitory action is non-competitive and reversible.[3]

Quantitative Data: MALT1 Inhibition

The inhibitory potency of mepazine against MALT1 has been quantified through in vitro protease cleavage assays. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.

TargetMepazine FormIC50 (µM)Reference
GST-MALT1 (full length)Mepazine0.83[4]
GST-MALT1 (aa 325-760)Mepazine0.42[4]
Signaling Pathway

The inhibition of MALT1 by mepazine interferes with the CBM (CARMA1-BCL10-MALT1) complex, which is essential for NF-κB activation following antigen receptor stimulation. This disruption prevents the cleavage of MALT1 substrates, such as RelB, and subsequently attenuates NF-κB-dependent gene expression.

MALT1_inhibition cluster_upstream Antigen Receptor Signaling cluster_cbm CBM Complex cluster_downstream Downstream Signaling AntigenReceptor Antigen Receptor CARMA1 CARMA1 AntigenReceptor->CARMA1 activates BCL10 BCL10 CARMA1->BCL10 recruits MALT1 MALT1 Protease BCL10->MALT1 recruits NFkB NF-κB Activation MALT1->NFkB activates GeneExpression Gene Expression NFkB->GeneExpression promotes Mepazine This compound Mepazine->MALT1 inhibits

Mepazine's inhibition of the MALT1 protease, disrupting NF-κB signaling.

Neuroreceptor Antagonism

As a member of the phenothiazine class of compounds, this compound also interacts with a variety of neurotransmitter receptors, acting primarily as an antagonist. This activity contributes to its broader pharmacological profile.

Quantitative Data: Receptor Binding Affinities

The binding affinities (Ki) of pecazine (the active base of this compound) for various human (h) and rat (r) receptors have been determined through radioligand binding assays and are compiled in the table below from the NIMH Psychoactive Drug Screening Program (PDSP) Ki database. Lower Ki values indicate higher binding affinity.

Receptor FamilyReceptor SubtypeSpeciesKi (nM)
Dopamine D1human28.5
D2human1.8
D3human1.6
D4human1.2
D5human41.5
Serotonin 5-HT1Ahuman11
5-HT1Bhuman170
5-HT1Dhuman11
5-HT1Ehuman120
5-HT2Ahuman1.3
5-HT2Bhuman0.98
5-HT2Chuman2.5
5-HT3human110
5-HT5Ahuman110
5-HT6human16
5-HT7human5.5
Histamine H1human0.23
H2human220
H4human11
Muscarinic M1human5.7
M2human11
M3human6.5
M4human5.2
M5human12
Adrenergic alpha-1Ahuman1.4
alpha-1Bhuman1.1
alpha-1Dhuman1.5
alpha-2Ahuman1.9
alpha-2Bhuman2.3
alpha-2Chuman2.4

Data sourced from the NIMH Psychoactive Drug Screening Program (PDSP) Ki Database.

Signaling Pathways

Mepazine's antagonism at G-protein coupled receptors (GPCRs) like dopamine and muscarinic receptors blocks the downstream signaling cascades typically initiated by the endogenous ligands. For example, at the dopamine D2 receptor, mepazine prevents the inhibition of adenylyl cyclase, while at the muscarinic M1 receptor, it blocks the activation of phospholipase C.

Receptor_Antagonism cluster_d2 Dopamine D2 Receptor (Gi-coupled) cluster_m1 Muscarinic M1 Receptor (Gq-coupled) Dopamine Dopamine D2R D2 Receptor Dopamine->D2R activates AdenylylCyclase_D2 Adenylyl Cyclase D2R->AdenylylCyclase_D2 inhibits cAMP_D2 cAMP AdenylylCyclase_D2->cAMP_D2 produces ACh Acetylcholine M1R M1 Receptor ACh->M1R activates PLC Phospholipase C M1R->PLC activates IP3_DAG IP3 / DAG PLC->IP3_DAG produces Mepazine This compound Mepazine->D2R blocks Mepazine->M1R blocks Protease_Inhibition_Workflow start Start prep_reagents Prepare Reagents: Mepazine dilutions, MALT1 enzyme, Substrate start->prep_reagents plate_setup Add Mepazine/Vehicle to Microplate prep_reagents->plate_setup add_enzyme Add MALT1 Enzyme Incubate plate_setup->add_enzyme add_substrate Add Fluorogenic Substrate add_enzyme->add_substrate measure_fluorescence Measure Fluorescence over Time add_substrate->measure_fluorescence data_analysis Calculate Initial Rates and % Inhibition measure_fluorescence->data_analysis determine_ic50 Determine IC50 Value data_analysis->determine_ic50 end End determine_ic50->end Radioligand_Binding_Workflow start Start prep_reagents Prepare Reagents: Mepazine dilutions, Radioligand, Cell Membranes start->prep_reagents incubation Incubate Membranes, Radioligand, and Mepazine/Control prep_reagents->incubation filtration Rapid Filtration to Separate Bound and Free Ligand incubation->filtration washing Wash Filters with Ice-Cold Buffer filtration->washing scintillation Add Scintillation Cocktail and Count Radioactivity washing->scintillation data_analysis Calculate Specific Binding and % Inhibition scintillation->data_analysis determine_ki Determine IC50 and Calculate Ki Value data_analysis->determine_ki end End determine_ki->end

References

Mepazine acetate as a MALT1 protease inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to Mepazine Acetate as a MALT1 Protease Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mucosa-associated lymphoid tissue lymphoma translocation protein 1 (MALT1) is a critical intracellular signaling protein that functions as both a molecular scaffold and a cysteine protease.[1][2] Structurally resembling caspases, it is more specifically classified as a paracaspase due to its unique substrate specificity, cleaving after an arginine residue.[3][4] MALT1 is a key component of the CARD11-BCL10-MALT1 (CBM) signalosome, which connects antigen receptor signaling to downstream pathways, most notably the activation of the transcription factor NF-κB.[5][6] The proteolytic activity of MALT1 is essential for the activation and proliferation of lymphocytes.[7] Consequently, deregulated MALT1 activity is a driver for the survival and proliferation of certain cancers, particularly the activated B-cell like (ABC) subtype of diffuse large B-cell lymphoma (ABC-DLBCL).[8][9] This dependency makes MALT1 a compelling therapeutic target.[7][10]

Mepazine, a phenothiazine derivative, has been identified as a potent and selective small-molecule inhibitor of MALT1's protease function.[11][12] This guide provides a comprehensive technical overview of this compound's mechanism of action, inhibitory properties, and the experimental protocols used to characterize its function.

Mechanism of Action: Allosteric Inhibition

Mepazine acts as a non-competitive and reversible inhibitor of the MALT1 protease.[11][12][13] X-ray crystallography studies have revealed that phenothiazine derivatives, including mepazine, do not bind to the active site of the enzyme. Instead, they occupy a hydrophobic allosteric pocket located between the C-terminal caspase-like domain and the Ig3 domain of MALT1.[14][15]

Binding to this allosteric site prevents the conformational rearrangement required to convert MALT1 from its inactive to its proteolytically active state.[14][15] This mechanism effectively locks the enzyme in an inactive conformation, preventing it from cleaving its known substrates, which include:

  • A20 and CYLD: Deubiquitinating enzymes that act as negative regulators of NF-κB signaling. Their cleavage by MALT1 removes this negative feedback.[3][4]

  • BCL10 and RelB: Cleavage of these substrates promotes canonical NF-κB activation.[4][16]

  • Regnase-1 and Roquin-1/2: RNA-binding proteins whose cleavage by MALT1 leads to the stabilization of pro-inflammatory mRNAs.[1][17]

By preventing the cleavage of these key substrates, mepazine effectively blocks the amplification of NF-κB signaling and induces apoptosis, showing selectivity for MALT1-dependent cancer cells like those of ABC-DLBCL.[12][13]

Signaling Pathway Inhibition

The following diagram illustrates the B-cell receptor (BCR) signaling pathway leading to NF-κB activation and highlights the point of inhibition by this compound. Upon BCR stimulation, a signaling cascade activates Protein Kinase C (PKC), which phosphorylates CARD11, initiating the assembly of the CBM complex.[6] MALT1's protease function is then activated, cleaving negative regulators and amplifying the signal. Mepazine allosterically inhibits this crucial proteolytic step.

BCR_Signaling_Mepazine cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_cbm CBM Complex cluster_nucleus Nucleus BCR BCR SYK SYK BCR->SYK Stimulation BTK BTK SYK->BTK PLCG2 PLCγ2 BTK->PLCG2 PKC PKC PLCG2->PKC CARD11_i CARD11 (inactive) PKC->CARD11_i P CARD11_a CARD11 (active) CARD11_i->CARD11_a BCL10 BCL10 CARD11_a->BCL10 MALT1 MALT1 BCL10->MALT1 TRAF6 TRAF6 MALT1->TRAF6 Scaffold function A20_CYLD A20 / CYLD (NF-κB Inhibitors) MALT1->A20_CYLD Proteolytic cleavage IKK IKK Complex TRAF6->IKK IKB IκBα IKK->IKB P, Degradation NFKB NF-κB (p50/p65) NFKB_n NF-κB (p50/p65) A20_CYLD->IKK | Gene Target Gene Expression NFKB_n->Gene Transcription Mepazine Mepazine Acetate Mepazine->MALT1 Allosteric Inhibition

BCR signaling pathway and Mepazine's point of inhibition.

Quantitative Data on this compound's Inhibitory Activity

Mepazine's inhibitory potency has been quantified against both recombinant MALT1 and in cellular contexts. It selectively inhibits MALT1 without significantly affecting other proteases like caspase-3 or caspase-8.

Target Enzyme/SystemAssay TypeSubstrateIC50 Value (µM)Reference(s)
Recombinant GST-MALT1 (Full Length)In Vitro FluorogenicAc-LRSR-AMC0.83[13][18][19][20]
Recombinant GST-MALT1 (aa 325-760)In Vitro FluorogenicAc-LRSR-AMC0.42[13][18][19][20]
Constitutive Cellular MALT1 ActivityCellular AssayEndogenous< 5
(ABC-DLBCL cell lines*)
MALT1 Protease FunctionCellular Cleavage AssayEndogenous CYLD1.132[21]
(Murine Splenic CD4+ T cells)(PMA/Ionomycin stimulated)

*ABC-DLBCL cell lines tested include U2932, OCI-Ly10, OCI-Ly3, HBL1, and TMD8.

Experimental Protocols

Characterizing MALT1 inhibition by mepazine involves both in vitro biochemical assays and cell-based functional assays.

In Vitro MALT1 Protease Activity Assay

This assay directly measures the enzymatic activity of purified MALT1 and its inhibition by a test compound.

a. Materials:

  • Enzyme: Recombinant human MALT1, often as a GST-fusion protein (full-length or the catalytic domain, e.g., aa 325-760).[13]

  • Substrate: Fluorogenic peptide substrate, such as Acetyl-Leu-Arg-Ser-Arg-7-Amino-4-methylcoumarin (Ac-LRSR-AMC).[4][22]

  • Inhibitor: this compound dissolved in DMSO.

  • Assay Buffer: e.g., 50 mM HEPES, 100 mM NaCl, 0.9 M sodium citrate, 10 mM DTT, pH 7.5.[4]

  • Hardware: 384-well or 96-well black assay plates, microplate reader capable of fluorescence detection (Excitation: ~360 nm, Emission: ~460 nm for AMC).[22]

b. Protocol:

  • Compound Preparation: Prepare serial dilutions of this compound in assay buffer. Include a DMSO-only vehicle control.

  • Enzyme Pre-incubation: In the assay plate, add a fixed concentration of recombinant MALT1 to each well containing the diluted inhibitor or vehicle control.

  • Incubate the enzyme-inhibitor mixture for a defined period (e.g., 20-30 minutes) at a controlled temperature (e.g., 30-37°C) to allow for binding.[4]

  • Initiate Reaction: Add the fluorogenic substrate (e.g., Ac-LRSR-AMC to a final concentration of 20-25 µM) to all wells to start the cleavage reaction.[16][22]

  • Kinetic Measurement: Immediately place the plate in the microplate reader. Measure the increase in fluorescence intensity over time (e.g., every 2 minutes for 60-90 minutes) as the substrate is cleaved, releasing the fluorophore (AMC).[22]

  • Data Analysis:

    • Calculate the initial reaction velocity (rate of fluorescence increase) for each concentration of mepazine.

    • Normalize the rates relative to the vehicle control (100% activity) and a no-enzyme control (0% activity).

    • Plot the percent inhibition versus the logarithm of the mepazine concentration and fit the data to a dose-response curve to determine the IC50 value.

Cellular MALT1 Activity Assay (via Western Blot)

This method assesses the ability of mepazine to inhibit MALT1's proteolytic activity on its endogenous substrates within a cellular environment.

a. Materials:

  • Cell Lines: MALT1-dependent ABC-DLBCL cells (e.g., HBL-1, TMD8) with constitutive activity, or Jurkat T-cells which require stimulation.[22][23]

  • Stimulants (for non-constitutive cells): Phorbol 12-myristate 13-acetate (PMA) and Ionomycin, or anti-CD3/CD28 antibodies.[22][24]

  • Inhibitor: this compound.

  • Reagents: Cell lysis buffer, protein quantification reagents (e.g., BCA assay), SDS-PAGE gels, transfer membranes, and primary antibodies against a MALT1 substrate (e.g., anti-CYLD, anti-RelB) and a loading control (e.g., anti-β-Actin).[21]

b. Protocol:

  • Cell Treatment: Plate cells and treat with various concentrations of this compound or DMSO vehicle for a specified duration (e.g., 4 hours).[22]

  • Stimulation (if required): For cell types like Jurkat T-cells, add stimulants (e.g., PMA/Ionomycin) for a short period (e.g., 30 minutes) to induce MALT1 activity.[22][24]

  • Cell Lysis: Harvest the cells, wash with PBS, and lyse them on ice using an appropriate lysis buffer to extract total cellular proteins.

  • Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.

  • Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for a MALT1 substrate (e.g., anti-CYLD). This will detect both the full-length and the cleaved forms of the substrate.

    • Wash and incubate with an appropriate HRP-conjugated secondary antibody.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Re-probe the membrane with a loading control antibody (e.g., anti-β-Actin) to confirm equal protein loading.

  • Data Analysis: Quantify the band intensity for the cleaved substrate fragment. A decrease in the amount of the cleaved fragment in mepazine-treated samples compared to the stimulated control indicates inhibition of MALT1 protease activity.

Experimental Workflow Visualization

The following diagram outlines the workflow for the cellular MALT1 activity assay.

Cellular_Assay_Workflow start Start: Seed Cells treatment Treat with this compound (or DMSO vehicle) start->treatment stimulation Stimulate to Activate MALT1 (e.g., PMA/Ionomycin) (Optional, cell-type dependent) treatment->stimulation lysis Harvest and Lyse Cells to Extract Proteins stimulation->lysis quant Quantify Protein Concentration lysis->quant sds_page SDS-PAGE Separation quant->sds_page transfer Western Blot Transfer to Membrane sds_page->transfer probing Antibody Probing: 1. Primary Ab (e.g., anti-CYLD) 2. Secondary Ab transfer->probing detection ECL Detection and Imaging probing->detection analysis Analyze Substrate Cleavage (Compare treated vs. control) detection->analysis end End: Determine Inhibition analysis->end

Workflow for assessing cellular MALT1 inhibition.

Conclusion

This compound is a well-characterized, cell-permeable, reversible, and non-competitive allosteric inhibitor of MALT1 paracaspase. Its mechanism of action, which involves locking the enzyme in an inactive conformation, prevents the proteolytic cleavage of key substrates necessary for NF-κB signal amplification. This leads to the selective induction of apoptosis in MALT1-dependent cancer cells, particularly ABC-DLBCL. While its origins are as a phenothiazine-class antipsychotic, and potential MALT1-independent effects should be considered in experimental design, mepazine serves as an invaluable tool for studying MALT1 biology and represents a foundational compound class for the development of targeted therapies against lymphomas and potentially autoimmune disorders.[25][26]

References

Mepazine Acetate: A Technical Guide on its Chemical Structure, Properties, and Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mepazine acetate, a phenothiazine derivative, was originally developed as a neuroleptic agent. Though withdrawn from the market due to limited efficacy and safety concerns, it has garnered renewed interest in the scientific community for its potent and selective inhibitory effects on the Mucosa-Associated Lymphoid Tissue Lymphoma Translocation protein 1 (MALT1). MALT1 is a key regulator of the NF-κB signaling pathway, which is implicated in various inflammatory and autoimmune diseases, as well as certain types of cancer. This technical guide provides a comprehensive overview of the chemical structure, physicochemical and pharmacological properties, and biological activity of this compound. It also includes detailed experimental protocols for its study and visualizations of the relevant signaling pathways.

Chemical Structure and Physicochemical Properties

This compound, with the IUPAC name acetic acid;10-[(1-methylpiperidin-3-yl)methyl]phenothiazine, is the acetate salt of the phenothiazine derivative Mepazine (also known as Pecazine)[1]. The presence of the phenothiazine core, a three-ring structure with a central thiazine ring, is characteristic of this class of compounds.

Chemical Identifiers
IdentifierValue
IUPAC Name acetic acid;10-[(1-methylpiperidin-3-yl)methyl]phenothiazine[1]
Synonyms Pecazine acetate, Pacatal[1][2]
CAS Number 24360-97-2[1]
Molecular Formula C21H26N2O2S[1]
Molecular Weight 370.51 g/mol [3]
Canonical SMILES CC(=O)O.CN1CCCC(C1)CN2C3=CC=CC=C3SC4=CC=CC=C42[1]
Physicochemical Properties

Quantitative data on the physicochemical properties of this compound are not extensively reported in the literature. The available information, primarily for the parent compound Mepazine (Pecazine), is summarized below. It is important to note that the acetate salt form may exhibit different properties, particularly in terms of solubility and melting point.

PropertyValueSource
Melting Point 80 °C (for Pecazine)[4]
Boiling Point 230-235 °C at 4 mmHg (for Pecazine)[4]
Solubility Water: 50 mg/mL; DMSO: 100 mg/mL
logP (calculated) 5.6PubChem
pKa (predicted) 8.9 (most basic)ChemAxon

Pharmacological Properties and Mechanism of Action

This compound's primary pharmacological effect of current interest is its role as a potent, selective, and reversible non-competitive allosteric inhibitor of the MALT1 protease[5].

Mechanism of Action

MALT1 is a paracaspase that plays a crucial role in the activation of the NF-κB signaling pathway downstream of T-cell and B-cell receptor engagement. In certain cancers, such as Activated B-Cell like Diffuse Large B-Cell Lymphoma (ABC-DLBCL), the NF-κB pathway is constitutively active, promoting cell survival and proliferation.

This compound binds to an allosteric site on the MALT1 protein, inducing a conformational change that inhibits its proteolytic activity. This inhibition prevents the cleavage of MALT1 substrates, such as RelB, and subsequently blocks the downstream activation of the NF-κB pathway. This leads to a decrease in the expression of anti-apoptotic and pro-proliferative genes, ultimately inducing apoptosis in MALT1-dependent cancer cells[5][6].

Pharmacodynamics

The inhibitory potency of Mepazine against MALT1 has been quantified in various studies.

Assay TargetIC50 ValueSource
GST-MALT1 (full length)0.83 µM[5]
GST-MALT1 (aa 325-760)0.42 µM[5]
MALT1 activity in ABC-DLBCL cell lines<5 µM
Pharmacokinetics (ADME)

Detailed pharmacokinetic data for this compound in humans is limited due to its withdrawal from the market. However, general characteristics of phenothiazines and some preclinical data for Mepazine are available.

  • Absorption: Phenothiazines are generally well-absorbed after oral administration[7].

  • Distribution: As a class, phenothiazines are highly lipophilic and widely distributed throughout the body, with significant accumulation in the brain and other lipid-rich tissues[7]. Pharmacokinetic profiling of (S)-mepazine in mice has shown favorable accumulation in tumors[8][9].

  • Metabolism: Phenothiazines undergo extensive metabolism in the liver, primarily through oxidation and conjugation[7].

  • Excretion: Metabolites are primarily excreted in the urine[7].

Further research is needed to fully characterize the ADME profile of this compound.

Historical Clinical Use and Toxicology

Mepazine was first synthesized in 1953 and was used as a neuroleptic (antipsychotic) agent[2]. It was considered to have a different side effect profile compared to other phenothiazines, with less sedation and a lower risk of extrapyramidal symptoms[2]. However, subsequent studies found it to be no more effective than a placebo in treating schizophrenia[2].

The most significant and life-threatening adverse effect associated with Mepazine was agranulocytosis, a severe drop in white blood cell count, which led to its withdrawal from the market[2][10][11]. Other potential side effects of phenothiazines include sedation, dry mouth, constipation, urinary retention, and photosensitivity[12].

Experimental Protocols

The following are generalized protocols for key experiments involving this compound. These should be considered as starting points and may require optimization for specific experimental conditions.

Synthesis of Mepazine

Disclaimer: This is a generalized synthetic scheme based on known phenothiazine chemistry and should be performed by qualified chemists with appropriate safety precautions.

Mepazine can be synthesized by the alkylation of phenothiazine with 3-(chloromethyl)-1-methylpiperidine[4].

Materials:

  • Phenothiazine

  • 3-(chloromethyl)-1-methylpiperidine hydrochloride

  • Sodium amide (NaNH2)

  • Toluene (anhydrous)

  • Sodium hydroxide (NaOH) solution

  • Diethyl ether

  • Standard laboratory glassware and safety equipment

Procedure:

  • A solution of phenothiazine in anhydrous toluene is treated with sodium amide to form the sodium salt of phenothiazine.

  • 3-(chloromethyl)-1-methylpiperidine (prepared by neutralizing the hydrochloride salt with a base) is added to the reaction mixture.

  • The mixture is refluxed for several hours to allow for the N-alkylation to occur.

  • After cooling, the reaction mixture is washed with water and a dilute NaOH solution.

  • The organic layer is separated, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

  • The resulting crude Mepazine can be purified by distillation under high vacuum or by chromatography.

To obtain this compound, the purified Mepazine base is then treated with an equimolar amount of acetic acid in a suitable solvent like ethanol, followed by crystallization.

High-Performance Liquid Chromatography (HPLC) Analysis

Disclaimer: This is a general method and may require optimization for specific matrices and instrumentation.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

Mobile Phase:

  • A gradient of acetonitrile and a buffer (e.g., 20 mM potassium phosphate, pH adjusted) is typically used.

Procedure:

  • Prepare a standard stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile).

  • Prepare a series of working standards by diluting the stock solution.

  • Prepare the sample by dissolving it in the mobile phase or a compatible solvent.

  • Inject the standards and sample onto the HPLC system.

  • Monitor the elution at a suitable wavelength (phenothiazines typically have strong UV absorbance around 254 nm).

  • Quantify the amount of this compound in the sample by comparing its peak area to the calibration curve generated from the standards.

Cell Viability (MTT) Assay

Materials:

  • Cancer cell line of interest (e.g., ABC-DLBCL cell lines like HBL-1, OCI-Ly3)

  • Complete cell culture medium

  • 96-well plates

  • This compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight[13][14][15].

  • Treat the cells with various concentrations of this compound (and a vehicle control, e.g., DMSO) for the desired duration (e.g., 24, 48, or 72 hours)[6].

  • After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals[14][16].

  • Add the solubilization solution to each well to dissolve the formazan crystals[16].

  • Measure the absorbance at a wavelength of ~570 nm using a plate reader[13].

  • Calculate cell viability as a percentage of the vehicle-treated control.

Western Blot for MALT1 Substrate Cleavage

Materials:

  • Cell line of interest (e.g., Jurkat T-cells or ABC-DLBCL cells)

  • This compound

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies against MALT1 substrates (e.g., RelB, CYLD, BCL10) and a loading control (e.g., β-actin or GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Treat cells with this compound at the desired concentration and for the specified time. A positive control for MALT1 activation (e.g., PMA and ionomycin for Jurkat cells) may be included[17][18].

  • Lyse the cells and quantify the protein concentration of the lysates.

  • Separate equal amounts of protein from each sample by SDS-PAGE.

  • Transfer the separated proteins to a membrane.

  • Block the membrane to prevent non-specific antibody binding.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Wash the membrane again and apply the chemiluminescent substrate.

  • Visualize the protein bands using an imaging system. The inhibition of MALT1 activity will be indicated by a decrease in the cleaved forms of its substrates[19].

Signaling Pathways and Experimental Workflows

This compound Inhibition of the NF-κB Signaling Pathway

The following diagram illustrates the canonical NF-κB signaling pathway and the point of inhibition by this compound.

Mepazine_NFkB_Pathway cluster_receptor Cell Surface cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Antigen Receptor Antigen Receptor PKC PKC Antigen Receptor->PKC Activation CARMA1 CARMA1 PKC->CARMA1 Phosphorylation CBM Complex CBM Complex (CARMA1-BCL10-MALT1) CARMA1->CBM Complex BCL10 BCL10 BCL10->CBM Complex MALT1 MALT1 MALT1->CBM Complex TRAF6 TRAF6 CBM Complex->TRAF6 Recruitment IKK Complex IKK Complex TRAF6->IKK Complex Activation IκB-NF-κB IκB-NF-κB (Inactive) IKK Complex->IκB-NF-κB Phosphorylation of IκB IκB IκB NF-κB NF-κB NF-κB_nuc NF-κB (Active) NF-κB->NF-κB_nuc Translocation IκB-NF-κB->NF-κB IκB Degradation This compound This compound This compound->MALT1 Inhibition Gene Transcription Gene Transcription (Proliferation, Survival) NF-κB_nuc->Gene Transcription Induces

Caption: Inhibition of MALT1 by this compound blocks NF-κB activation.

Experimental Workflow for Evaluating this compound

This diagram outlines a typical workflow for the preclinical evaluation of this compound's anti-cancer effects.

Mepazine_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Cell_Culture Cell Culture (e.g., ABC-DLBCL lines) Treatment Treatment with This compound Cell_Culture->Treatment Viability_Assay Cell Viability Assay (e.g., MTT) Treatment->Viability_Assay Apoptosis_Assay Apoptosis Assay (e.g., Annexin V) Treatment->Apoptosis_Assay Western_Blot Western Blot (MALT1 substrate cleavage) Treatment->Western_Blot Animal_Model Animal Model (e.g., Xenograft in mice) Viability_Assay->Animal_Model Positive Results Lead to Drug_Administration Drug Administration (e.g., i.p. injection) Animal_Model->Drug_Administration Tumor_Measurement Tumor Growth Measurement Drug_Administration->Tumor_Measurement Toxicity_Assessment Toxicity Assessment Drug_Administration->Toxicity_Assessment

Caption: Preclinical evaluation workflow for this compound.

Conclusion

This compound, a compound with a history in neuroscience, has re-emerged as a valuable research tool for studying the MALT1-NF-κB signaling axis. Its potent and selective inhibition of MALT1 makes it a lead compound for the development of novel therapeutics for inflammatory diseases and MALT1-dependent cancers. This technical guide provides a foundational understanding of this compound's chemical and biological properties to support ongoing and future research in this promising area. Further investigation into its pharmacokinetics and the development of more detailed analytical and synthetic protocols will be crucial for its potential translation into new clinical applications.

References

Mepazine Acetate: A Technical Guide to its Discovery and Historical Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mepazine, also known as pecazine, is a phenothiazine derivative that has undergone a remarkable journey in medicinal chemistry. Initially synthesized in 1953 for psychiatric applications, it was later withdrawn from the market due to a lack of efficacy and safety concerns. Decades later, mepazine has been rediscovered and is now the subject of significant research interest for its potent and selective inhibition of the Mucosa-Associated Lymphoid Tissue Lymphoma Translocation protein 1 (MALT1), a key regulator of lymphocyte signaling. This technical guide provides an in-depth overview of the discovery, historical research, and modern applications of mepazine acetate, including available experimental data and methodologies.

Historical Overview: From Neuroleptic to Obscurity

Mepazine was first synthesized in 1953 by Wilhelm Schuler and Otto Nieschulz.[1] As a member of the phenothiazine class of compounds, it was initially developed as a neuroleptic (antipsychotic) agent and marketed under the trade name Pacatal.[1] Early clinical use suggested it had a different side effect profile compared to the archetypal phenothiazine, chlorpromazine, with less sedation and a lower risk of extrapyramidal symptoms.[1]

However, its efficacy in treating schizophrenia was soon questioned. Studies published as early as 1958 indicated its inferiority to other phenothiazines.[1] A pivotal double-blind, randomized controlled trial published in 1960 by Casey et al. found mepazine to be no more effective than a placebo in treating schizophrenic reactions.[1] This, coupled with reports of serious adverse effects, including agranulocytosis (a severe drop in white blood cells), led to its eventual withdrawal from the market.[1]

Early Clinical Trials: A Summary of Findings
Early Clinical Trial Data (Casey et al., 1960)
Study Design Double-blind, randomized, placebo-controlled
Patient Population Patients with schizophrenic reactions
Intervention Mepazine
Comparator Placebo and other phenothiazine derivatives
Primary Outcome Improvement in schizophrenic symptoms
Key Finding Mepazine was found to be no more effective than placebo.

Rediscovery: Mepazine as a MALT1 Inhibitor

The contemporary resurgence of interest in mepazine stems from its identification as a potent and selective inhibitor of MALT1 paracaspase activity. MALT1 is a crucial component of the CARD11-BCL10-MALT1 (CBM) signalosome complex, which plays a key role in NF-κB activation in lymphocytes. The proteolytic activity of MALT1 is particularly important for the survival of certain types of lymphomas, such as the Activated B-Cell like (ABC) subtype of Diffuse Large B-Cell Lymphoma (DLBCL).

Mechanism of Action

Mepazine acts as a non-competitive, allosteric inhibitor of MALT1. It binds to a hydrophobic pocket between the paracaspase and Ig3 domains of the MALT1 protein. This binding prevents the conformational changes necessary for MALT1 activation, thereby inhibiting its proteolytic activity.

MALT1_Inhibition cluster_CBM CBM Complex cluster_downstream Downstream Signaling CARD11 CARD11 BCL10 BCL10 CARD11->BCL10 MALT1 MALT1 BCL10->MALT1 NFkB NF-κB Activation MALT1->NFkB Proteolytic Cleavage of Substrates Proliferation Cell Proliferation & Survival NFkB->Proliferation Mepazine This compound Mepazine->MALT1 Allosteric Inhibition

MALT1 signaling pathway and inhibition by mepazine.
Preclinical Research in Oncology

Modern preclinical research has focused on the therapeutic potential of mepazine in MALT1-dependent cancers.

Table 1: In Vitro Activity of Mepazine as a MALT1 Inhibitor

ParameterValueCell Line/SystemReference
IC50 (GSTMALT1 full length) 0.83 µMRecombinant ProteinNagel D, et al. (2012)
IC50 (GSTMALT1 325-760) 0.42 µMRecombinant ProteinNagel D, et al. (2012)
Cell Viability Reduction 5-20 µMABC-DLBCL cell lines (HBL1, OCI-Ly3, U2932, TMD8)Nagel D, et al. (2012)

Table 2: In Vivo Efficacy of Mepazine in a Murine DLBCL Xenograft Model

ParameterDetailsReference
Animal Model NOD/scid IL-2Rγnull (NSG) mice with OCI-Ly10 xenograftsNagel D, et al. (2012)
Dosage 16 mg/kgNagel D, et al. (2012)
Administration Intraperitoneal (i.p.)Nagel D, et al. (2012)
Outcome Significantly impaired tumor expansion and induced apoptosisNagel D, et al. (2012)

More recent research has explored the enantiomers of mepazine, with (S)-mepazine showing approximately 10-fold greater MALT1 inhibitory activity than its (R)-enantiomer. The succinate salt of (S)-mepazine, MPT-0118, has undergone preclinical studies and has entered clinical trials for advanced or metastatic treatment-refractory solid tumors (ClinicalTrials.gov Identifier: NCT04859777).

Experimental Protocols

Hypothetical Original Synthesis of Mepazine (circa 1950s)

While the original 1953 publication by Schuler and Nieschulz detailing the synthesis of mepazine is not readily accessible, a probable synthetic route, based on common phenothiazine synthesis methods of that era, can be postulated. This would likely involve the N-alkylation of phenothiazine.

Mepazine_Synthesis cluster_reactants cluster_reaction cluster_product phenothiazine Phenothiazine plus + phenothiazine->plus reagent 1-methyl-3-(chloromethyl)piperidine reagent->plus arrow Base (e.g., NaNH2) Solvent (e.g., Toluene) plus->arrow mepazine Mepazine arrow->mepazine

A plausible synthetic route for mepazine.

Protocol:

  • Deprotonation: Phenothiazine would be treated with a strong base, such as sodium amide (NaNH2), in an inert solvent like toluene to deprotonate the nitrogen atom, forming the phenothiazine anion.

  • Alkylation: The phenothiazine anion would then be reacted with an alkylating agent, likely 1-methyl-3-(chloromethyl)piperidine or a similar reactive derivative. The nucleophilic nitrogen of the phenothiazine anion would displace the leaving group (e.g., chloride) on the piperidine derivative in a nucleophilic substitution reaction.

  • Workup and Purification: The reaction mixture would then be subjected to an aqueous workup to remove any remaining base and salts. The crude mepazine product would be purified, likely through recrystallization or distillation.

Modern Experimental Workflow: MALT1 Inhibition Assay

The following is a representative workflow for assessing the inhibitory activity of mepazine on MALT1, based on published methodologies.

MALT1_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis recombinant_malt1 Recombinant MALT1 Protein incubation Incubate MALT1, Substrate, and Mepazine recombinant_malt1->incubation substrate Fluorogenic MALT1 Substrate (e.g., Ac-LRSR-AMC) substrate->incubation mepazine_prep This compound Serial Dilutions mepazine_prep->incubation measurement Measure Fluorescence over Time incubation->measurement rate_calc Calculate Reaction Rates measurement->rate_calc ic50_calc Determine IC50 Value rate_calc->ic50_calc

Workflow for a MALT1 enzymatic inhibition assay.

Protocol for MALT1 Enzymatic Assay:

  • Reagent Preparation:

    • Prepare a solution of recombinant MALT1 protein in an appropriate assay buffer.

    • Prepare a stock solution of a fluorogenic MALT1 substrate (e.g., Ac-LRSR-AMC) in DMSO.

    • Prepare a series of dilutions of this compound in DMSO, followed by further dilution in the assay buffer.

  • Assay Procedure:

    • In a microplate, add the recombinant MALT1 protein to each well.

    • Add the various concentrations of this compound or a vehicle control (DMSO) to the wells and pre-incubate for a specified time (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.

    • Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.

    • Immediately begin monitoring the increase in fluorescence using a plate reader at the appropriate excitation and emission wavelengths for the fluorophore being released upon substrate cleavage.

  • Data Analysis:

    • Calculate the initial reaction velocity (rate of fluorescence increase) for each concentration of this compound.

    • Plot the reaction rates against the logarithm of the this compound concentration.

    • Fit the data to a dose-response curve to determine the IC50 value, which is the concentration of this compound required to inhibit MALT1 activity by 50%.

Conclusion

This compound represents a fascinating case study in drug development, from its early, unsuccessful application as a neuroleptic to its promising revival as a targeted therapy in oncology. The historical research underscores the importance of rigorous clinical evaluation, while its modern rediscovery highlights the potential for drug repurposing in the era of molecularly targeted medicine. The detailed understanding of its mechanism of action as a MALT1 inhibitor provides a solid foundation for ongoing and future research into its therapeutic applications. This guide serves as a comprehensive resource for professionals in the field, consolidating the historical context and modern experimental data surrounding this intriguing molecule.

References

An In-Depth Technical Guide to the In Vitro Activity of Mepazine Acetate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro activity of Mepazine acetate, a phenothiazine derivative primarily investigated for its role as a potent inhibitor of the Mucosa-Associated Lymphoid Tissue Lymphoma Translocation protein 1 (MALT1). This document synthesizes key findings on its mechanism of action, quantitative activity, and the experimental protocols utilized in its evaluation, offering a valuable resource for professionals in pharmacology and drug discovery.

Mechanism of Action

This compound's biological activity is predominantly attributed to its interaction with the MALT1 paracaspase, although MALT1-independent effects have also been identified.

1.1 Primary Target: MALT1 Paracaspase Inhibition

Mepazine is characterized as a potent, cell-permeable, reversible, and noncompetitive allosteric inhibitor of MALT1 protease activity.[1] MALT1 is a critical component of the CARD11-BCL10-MALT1 (CBM) signalosome, which is essential for activating the NF-κB signaling pathway in lymphocytes.[2] By binding to an allosteric site, Mepazine prevents a conformational change required for MALT1's catalytic function.[2] This inhibition blocks the cleavage of MALT1 substrates, such as RelB and CYLD, effectively suppressing constitutive NF-κB signaling, a key survival pathway in certain cancers like Activated B-Cell like Diffuse Large B-cell Lymphoma (ABC-DLBCL).[1]

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm TCR Antigen Receptor CARD11 CARD11 TCR->CARD11 Upstream Signals BCL10 BCL10 CARD11->BCL10 CBM_Complex CBM Complex CARD11->CBM_Complex MALT1 MALT1 BCL10->MALT1 BCL10->CBM_Complex MALT1->CBM_Complex RelB RelB (Substrate) CBM_Complex->RelB Proteolytic Cleavage IKK IKK Activation CBM_Complex->IKK NFkB NF-κB Activation RelB->NFkB IKK->NFkB Gene Gene Transcription (Proliferation, Survival) NFkB->Gene Mepazine Mepazine Acetate Mepazine->MALT1 Allosteric Inhibition

Caption: MALT1-Dependent NF-κB Signaling Inhibition by this compound.

1.2 MALT1-Independent Mechanisms

Research indicates that this compound can exert biological effects independently of MALT1 inhibition. Notably, its ability to inhibit RANKL-induced osteoclastogenesis is not affected by MALT1 deficiency.[3][4][5] Evidence suggests that in this context, Mepazine influences Ca2+-dependent signaling pathways, potentially through the direct inhibition of calmodulin, which in turn affects downstream effectors like CaMKII and calcineurin, ultimately leading to reduced expression of the master osteoclast transcription factor NFATc1.[4]

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RANKL RANKL RANK RANK Receptor RANKL->RANK Calcium ↑ Intracellular Ca²⁺ RANK->Calcium Signaling Cascade Calmodulin Calmodulin Calcium->Calmodulin CaMKII CaMKII Calmodulin->CaMKII Calcineurin Calcineurin Calmodulin->Calcineurin NFATc1 NFATc1 (Inactive) Calcineurin->NFATc1 Dephosphorylation NFATc1_active NFATc1 (Active) NFATc1->NFATc1_active Gene Osteoclast-Specific Gene Expression NFATc1_active->Gene Translocation Mepazine Mepazine Acetate Mepazine->Calmodulin Putative Inhibition

Caption: MALT1-Independent Inhibition of RANKL-Induced Osteoclastogenesis.

Quantitative In Vitro Activity Data

The following tables summarize the key quantitative data for this compound's activity across various in vitro models.

Table 1: MALT1 Protease Inhibition

Target Assay Substrate IC50 Reference(s)
Full-length GST-MALT1 Ac-LRSR-AMC 0.83 µM [6][7][8]

| MALT1 Paracaspase Domain (aa 325-760) | Ac-LRSR-AMC | 0.42 µM |[6][7][8] |

Table 2: In Vitro Anticancer Activity

Cell Lines Cancer Type Concentration / IC50 Effect Reference(s)
HBL-1, OCI-Ly3, OCI-Ly10, TMD8, U2932 ABC-DLBCL 10 µM ≥27% cell death in 4 days
HBL-1, OCI-Ly3, U2932, TMD8 ABC-DLBCL 5-20 µM Decreased cell viability [6][7]
U2932, OCI-Ly10, OCI-Ly3, HBL1, TMD8 ABC-DLBCL IC50 <5 µM Suppression of MALT1 activity
DJAB, Su-DHL-4, Su-DHL-6 GCB-DLBCL 20 µM ≤26% cell death in 4 days (low sensitivity)

| Pancreatic Ductal Adenocarcinoma (PDAC) cell lines | Pancreatic Cancer | Not specified | Reduced proliferation, induced apoptosis |[9] |

Table 3: In Vitro Immunomodulatory Activity

Cell Type Stimulation Concentration Effect Reference(s)
Primary Murine CD4+ T-cells anti-CD3/CD28 Not specified 77% inhibition of IL-6 production
Human PBMCs anti-CD3/CD28 Not specified 51-89% inhibition of IL-6 production

| Mouse Bone Marrow Precursor Cells | RANKL | 13 µM | Strong inhibition of osteoclast formation |[3][4] |

Detailed Experimental Protocols

3.1 MALT1 Protease Activity Assay

This biochemical assay quantifies the direct inhibitory effect of this compound on MALT1's enzymatic activity.

  • Principle : A fluorogenic peptide substrate containing the MALT1 cleavage sequence (e.g., Ac-LRSR-AMC) is incubated with recombinant MALT1 enzyme. Cleavage of the substrate by MALT1 releases a fluorescent group (AMC), and the resulting increase in fluorescence is measured over time.

  • Reagents : Recombinant full-length or paracaspase domain MALT1, MALT1 assay buffer, fluorogenic substrate (Ac-LRSR-AMC), this compound stock solution (in DMSO), DMSO (vehicle control).

  • Procedure :

    • Prepare serial dilutions of this compound in assay buffer.

    • In a microplate, add the MALT1 enzyme to wells containing either this compound dilutions or vehicle control.

    • Initiate the reaction by adding the fluorogenic substrate to all wells.

    • Incubate at the optimal temperature (e.g., 37°C).

    • Measure fluorescence intensity at appropriate excitation/emission wavelengths (e.g., 380/460 nm for AMC) kinetically.

    • Calculate the rate of reaction and determine IC50 values by plotting percent inhibition against inhibitor concentration.

start Start prep_inhibitor Prepare Serial Dilutions of this compound start->prep_inhibitor add_enzyme Add Recombinant MALT1 Enzyme to Microplate Wells prep_inhibitor->add_enzyme add_substrate Add Fluorogenic Substrate (e.g., Ac-LRSR-AMC) add_enzyme->add_substrate incubate Incubate Plate (e.g., 37°C) add_substrate->incubate measure Kinetic Measurement of Fluorescence (Ex/Em) incubate->measure analyze Calculate Reaction Rates & Determine IC50 measure->analyze end End analyze->end

Caption: Workflow for a MALT1 Fluorometric Protease Assay.

3.2 Cell-Based Assays for Anticancer Activity

  • Cell Lines and Culture : ABC-DLBCL (e.g., OCI-Ly10, TMD8) and GCB-DLBCL (e.g., Su-DHL-6) cell lines are cultured in appropriate media (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics at 37°C in a humidified 5% CO2 incubator.

  • Cytotoxicity/Viability Assay (e.g., MTT Assay) :

    • Seed cells in a 96-well plate and allow them to adhere or stabilize.

    • Treat cells with various concentrations of this compound (e.g., 5-20 µM) or vehicle control for a specified duration (e.g., 4 days).[6]

    • Add MTT reagent to each well and incubate for 2-4 hours to allow formazan crystal formation by viable cells.

    • Solubilize the formazan crystals with a solubilizing agent (e.g., DMSO).

    • Measure the absorbance at a specific wavelength (e.g., 570 nm).

    • Calculate cell viability as a percentage relative to the vehicle-treated control.

  • Apoptosis Assay (e.g., Cleaved Caspase-3 Detection) :

    • Treat cells with this compound as described above.

    • Lyse the cells to extract total protein.

    • Perform Western blotting using an antibody specific for cleaved Caspase-3 to detect the active form of this key apoptosis effector.[9] An increase in the cleaved Caspase-3 band indicates apoptosis induction.

3.3 Osteoclastogenesis Assay

This assay assesses the impact of this compound on the differentiation of bone marrow cells into mature osteoclasts.[4]

  • Principle : Bone marrow precursor cells are stimulated with macrophage colony-stimulating factor (M-CSF) and Receptor Activator of Nuclear Factor κ-B Ligand (RANKL) to induce differentiation into osteoclasts. The formation of mature, multinucleated osteoclasts is visualized by staining for Tartrate-Resistant Acid Phosphatase (TRAP), a characteristic enzyme.

  • Procedure :

    • Isolate bone marrow cells from the femurs and tibias of mice.

    • Culture the cells in the presence of M-CSF to generate bone marrow-derived macrophages (BMMs).

    • Plate BMMs and treat them with M-CSF and RANKL to induce osteoclast differentiation.

    • Simultaneously, treat designated wells with this compound (e.g., 13 µM) or vehicle control. Refresh media and compounds every 2 days.[4]

    • After several days (e.g., 9 days), fix the cells.[4]

    • Stain the cells for TRAP activity using a commercial kit.

    • Identify and count TRAP-positive, multinucleated (≥3 nuclei) cells under a microscope to quantify osteoclast formation.

start Start isolate Isolate Bone Marrow Cells from Mice start->isolate culture_bmm Culture with M-CSF to Generate BMMs isolate->culture_bmm plate_cells Plate BMMs in Multi-well Plates culture_bmm->plate_cells induce Induce Differentiation with M-CSF + RANKL plate_cells->induce treat Treat with this compound or Vehicle Control plate_cells->treat incubate Incubate (e.g., 9 days) Refresh Media Every 2 Days induce->incubate treat->incubate fix_stain Fix Cells and Perform TRAP Staining incubate->fix_stain quantify Count TRAP-Positive, Multinucleated Cells fix_stain->quantify end End quantify->end

Caption: Experimental Workflow for an In Vitro Osteoclastogenesis Assay.

Antimicrobial Activity

While phenothiazines as a chemical class are known to possess some antimicrobial properties, the reviewed literature did not provide specific data, such as Minimum Inhibitory Concentration (MIC) values, for the direct antibacterial or antiviral activity of this compound.[10] Therefore, its potential as a direct antimicrobial agent remains largely uncharacterized based on current public data.

Conclusion

This compound is a well-characterized inhibitor of MALT1 paracaspase, demonstrating potent in vitro activity in suppressing the NF-κB pathway. This mechanism underlies its selective cytotoxicity towards ABC-DLBCL cells and supports its investigation in other MALT1-dependent pathologies. Furthermore, the discovery of MALT1-independent activities, particularly the inhibition of osteoclastogenesis via calcium signaling pathways, highlights the compound's polypharmacology. This dual activity profile makes this compound a critical tool for dissecting cellular signaling and a promising lead compound for developing novel therapeutics in oncology and immunology, provided its distinct mechanisms of action are carefully considered in future studies.

References

Pharmacokinetics and Metabolism of Mepazine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mepazine acetate, a phenothiazine derivative formerly marketed as Pacatal, was withdrawn from clinical use in 1970 due to safety concerns. Consequently, comprehensive pharmacokinetic and metabolism data for this specific compound in humans are scarce in contemporary scientific literature. However, the recent reinvestigation of mepazine's active enantiomer, (S)-mepazine, as a potent inhibitor of mucosa-associated lymphoid tissue lymphoma translocation protein 1 (MALT1) for oncological applications has generated new preclinical pharmacokinetic data. This technical guide provides an in-depth overview of the available pharmacokinetic parameters and putative metabolic pathways of mepazine, drawing from recent preclinical studies and the established metabolic patterns of the phenothiazine class of compounds. All quantitative data are summarized in structured tables, and detailed experimental methodologies are provided. Visual diagrams generated using Graphviz are included to illustrate metabolic pathways and experimental workflows.

Introduction

Mepazine, 10-[(1-methyl-3-piperidinyl)methyl]-10H-phenothiazine, is a phenothiazine derivative that was historically used as an antipsychotic agent. While this compound is no longer in clinical use, the therapeutic potential of its enantiomers has been revisited, with (S)-mepazine emerging as a promising MALT1 inhibitor for the treatment of certain cancers. Understanding the pharmacokinetic profile and metabolic fate of mepazine is crucial for its modern drug development and for the safety assessment of any potential new therapeutic applications. This guide aims to consolidate the available, albeit limited, data on the pharmacokinetics and metabolism of mepazine.

Pharmacokinetics

Recent preclinical studies have shed light on the pharmacokinetic profile of (S)-mepazine in animal models. The following data have been extracted from a 2023 study by Di Turi et al. investigating (S)-mepazine in a murine tumor model.

Quantitative Pharmacokinetic Data

The pharmacokinetic parameters of (S)-mepazine were evaluated in D4M.3A tumor-bearing C57BL/6J male mice following oral administration.

ParameterMatrixValueUnits
Dose -64mg/kg (p.o.)
Cmax (Peak Concentration) Plasma~1µM
Tmax (Time to Peak) Plasma~2hours
Cmax (Peak Concentration) Tumor~10µM
Tmax (Time to Peak) Tumor~4hours
Tumor-to-Plasma Ratio ->10-

Note: The values presented are estimations derived from graphical representations in the cited literature and should be considered approximate.

Experimental Protocols

2.2.1. Animal Studies

  • Animal Model: D4M.3A tumor-bearing C57BL/6J male mice.

  • Drug Formulation: (S)-mepazine succinate (MPT-0118) was administered orally (p.o.).

  • Dosing: A single dose of 64 mg/kg was administered. For steady-state analysis, animals were pretreated for 21 days.

  • Sample Collection: Plasma and tumor tissue samples were collected at various time points post-administration (e.g., 0, 0.5, 1, 2, 4, 8, and 24 hours).

2.2.2. Bioanalytical Method

  • Technique: Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is the standard for quantifying small molecules like mepazine in biological matrices.

  • Sample Preparation:

    • Plasma samples are typically subjected to protein precipitation with a solvent like acetonitrile.

    • Tumor tissues are first homogenized in a suitable buffer.

    • The supernatant from either preparation is then often further purified using solid-phase extraction (SPE) or liquid-liquid extraction (LLE).

  • Chromatography:

    • Column: A C18 reverse-phase column is commonly used.

    • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., acetonitrile or methanol).

  • Mass Spectrometry:

    • Ionization: Electrospray ionization (ESI) in positive ion mode.

    • Detection: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring a specific precursor-to-product ion transition for mepazine and an internal standard.

Metabolism

Putative Metabolic Pathways

The metabolism of phenothiazines generally involves two main types of reactions:

  • Phase I Reactions:

    • Oxidation: This includes hydroxylation of the aromatic rings, sulfoxidation of the sulfur atom in the phenothiazine ring, and N-oxidation of the aliphatic side chain.

    • N-Demethylation: Removal of the methyl group from the piperidine ring.

  • Phase II Reactions:

    • Glucuronidation: Conjugation of the hydroxylated metabolites with glucuronic acid to form more water-soluble compounds that can be readily excreted.

The primary CYP isozymes involved in phenothiazine metabolism are CYP2D6 and CYP1A2.

Mandatory Visualizations

Putative Metabolic Pathway of Mepazine

G Putative Metabolic Pathway of Mepazine cluster_phase1 Phase I Metabolism (CYP450) cluster_phase2 Phase II Metabolism (UGT) Mepazine Mepazine Hydroxylated_Mepazine Hydroxylated Mepazine Mepazine->Hydroxylated_Mepazine Hydroxylation Mepazine_Sulfoxide Mepazine Sulfoxide Mepazine->Mepazine_Sulfoxide Sulfoxidation N_Desmethyl_Mepazine N-Desmethyl Mepazine Mepazine->N_Desmethyl_Mepazine N-Demethylation Mepazine_Glucuronide Mepazine Glucuronide Conjugate Hydroxylated_Mepazine->Mepazine_Glucuronide Glucuronidation G Experimental Workflow for Preclinical PK Study Start Start Dosing Oral Administration of (S)-Mepazine to Mice Start->Dosing Sampling Serial Collection of Plasma and Tumor Samples Dosing->Sampling Extraction Sample Preparation (Protein Precipitation/Homogenization) Sampling->Extraction Analysis LC-MS/MS Analysis Extraction->Analysis Data Pharmacokinetic Data Analysis Analysis->Data End End Data->End

Methodological & Application

Application Notes and Protocols: Mepazine Acetate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mepazine acetate, also known as Pecazine acetate, is a phenothiazine derivative that has garnered significant interest in biomedical research. It functions as a potent, reversible, and noncompetitive inhibitor of the mucosa-associated lymphoid tissue lymphoma translocation protein 1 (MALT1) protease.[1][2][3] MALT1 is a key component of the Carma-Bcl10-MALT1 (CBM) signalosome, which plays a crucial role in NF-κB signaling activation in lymphocytes. Consequently, this compound is a valuable tool for studying cellular processes regulated by MALT1, including immune responses and the pathogenesis of certain cancers, particularly Activated B-Cell like Diffuse Large B-Cell Lymphoma (ABC-DLBCL).[2][3][4] Recent studies have also explored its role in inducing regulatory T cell (Treg) fragility, suggesting its potential in combination with cancer immunotherapy.[5] Interestingly, some research indicates that Mepazine may also have MALT1-independent effects, for instance, inhibiting RANKL-induced osteoclastogenesis.[6][7][8]

These application notes provide detailed protocols for the preparation of this compound stock solutions for both in vitro and in vivo studies, along with relevant technical data and diagrams to facilitate its use in a research setting.

Physicochemical and Solubility Data

A clear understanding of the physicochemical properties of this compound is essential for its effective use in experimental settings.

PropertyValueSource
Molecular Formula C₂₁H₂₆N₂O₂S (Acetate Salt)PubChem
Molecular Weight 370.5 g/mol (Acetate Salt)[9]PubChem
Appearance SolidSigma-Aldrich
Solubility (in vitro)
DMSO: ≥ 100 mg/mL (322.10 mM) (ultrasonication may be required)MedChemExpress
DMSO: 25 mg/mL (80.53 mM) (sonication is recommended)[10]TargetMol
Solubility (in vivo formulation)
≥ 5 mg/mL in 10% DMSO + 90% Corn oil[4]MedChemExpress
≥ 5 mg/mL in 10% DMSO + 90% (20% SBE-β-CD in saline)[4]MedChemExpress

Experimental Protocols

Preparation of this compound Stock Solution for In Vitro Use

This protocol describes the preparation of a high-concentration stock solution of this compound in dimethyl sulfoxide (DMSO), suitable for use in cell culture experiments.

Materials:

  • This compound powder

  • Anhydrous Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Ultrasonic bath

Procedure:

  • Aseptic Technique: Perform all steps in a sterile environment (e.g., a laminar flow hood) to prevent contamination of the stock solution.

  • Weighing: Accurately weigh the desired amount of this compound powder.

  • Dissolution:

    • Add the appropriate volume of anhydrous DMSO to the this compound powder to achieve the desired stock concentration (e.g., 10 mM, 50 mM, or 100 mM).

    • For example, to prepare a 10 mM stock solution, dissolve 3.705 mg of this compound in 1 mL of DMSO.

  • Solubilization:

    • Vortex the solution vigorously for 1-2 minutes.

    • If the compound does not fully dissolve, use an ultrasonic bath for 5-10 minutes to aid dissolution.[4][10] Visually inspect the solution to ensure it is clear and free of particulates.

  • Aliquoting and Storage:

    • Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This prevents repeated freeze-thaw cycles which can degrade the compound.[11]

    • Store the aliquots at -20°C or -80°C.

    • Stock solutions are reported to be stable for up to 3 months at -20°C and for 6 months to over a year at -80°C.[1][10][11]

Preparation of Working Solutions for Cell Culture

Procedure:

  • Thaw a single aliquot of the this compound stock solution at room temperature.

  • Dilute the stock solution to the final desired concentration using pre-warmed cell culture medium.

  • Mix thoroughly by gentle pipetting or inversion before adding to the cell culture.

  • Important: The final concentration of DMSO in the cell culture should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.

Visualizing Experimental Workflow and Signaling Pathway

The following diagrams illustrate the general workflow for preparing this compound solutions and its primary signaling pathway.

G Experimental Workflow for this compound Stock Preparation cluster_0 In Vitro Stock Preparation cluster_1 In Vitro Working Solution Weigh this compound Weigh this compound Add DMSO Add DMSO Weigh this compound->Add DMSO Vortex/Sonicate Vortex/Sonicate Add DMSO->Vortex/Sonicate to dissolve Aliquot Aliquot Vortex/Sonicate->Aliquot Store at -20°C/-80°C Store at -20°C/-80°C Aliquot->Store at -20°C/-80°C Thaw Aliquot Thaw Aliquot Store at -20°C/-80°C->Thaw Aliquot Dilute in Media Dilute in Media Thaw Aliquot->Dilute in Media Add to Cells Add to Cells Dilute in Media->Add to Cells

Caption: Workflow for preparing this compound stock and working solutions.

This compound Inhibition of the MALT1-NF-κB Pathway cluster_pathway Cellular Signaling Antigen Receptor Signaling Antigen Receptor Signaling CBM Complex Assembly CBM Complex Assembly Antigen Receptor Signaling->CBM Complex Assembly MALT1 Protease Activity MALT1 Protease Activity CBM Complex Assembly->MALT1 Protease Activity Substrate Cleavage (e.g., A20, RelB) Substrate Cleavage (e.g., A20, RelB) MALT1 Protease Activity->Substrate Cleavage (e.g., A20, RelB) NF-κB Activation NF-κB Activation Substrate Cleavage (e.g., A20, RelB)->NF-κB Activation Gene Transcription Gene Transcription NF-κB Activation->Gene Transcription Cell Proliferation & Survival Cell Proliferation & Survival Gene Transcription->Cell Proliferation & Survival This compound This compound This compound->MALT1 Protease Activity Inhibits

Caption: this compound's role in the MALT1-NF-κB signaling pathway.

In Vivo Studies

For animal studies, this compound needs to be formulated to ensure bioavailability and minimize toxicity.

Protocol for In Vivo Formulation

Materials:

  • Prepared high-concentration this compound stock solution in DMSO (e.g., 50 mg/mL)

  • Corn oil or a solution of 20% SBE-β-CD in saline

  • Sterile tubes for mixing

Procedure:

  • Preparation of Vehicle: Prepare the appropriate vehicle (e.g., 90% corn oil or 90% of a 20% SBE-β-CD solution in saline).

  • Formulation:

    • To prepare the final dosing solution, add the DMSO stock solution to the vehicle. For a 10% DMSO formulation, add 1 part of the DMSO stock to 9 parts of the vehicle.

    • For example, to prepare 1 mL of the final formulation, add 100 µL of the 50 mg/mL this compound stock in DMSO to 900 µL of corn oil.[11]

  • Mixing: Mix the solution thoroughly by vortexing or sonication to ensure a homogenous and clear solution.

  • Administration: The prepared formulation should be used immediately. For intraperitoneal (i.p.) administration in mice, a typical dose might be around 16 mg/kg.[3][4]

Safety Precautions

  • This compound is harmful if swallowed.[9]

  • Standard laboratory safety practices should be followed, including the use of personal protective equipment (PPE) such as gloves, lab coat, and safety glasses.

  • Handle the powder in a well-ventilated area or a chemical fume hood to avoid inhalation.

  • Consult the Safety Data Sheet (SDS) for comprehensive safety information.

Conclusion

These guidelines provide a framework for the preparation and use of this compound in a research context. Proper preparation and storage of stock solutions are critical for obtaining reproducible and reliable experimental results. The provided diagrams offer a visual aid to the experimental workflow and the compound's mechanism of action, facilitating a deeper understanding of its application in studying MALT1-mediated signaling pathways. Researchers should always refer to the specific product information sheet for the lot of this compound being used, as details may vary between suppliers.

References

Application Notes and Protocols: The Use of Mepazine Acetate in Pancreatic Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pancreatic ductal adenocarcinoma (PDAC) is a highly aggressive malignancy with limited therapeutic options. Recent research has identified the Mucosa-Associated Lymphoid Tissue Lymphoma Translocation protein 1 (MALT1) as a promising therapeutic target in PDAC. MALT1, a key mediator of NF-κB signaling, is expressed in a majority of PDACs but is absent in normal pancreatic tissue.[1][2][3] Mepazine acetate, a phenothiazine derivative, has been identified as a potent inhibitor of MALT1 paracaspase activity.[1][2][3][4] By inhibiting MALT1, this compound disrupts the pro-survival NF-κB signaling pathway, leading to decreased proliferation and increased apoptosis in pancreatic cancer cells.[1][2][3] These application notes provide a summary of the effects of this compound on pancreatic cancer cell lines and detailed protocols for relevant in vitro assays.

Mechanism of Action

This compound functions as a non-competitive, reversible, allosteric inhibitor of the MALT1 protease.[5] In pancreatic cancer cells, MALT1 activity is crucial for the activation of the NF-κB pathway, which promotes cell survival and proliferation. Specifically, MALT1 facilitates the nuclear translocation of the c-Rel subunit of NF-κB.[1][2] Nuclear c-Rel is critical for the transcription of anti-apoptotic genes. By inhibiting MALT1, this compound prevents the translocation of c-Rel to the nucleus, thereby suppressing the anti-apoptotic signaling cascade and promoting cell death.[1][2]

Data Presentation

Table 1: In Vitro Efficacy of this compound on Pancreatic Cancer Cell Lines
Cell LineIC50 (this compound)Key FindingsReference
Panc-1Data not availableTreatment with 25 µM Mepazine leads to a significant reduction in cell proliferation.[5]
BxPC-3Data not availableSensitive to MALT1 inhibition.[2]
Panc-2Data not availableSensitive to MALT1 inhibition.[2]
Table 2: Effect of this compound on Apoptosis and c-Rel Translocation
Cell LineTreatmentApoptosis InductionNuclear c-Rel LevelsReference
Panc-125 µM MepazineIncreased apoptosisReduced by at least 50%[5]
PDAC CellsMepazineIncreased apoptosisDiminished nuclear translocation[1][2]

Note: Quantitative data for apoptosis (e.g., percentage of apoptotic cells) following this compound treatment in specific pancreatic cancer cell lines is not detailed in the available literature. The provided information is based on qualitative descriptions and representative images from the cited studies.

Mandatory Visualizations

Mepazine_Acetate_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Signal Upstream Signal (e.g., Growth Factors) Receptor Receptor Complex Signal->Receptor MALT1 MALT1 Receptor->MALT1 IKK IKK Complex MALT1->IKK activates IkB IκB IKK->IkB phosphorylates cRel_p50 c-Rel/p50 IkB->cRel_p50 releases cRel_p50_n c-Rel/p50 cRel_p50->cRel_p50_n translocates Mepazine This compound Mepazine->MALT1 inhibits DNA DNA cRel_p50_n->DNA binds Transcription Transcription of Anti-apoptotic Genes DNA->Transcription Apoptosis_Inhibition Inhibition of Apoptosis Transcription->Apoptosis_Inhibition

Caption: this compound signaling pathway in pancreatic cancer cells.

Experimental_Workflow cluster_culture Cell Culture cluster_treatment Treatment cluster_assays Assays cluster_analysis Data Analysis Cell_Lines Pancreatic Cancer Cell Lines (Panc-1, BxPC-3, etc.) Culture Culture in appropriate media Cell_Lines->Culture Treatment Treat with this compound (or vehicle control) Culture->Treatment Proliferation MTT Proliferation Assay Treatment->Proliferation Apoptosis Cleaved Caspase-3 ELISA Assay Treatment->Apoptosis Western_Blot Western Blot for Nuclear c-Rel Treatment->Western_Blot Data_Analysis1 Calculate IC50 Proliferation->Data_Analysis1 Measure Absorbance Data_Analysis2 Quantify Apoptosis Apoptosis->Data_Analysis2 Measure Absorbance Data_Analysis3 Quantify Nuclear c-Rel Western_Blot->Data_Analysis3 Densitometry

Caption: General experimental workflow for studying this compound.

Experimental Protocols

Cell Culture
  • Cell Lines: Human pancreatic cancer cell lines Panc-1 and BxPC-3.

  • Culture Media:

    • Panc-1: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

    • BxPC-3: RPMI-1640 medium supplemented with 10% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO₂.

MTT Proliferation Assay

This assay measures cell viability and proliferation based on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells.

  • Materials:

    • 96-well plates

    • Panc-1 or BxPC-3 cells

    • Complete culture medium

    • This compound stock solution (dissolved in DMSO)

    • MTT solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or 0.01 M HCl in isopropanol)

    • Microplate reader

  • Protocol:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

    • Incubate for 24 hours to allow for cell attachment.

    • Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should not exceed 0.1%.

    • Remove the medium from the wells and add 100 µL of the this compound dilutions or vehicle control.

    • Incubate for the desired time period (e.g., 24, 48, or 72 hours).

    • Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

    • Carefully remove the medium containing MTT.

    • Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Cleaved Caspase-3 ELISA Assay

This assay quantitatively measures the level of cleaved caspase-3, a key marker of apoptosis.

  • Materials:

    • 6-well plates

    • Panc-1 or BxPC-3 cells

    • Complete culture medium

    • This compound

    • Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)

    • Cleaved Caspase-3 ELISA Kit (e.g., from Cell Signaling Technology, R&D Systems, or similar)

    • Microplate reader

  • Protocol:

    • Seed cells in 6-well plates and grow to 70-80% confluency.

    • Treat cells with the desired concentration of this compound or vehicle control for the specified time (e.g., 24 hours).

    • Harvest the cells by trypsinization and wash with ice-cold PBS.

    • Lyse the cells using the cell lysis buffer provided in the ELISA kit or a standard lysis buffer.

    • Determine the protein concentration of the cell lysates using a BCA or Bradford assay.

    • Follow the manufacturer's instructions for the Cleaved Caspase-3 ELISA kit. This typically involves:

      • Adding a standardized amount of protein lysate to the antibody-coated wells.

      • Incubating to allow for the capture of cleaved caspase-3.

      • Washing the wells.

      • Adding a detection antibody.

      • Adding a substrate and stopping the reaction.

    • Measure the absorbance at the recommended wavelength (usually 450 nm).

    • Calculate the concentration of cleaved caspase-3 based on the standard curve and normalize to the total protein concentration.

Western Blot for Nuclear c-Rel

This protocol allows for the detection and quantification of the c-Rel protein in the nuclear fraction of pancreatic cancer cells.

  • Materials:

    • 10 cm dishes

    • Panc-1 or BxPC-3 cells

    • Complete culture medium

    • This compound

    • Nuclear and Cytoplasmic Extraction Kit (e.g., from Thermo Fisher Scientific or similar)

    • Primary antibody: anti-c-Rel

    • Loading control antibodies: anti-Lamin B1 (nuclear), anti-GAPDH (cytoplasmic)

    • HRP-conjugated secondary antibody

    • SDS-PAGE gels and blotting apparatus

    • Chemiluminescence substrate

    • Imaging system

  • Protocol:

    • Cell Treatment and Harvesting:

      • Seed cells in 10 cm dishes and grow to 80-90% confluency.

      • Treat with this compound or vehicle control.

      • Harvest cells and wash with ice-cold PBS.

    • Nuclear and Cytoplasmic Fractionation:

      • Follow the protocol of a commercial nuclear extraction kit or a standard biochemical fractionation protocol.[7][8][9] This generally involves:

        • Lysing the cell membrane with a hypotonic buffer to release the cytoplasmic fraction.

        • Centrifuging to pellet the nuclei.

        • Lysing the nuclear membrane with a high-salt buffer to release the nuclear proteins.

    • Protein Quantification:

      • Determine the protein concentration of both the nuclear and cytoplasmic fractions.

    • SDS-PAGE and Western Blotting:

      • Load equal amounts of protein (e.g., 20-30 µg) from the nuclear extracts onto an SDS-PAGE gel.

      • Run the gel to separate the proteins by size.

      • Transfer the proteins to a PVDF or nitrocellulose membrane.

      • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

      • Incubate the membrane with the primary anti-c-Rel antibody overnight at 4°C.

      • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

      • Wash the membrane and apply the chemiluminescence substrate.

      • Capture the image using a digital imaging system.

    • Analysis:

      • Perform densitometry analysis on the bands corresponding to c-Rel and the nuclear loading control (Lamin B1).

      • Normalize the c-Rel signal to the loading control to determine the relative amount of nuclear c-Rel in treated versus control cells.

Conclusion

This compound presents a promising therapeutic strategy for pancreatic cancer by targeting the MALT1-NF-κB signaling axis. The provided protocols offer a framework for researchers to investigate the efficacy and mechanism of action of this compound and other MALT1 inhibitors in pancreatic cancer cell lines. Further studies are warranted to establish precise dose-response relationships and to evaluate the in vivo efficacy of this compound.

References

Application Notes and Protocols for Mepazine Acetate in Apoptosis Induction Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mepazine acetate, a phenothiazine derivative, has been identified as a potent inducer of apoptosis, primarily through its inhibitory action on the Mucosa-Associated Lymphoid Tissue Lymphoma Translocation Protein 1 (MALT1).[1][2][3][4] MALT1 is a key regulator of the NF-κB signaling pathway, which is crucial for the survival of certain cancer cells, particularly Activated B-Cell like (ABC) subtype of Diffuse Large B-Cell Lymphoma (DLBCL) and some pancreatic cancers.[1][3] By inhibiting the paracaspase activity of MALT1, this compound disrupts pro-survival signaling, leading to programmed cell death.[2][3] These application notes provide detailed protocols for utilizing this compound to induce and quantify apoptosis in cancer cell lines.

Mechanism of Action

This compound functions as a selective, non-covalent, and reversible inhibitor of MALT1 protease activity.[1] In the canonical NF-κB pathway, the CBM complex (CARMA1, BCL10, and MALT1) is essential for signal transduction. MALT1's proteolytic activity cleaves and inactivates negative regulators of NF-κB signaling, such as A20 and CYLD. By inhibiting MALT1, this compound prevents the degradation of these inhibitors, thereby suppressing NF-κB activation.[5] This leads to a decrease in the expression of anti-apoptotic genes regulated by NF-κB, ultimately tipping the cellular balance towards apoptosis.[1]

Data Presentation

The following tables summarize quantitative data regarding the efficacy and experimental parameters of this compound in apoptosis induction.

Table 1: In Vitro Efficacy of this compound

ParameterCell LineValueReference
MALT1 Inhibition (IC50) GST-MALT1 (full length)0.83 µM[1][4][6]
GST-MALT1 (325-760)0.42 µM[1][4][6]
Cell Viability Reduction ABC-DLBCL (HBL1, OCI-Ly3, U2932, TMD8)5-20 µM (4 days)[6]
Apoptosis Induction Pancreatic Cancer CellsEffective concentration leads to increased cleaved caspase-3[3]

Table 2: Suggested Concentration Ranges for In Vitro Apoptosis Assays

Assay TypeCell TypeThis compound ConcentrationIncubation Time
Annexin V/PI Staining ABC-DLBCL, Pancreatic Cancer5 - 25 µM24 - 72 hours
Caspase-3 Activity Assay ABC-DLBCL, Pancreatic Cancer10 - 50 µM24 - 48 hours
Western Blot (Bcl-2 family) ABC-DLBCL, Pancreatic Cancer10 - 50 µM24 - 72 hours

Experimental Protocols

Cell Culture and Treatment
  • Culture cancer cell lines (e.g., ABC-DLBCL lines like TMD8 or pancreatic cancer lines like Panc-1) in appropriate media and conditions.

  • Seed cells in multi-well plates at a density that allows for logarithmic growth during the experiment.

  • Prepare a stock solution of this compound in DMSO (e.g., 10 mM).[4]

  • Treat cells with varying concentrations of this compound. Include a vehicle control (DMSO) at the same final concentration as the highest this compound treatment.

Annexin V/Propidium Iodide (PI) Apoptosis Assay

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[7][8]

Materials:

  • FITC Annexin V

  • Propidium Iodide (PI)

  • 1X Annexin-Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl₂)

  • Cold PBS

  • Flow Cytometer

Protocol:

  • Induce apoptosis by treating cells with this compound for the desired time.

  • Harvest cells, including any floating cells from the supernatant.

  • Wash cells twice with cold PBS and centrifuge at 500 x g for 5 minutes.

  • Resuspend the cell pellet in 1X Annexin-Binding Buffer to a concentration of 1 x 10⁶ cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a new tube.

  • Add 5 µL of FITC Annexin V and 5 µL of PI.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Annexin-Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.

Caspase-3 Activity Assay (Colorimetric)

This assay measures the activity of caspase-3, a key executioner caspase in apoptosis.[9][10]

Materials:

  • Cell Lysis Buffer

  • 2X Reaction Buffer

  • Caspase-3 substrate (DEVD-pNA)

  • DTT

  • 96-well plate

  • Microplate reader

Protocol:

  • Treat cells with this compound.

  • Pellet 1-5 x 10⁶ cells and resuspend in 50 µL of chilled Cell Lysis Buffer.

  • Incubate on ice for 10 minutes.

  • Centrifuge at 10,000 x g for 1 minute at 4°C.

  • Transfer the supernatant (cytosolic extract) to a fresh tube.

  • Determine the protein concentration of the lysate.

  • Add 50-200 µg of protein to each well of a 96-well plate. Adjust the volume to 50 µL with Cell Lysis Buffer.

  • Add 50 µL of 2X Reaction Buffer (with DTT) to each well.

  • Add 5 µL of the 4 mM DEVD-pNA substrate.

  • Incubate at 37°C for 1-2 hours.

  • Read the absorbance at 405 nm using a microplate reader.

Western Blot for Apoptosis-Related Proteins

This protocol allows for the detection of changes in the expression of proteins involved in the apoptotic pathway, such as the Bcl-2 family.

Materials:

  • RIPA Lysis Buffer with protease and phosphatase inhibitors

  • Protein assay reagent (e.g., BCA)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-cleaved Caspase-3, anti-PARP)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Protocol:

  • After treatment with this compound, lyse cells in RIPA buffer.

  • Determine protein concentration of the lysates.

  • Denature 20-40 µg of protein per sample by boiling in Laemmli buffer.

  • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane for 1 hour at room temperature.

  • Incubate the membrane with primary antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the signal using a chemiluminescent substrate.

Visualizations

Mepazine_Acetate_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Signal Upstream Signal (e.g., BCR, TCR activation) CBM_Complex CBM Complex (CARMA1, BCL10, MALT1) Signal->CBM_Complex MALT1 MALT1 (Paracaspase Activity) CBM_Complex->MALT1 Mepazine This compound Mepazine->MALT1 Inhibits IKK IKK Complex MALT1->IKK Activates IkB IκB IKK->IkB Phosphorylates for Degradation NFkB NF-κB (p65/p50) IkB->NFkB Inhibits NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation Apoptosis Apoptosis Gene_Transcription Anti-apoptotic Gene Transcription NFkB_nuc->Gene_Transcription Promotes Gene_Transcription->Apoptosis Inhibits

Caption: this compound Induced Apoptosis Signaling Pathway.

Experimental_Workflow cluster_assays Apoptosis Assays Cell_Culture 1. Cell Culture (e.g., ABC-DLBCL) Treatment 2. Treatment This compound (various doses) + Vehicle Control Cell_Culture->Treatment Harvest 3. Cell Harvesting (24-72h post-treatment) Treatment->Harvest AnnexinV Annexin V/PI Staining (Flow Cytometry) Harvest->AnnexinV Caspase Caspase-3 Activity Assay (Colorimetric) Harvest->Caspase Western Western Blot (Bcl-2 family, Cleaved Caspase-3) Harvest->Western Data_Analysis 4. Data Analysis Quantification of Apoptosis AnnexinV->Data_Analysis Caspase->Data_Analysis Western->Data_Analysis

Caption: General Experimental Workflow for Apoptosis Assays.

References

Mepazine Acetate: A Tool for Probing T-Cell Activation

Author: BenchChem Technical Support Team. Date: November 2025

Application Note and Protocols for Researchers

Introduction

Mepazine acetate, a phenothiazine derivative, has emerged as a valuable chemical probe for studying the signaling pathways governing T-lymphocyte activation. It functions as a reversible, non-competitive, and allosteric inhibitor of the Mucosa-associated lymphoid tissue lymphoma translocation protein 1 (MALT1). MALT1 is a paracaspase that plays a pivotal role in the activation of NF-κB and JNK signaling downstream of the T-cell receptor (TCR), making this compound a targeted tool for dissecting these critical immunological processes. This document provides detailed protocols for utilizing this compound in T-cell activation studies, along with quantitative data on its efficacy and visualizations of the relevant biological pathways and experimental workflows.

Mechanism of Action

Upon TCR and CD28 co-stimulation, a signaling cascade is initiated, leading to the formation of the CARMA1-BCL10-MALT1 (CBM) complex. Within this complex, MALT1's paracaspase activity is essential for the cleavage and inactivation of several negative regulators of the NF-κB pathway, such as A20, CYLD, and RelB. This compound selectively inhibits this proteolytic function of MALT1, thereby preventing the degradation of these inhibitory proteins. This leads to a suppression of downstream signaling events, including JNK phosphorylation and full NF-κB activation, which are critical for T-cell proliferation, cytokine production, and effector function.[1][2][3]

Quantitative Data

The inhibitory activity of this compound on MALT1 and its downstream effects on T-cell function have been quantified in various studies. The following tables summarize key quantitative findings.

Parameter Cell Type/System Value Reference
MALT1 Proteolytic Activity IC50 Recombinant full-length MALT10.83 µM[4]
Recombinant MALT1 paracaspase domain0.42 µM[4]
MALT1 Substrate Cleavage IC50 CYLD cleavage in Jurkat T-cells3.9 µM[5]
CYLD cleavage in murine CD4+ T-cells1.132 µM[5]
T-Cell Function Inhibition IL-2 Production in primary T-cellsInhibition observed[3]
B-cell proliferation (T-cell dependent)Inhibition with 5 µM mepazine[6]

Table 1: Summary of this compound In Vitro Efficacy

Signaling Pathway

The following diagram illustrates the T-cell activation signaling pathway and the point of intervention by this compound.

T_Cell_Activation_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TCR TCR CARMA1 CARMA1 TCR->CARMA1 CD28 CD28 CD28->CARMA1 Antigen Antigen Antigen->TCR BCL10 BCL10 CARMA1->BCL10 MALT1 MALT1 BCL10->MALT1 TRAF6 TRAF6 MALT1->TRAF6 JNK_pathway JNK Pathway MALT1->JNK_pathway IKK IKK Complex TRAF6->IKK IkB IκB IKK->IkB phosphorylates NFkB NF-κB Mepazine This compound Mepazine->MALT1 inhibits NFkB_nuc NF-κB Gene_Expression Gene Expression (IL-2, etc.) NFkB_nuc->Gene_Expression IkB_NFkB IκB NF-κB IkB_NFkB->NFkB_nuc IκB degradation Experimental_Workflow cluster_prep Preparation cluster_experiment Experiment cluster_analysis Analysis Isolate_PBMCs Isolate PBMCs from Whole Blood Isolate_Tcells Isolate T-cells (Negative Selection) Isolate_PBMCs->Isolate_Tcells Activate_Tcells Activate T-cells with anti-CD3/CD28 + this compound (or vehicle) Isolate_Tcells->Activate_Tcells CFSE_labeling CFSE Labeling (for proliferation) CFSE_labeling->Activate_Tcells Proliferation_Assay Proliferation Assay (Flow Cytometry) Activate_Tcells->Proliferation_Assay Cytokine_Staining Intracellular Cytokine Staining (Flow Cytometry) Activate_Tcells->Cytokine_Staining Western_Blot Western Blot for MALT1 Substrate Cleavage Activate_Tcells->Western_Blot

References

Application Notes and Protocols for Mepazine Acetate Administration in Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Mepazine acetate, a phenothiazine derivative, has been identified as a potent inhibitor of the Mucosa-Associated Lymphoid Tissue lymphoma translocation protein 1 (MALT1) protease.[1][2] Its ability to modulate immune responses and induce apoptosis in specific cancer cell lines has made it a valuable tool in preclinical research.[2] These notes provide detailed protocols and summarized data for the administration of this compound in various animal models, primarily focusing on mice and rats, to assist researchers in designing and executing their studies.

Data Presentation: Summary of Administration Routes

The following table summarizes the quantitative data from various animal studies investigating the effects of this compound.

Animal ModelAdministration RouteDosageFrequencyVehicleStudy Context/Reference
C57BL/6 MiceIntraperitoneal (i.p.)8 mg/kgTwice Daily0.7 x PBSExperimental Autoimmune Encephalomyelitis (EAE)[3]
C57BL/6J MiceIntraperitoneal (i.p.)32 mg/kgOnce DailyNot SpecifiedSyngeneic Tumor Models[4]
C57BL/6J MiceOral Gavage64 mg/kgOnce DailyNot SpecifiedSyngeneic Tumor Models[4]
NSG MiceIntraperitoneal (i.p.)16 mg/kgDailyNot SpecifiedDLBCL Xenogeneic Tumor Model[2]
MiceIntraperitoneal (i.p.)400 µg/kg (0.4 mg/kg)DailyNot SpecifiedABC-DLBCL Tumor Model
Harlan Sprague Dawley RatsOral Gavage30 mg/kgDailyNot SpecifiedTreg Frequency Assessment[4]

Experimental Protocols

The following are detailed methodologies for the most common administration routes of this compound in rodent studies.

Protocol 1: Intraperitoneal (IP) Injection

Intraperitoneal injection is a common method for administering this compound to achieve systemic circulation.[5]

Materials:

  • This compound

  • Sterile vehicle (e.g., 0.7x PBS, sterile saline)[3]

  • Sterile syringes (1 mL)

  • Sterile needles (25-27 gauge)[5]

  • Appropriate animal restraint device

Procedure:

  • Preparation of this compound Solution:

    • Dissolve this compound in the chosen sterile vehicle to the desired concentration (e.g., 2 mg/mL in 0.7x PBS).[3] Ensure the solution is fully solubilized.

    • Draw the calculated volume of the solution into a sterile syringe. The injection volume should be minimized, typically not exceeding 5-10 mL/kg for mice.[6]

  • Animal Restraint:

    • Restrain the mouse or rat securely. For IP injections, the animal is typically positioned on its back with the head tilted slightly downwards.[7] This allows the abdominal organs to shift away from the injection site.

  • Injection:

    • Identify the injection site in the lower right or left abdominal quadrant. Avoid the midline to prevent puncturing the urinary bladder or cecum.[5][7]

    • Insert the needle at a 15-20 degree angle.

    • Gently aspirate by pulling back the plunger to ensure the needle has not entered a blood vessel or internal organ.[8] If blood or any fluid appears, reposition the needle.

    • Inject the solution slowly and smoothly into the peritoneal cavity.[7]

    • Withdraw the needle and return the animal to its cage.

    • Monitor the animal for any immediate adverse reactions.

Protocol 2: Oral Gavage

Oral gavage ensures precise dosing directly into the stomach and is a common alternative to administration in feed or water.[9][10]

Materials:

  • This compound

  • Appropriate sterile vehicle (e.g., distilled water, corn oil)

  • Sterile syringes (1 mL)

  • Ball-tipped gavage needles (18-22 gauge for mice/rats, straight or curved)[11]

  • Appropriate animal restraint device

Procedure:

  • Preparation of this compound Solution:

    • Prepare the this compound solution or suspension in the chosen vehicle to the desired concentration.

    • Draw the calculated volume into a syringe attached to a correctly sized gavage needle. The volume should ideally be around 5 mL/kg to minimize stress and risk of reflux.[6]

  • Animal Restraint:

    • Restrain the animal firmly by the scruff of the neck to immobilize the head and keep the head and body in a straight line.[7] This alignment is critical to ensure the gavage needle passes down the esophagus and not the trachea.

  • Gavage Administration:

    • Gently insert the gavage needle into the mouth, passing it along the side of the mouth and over the tongue.

    • Advance the needle smoothly down the esophagus. There should be no resistance. If resistance is felt or the animal shows signs of respiratory distress (indicating entry into the trachea), withdraw the needle immediately.

    • Once the needle is in the stomach (the tip should be roughly at the level of the last rib), slowly administer the substance.[7]

    • Withdraw the needle smoothly in the same direction it was inserted.

    • Return the animal to its cage and monitor for any signs of distress, such as difficulty breathing or regurgitation.

Visualizations: Signaling Pathways and Workflows

Mepazine_Acetate_Mechanism cluster_0 Cellular Activation cluster_1 MALT1 Protease Action cluster_2 Downstream Signaling Antigen_Receptor Antigen Receptor Stimulation MALT1 MALT1 Protease Antigen_Receptor->MALT1 activates RelB_Cleavage Substrate Cleavage (e.g., RelB) MALT1->RelB_Cleavage mediates Mepazine This compound Mepazine->MALT1 inhibits NFkB NF-κB Activation RelB_Cleavage->NFkB Gene_Expression Pro-survival & Pro-inflammatory Gene Expression (IL-6, Bcl-xL) NFkB->Gene_Expression promotes

In_Vivo_Workflow Start Acclimatization 1. Animal Acclimatization (Standard Housing) Start->Acclimatization Tumor_Implantation 2. Tumor Implantation / Disease Induction (optional) Acclimatization->Tumor_Implantation Randomization 3. Randomization into Treatment Groups Tumor_Implantation->Randomization Treatment 4. Administration (this compound vs. Vehicle) Randomization->Treatment Monitoring 5. In-Life Monitoring (e.g., Tumor Volume, Body Weight, Clinical Score) Treatment->Monitoring Daily/Scheduled Endpoint 6. Endpoint Reached Monitoring->Endpoint Analysis 7. Sample Collection & Ex Vivo Analysis Endpoint->Analysis End Analysis->End

References

Application Notes and Protocols: Mepazine Acetate in Combination with Immunotherapy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mepazine, a phenothiazine derivative, has been identified as a potent inhibitor of the Mucosa-Associated Lymphoid Tissue Lymphoma Translocation Protein 1 (MALT1). The (S)-enantiomer, (S)-mepazine, demonstrates significantly greater MALT1 inhibitory activity.[1] This document provides detailed application notes and protocols for the use of mepazine acetate, specifically focusing on its more active stereoisomer, (S)-mepazine, in combination with anti-PD-1 immunotherapy. The protocols are based on preclinical studies that have demonstrated synergistic anti-tumor effects by inducing regulatory T cell (Treg) fragility within the tumor microenvironment.[2][3][4]

Introduction

Regulatory T cells (Tregs) are critical mediators of immune suppression within the tumor microenvironment, posing a significant barrier to the efficacy of immune checkpoint inhibitors (ICIs) such as anti-PD-1 therapy.[2][3][4] MALT1 is a key enzyme in the signaling pathway downstream of the T-cell receptor (TCR), essential for the suppressive function of Tregs.[5][6] Inhibition of MALT1 paracaspase activity by (S)-mepazine has been shown to selectively induce a "fragile" proinflammatory phenotype in tumor-infiltrating Tregs, thereby enhancing anti-tumor immunity and synergizing with anti-PD-1 therapy.[2][3][4][7] Preclinical studies in various murine tumor models and with patient-derived organotypic tumor spheroids (PDOTS) have validated this therapeutic approach.[2][7] A clinical trial (NCT04859777) is currently evaluating the succinate salt of (S)-mepazine, MPT-0118, alone and in combination with pembrolizumab in patients with advanced solid tumors.[1]

Data Presentation

Table 1: In Vivo Anti-Tumor Efficacy of (S)-Mepazine in Combination with Anti-PD-1 in Murine Syngeneic Tumor Models[2]
Tumor ModelTreatment GroupMean Tumor Volume (mm³) ± SEM (at study endpoint)p-value vs. Vehiclep-value vs. Anti-PD-1
MC38 (Immunogenic) Vehicle~1500--
Anti-PD-1~500<0.05-
(S)-Mepazine (MPT-0308)~750<0.05>0.05
(S)-Mepazine + Anti-PD-1~200<0.001<0.05
D4M.3A (Poorly Immunogenic) Vehicle~1800--
Anti-PD-1~1600>0.05-
(S)-Mepazine (MPT-0118)~800<0.01<0.01
(S)-Mepazine + Anti-PD-1~300<0.001<0.01
B16.F10 (Poorly Immunogenic) Vehicle~2000--
Anti-PD-1~1800>0.05-
(S)-Mepazine (MPT-0308)~1000<0.01<0.01
(S)-Mepazine + Anti-PD-1~400<0.001<0.01

Note: Specific numerical values are estimated from graphical representations in the source publication for illustrative purposes.

Table 2: Ex Vivo Viability of Patient-Derived Organotypic Tumor Spheroids (PDOTS) Following Treatment[7]
Treatment GroupConcentrationMean Change in Cell Viability (%) relative to Untreated Control
Anti-PD-1 (Pembrolizumab)250 µg/mL-10%
(S)-Mepazine (MPT-0118/MPT-0308)3-5 µM-25%
(S)-Mepazine + Anti-PD-13-5 µM + 250 µg/mL-45%

Note: Specific numerical values are estimated from graphical representations in the source publication for illustrative purposes.

Table 3: Effect of (S)-Mepazine on Tumor-Infiltrating Regulatory T cells (Tregs) in the D4M.3A Murine Melanoma Model[2]
Treatment Group% of Fragile Tregs (IFNγ+) among Tumor-Infiltrating Tregs
Vehicle~5%
Anti-PD-1~8%
(S)-Mepazine~20%
(S)-Mepazine + Anti-PD-1~35%

Note: Specific numerical values are estimated from graphical representations in the source publication for illustrative purposes.

Signaling Pathway

The combination of this compound and immunotherapy targets the MALT1 signaling pathway within regulatory T cells (Tregs).

MALT1_Signaling_in_Tregs cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TCR TCR PKC_theta PKCθ TCR->PKC_theta Antigen Presentation CD28 CD28 CD28->PKC_theta Co-stimulation CARMA1 CARMA1 PKC_theta->CARMA1 Phosphorylates CBM_complex CBM Complex CARMA1->CBM_complex BCL10 BCL10 BCL10->CBM_complex MALT1 MALT1 MALT1->CBM_complex Cleaved_Substrates Cleaved Substrates MALT1->Cleaved_Substrates Protease Activity TRAF6 TRAF6 IKK_complex IKK Complex TRAF6->IKK_complex Activates CBM_complex->TRAF6 Recruits I_kappa_B IκB IKK_complex->I_kappa_B Phosphorylates (leading to degradation) NF_kappa_B_dimer NF-κB Dimer (p65/p50) I_kappa_B->NF_kappa_B_dimer Inhibits NF_kappa_B_translocation NF-κB Dimer NF_kappa_B_dimer->NF_kappa_B_translocation Translocates Mepazine (S)-Mepazine Acetate Mepazine->MALT1 Inhibits Gene_Expression Gene Expression (e.g., Foxp3, IL-10, CTLA-4) NF_kappa_B_translocation->Gene_Expression Promotes Transcription Treg_Function Treg Suppressive Function Gene_Expression->Treg_Function Maintains Suppressive Phenotype

Caption: MALT1 signaling pathway in regulatory T cells.

Experimental Workflow

The following diagram illustrates a typical workflow for preclinical evaluation of (S)-mepazine in combination with anti-PD-1 therapy.

Preclinical_Workflow cluster_invivo In Vivo Murine Model cluster_exvivo Ex Vivo PDOTS Model Tumor_Implantation Tumor Cell Implantation (e.g., MC38, D4M.3A) Tumor_Growth Tumor Growth Monitoring Tumor_Implantation->Tumor_Growth Treatment_Initiation Treatment Initiation (Tumor Volume ~100 mm³) Tumor_Growth->Treatment_Initiation Treatment_Groups Treatment Groups: 1. Vehicle 2. Anti-PD-1 3. (S)-Mepazine 4. Combination Treatment_Initiation->Treatment_Groups Endpoint_Analysis Endpoint Analysis: - Tumor Volume - Survival Treatment_Groups->Endpoint_Analysis Immune_Profiling Immune Profiling (Flow Cytometry) of Tumor and Spleen Endpoint_Analysis->Immune_Profiling Tumor_Resection Patient Tumor Resection Spheroid_Generation Organotypic Tumor Spheroid Generation Tumor_Resection->Spheroid_Generation Ex_Vivo_Treatment Ex Vivo Treatment with (S)-Mepazine +/- Anti-PD-1 Spheroid_Generation->Ex_Vivo_Treatment Viability_Assay Cell Viability Assay Ex_Vivo_Treatment->Viability_Assay Cytokine_Analysis Supernatant Analysis (Cytokine Profiling) Ex_Vivo_Treatment->Cytokine_Analysis

Caption: Preclinical evaluation workflow.

Experimental Protocols

Protocol 1: In Vivo Murine Syngeneic Tumor Model

Objective: To evaluate the anti-tumor efficacy of (S)-mepazine as a monotherapy and in combination with an anti-PD-1 antibody in a syngeneic mouse model.

Materials:

  • 6-week-old female C57BL/6J mice

  • Murine tumor cell lines (e.g., MC38 colon adenocarcinoma, D4M.3A melanoma, B16.F10 melanoma)

  • (S)-mepazine succinate (MPT-0118) or hydrochloride salt (MPT-0308)

  • Anti-mouse PD-1 antibody (clone RMP1-14 or equivalent)

  • Vehicle control (e.g., sterile PBS)

  • Matrigel (or equivalent basement membrane matrix)

  • Sterile syringes and needles

  • Calipers for tumor measurement

Procedure:

  • Tumor Cell Culture: Culture tumor cells according to standard protocols.

  • Tumor Implantation:

    • Harvest and wash tumor cells, then resuspend in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 2 x 10^6 cells/mL.[2]

    • Subcutaneously inject 100 µL of the cell suspension (2 x 10^5 cells) into the flank of each mouse.[2]

  • Tumor Growth Monitoring:

    • Begin monitoring tumor growth 5-7 days post-implantation.

    • Measure tumors with calipers every 2-3 days and calculate tumor volume using the formula: (length x width^2) / 2.

  • Treatment:

    • Randomize mice into treatment groups when average tumor volume reaches approximately 100 mm³.

    • (S)-Mepazine Administration: Administer (S)-mepazine (e.g., 64 mg/kg) daily via oral gavage or intraperitoneal injection.[1]

    • Anti-PD-1 Administration: Administer anti-PD-1 antibody (e.g., 10 mg/kg) via intraperitoneal injection every 3-4 days.

    • Combination Therapy: Administer both agents according to their respective schedules.

    • Vehicle Control: Administer the appropriate vehicle on the same schedule.

  • Endpoint:

    • Continue treatment and tumor monitoring until tumors reach a predetermined endpoint (e.g., 2000 mm³) or for a specified duration.

    • Euthanize mice and collect tumors and spleens for further analysis.

  • Immune Cell Analysis (Optional):

    • Prepare single-cell suspensions from tumors and spleens.

    • Perform flow cytometry to analyze immune cell populations, particularly CD4+, CD8+, and Foxp3+ Treg cells, and assess for markers of Treg fragility (e.g., IFNγ, T-bet).

Protocol 2: Ex Vivo Patient-Derived Organotypic Tumor Spheroid (PDOTS) Assay

Objective: To assess the direct effect of (S)-mepazine and anti-PD-1 on the viability of patient tumor cells and the tumor immune microenvironment ex vivo.

Materials:

  • Fresh human tumor tissue obtained from surgical resection

  • Collagenase/dispase enzyme cocktail

  • Culture medium (e.g., RPMI-1640 supplemented with FBS, growth factors)

  • (S)-mepazine (MPT-0118 or MPT-0308)

  • Anti-human PD-1 antibody (e.g., pembrolizumab)

  • 3D culture plates or microfluidic devices

  • Cell viability reagent (e.g., CellTiter-Glo® 3D)

  • ELISA or multiplex immunoassay kits for cytokine analysis

Procedure:

  • PDOTS Generation:

    • Mechanically and enzymatically dissociate fresh tumor tissue to generate small tumor fragments or spheroids.[5][8]

    • Embed the tumor fragments in a collagen-based matrix in a 3D culture format.[5][8]

    • Culture the PDOTS in appropriate medium to maintain the viability of both tumor and immune cells.

  • Treatment:

    • After a brief stabilization period (e.g., 24-48 hours), treat the PDOTS with:

      • Vehicle control

      • (S)-mepazine (e.g., 3-5 µM)[9]

      • Anti-PD-1 antibody (e.g., 250 µg/mL)[9]

      • Combination of (S)-mepazine and anti-PD-1

  • Viability Assessment:

    • After the desired treatment period (e.g., 72-96 hours), assess cell viability using a 3D-compatible luminescent assay.

  • Supernatant Analysis:

    • Collect the culture supernatant at the end of the treatment period.

    • Analyze the supernatant for the presence of key cytokines (e.g., IFNγ, TNFα, IL-2) using ELISA or a multiplex immunoassay to assess the immune response.

  • Immunofluorescence/Flow Cytometry (Optional):

    • Fix and stain PDOTS for immunofluorescence imaging to visualize immune cell infiltration and tumor cell apoptosis.

    • Dissociate PDOTS to single cells for flow cytometric analysis of immune cell populations.

Logical Relationship

The following diagram outlines the logical relationship between the mechanism of action of (S)-mepazine and the desired therapeutic outcome in combination with immunotherapy.

Logical_Relationship Mepazine (S)-Mepazine Acetate MALT1_Inhibition MALT1 Inhibition in Tregs Mepazine->MALT1_Inhibition Treg_Fragility Induction of Treg Fragility MALT1_Inhibition->Treg_Fragility Reduced_Suppression Decreased Treg Suppressive Function Treg_Fragility->Reduced_Suppression Enhanced_Immunity Enhanced Anti-Tumor Immunity Reduced_Suppression->Enhanced_Immunity Synergistic_Effect Synergistic Anti-Tumor Effect Enhanced_Immunity->Synergistic_Effect Anti_PD1 Anti-PD-1 Therapy T_Cell_Activation Reactivation of Exhausted T-cells Anti_PD1->T_Cell_Activation T_Cell_Activation->Synergistic_Effect

Caption: Therapeutic logic of combination therapy.

References

Troubleshooting & Optimization

How to minimize off-target effects of Mepazine acetate

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with essential information, troubleshooting advice, and detailed protocols to effectively use Mepazine acetate while minimizing and identifying its off-target effects.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound is a cell-permeable phenothiazine compound that functions as a potent, reversible, and non-competitive inhibitor of the MALT1 (Mucosa-associated lymphoid tissue lymphoma translocation protein 1) paracaspase.[1] It inhibits the proteolytic activity of MALT1, which is a crucial component of the CBM (CARMA1-BCL10-MALT1) signaling complex.[1] This inhibition blocks the cleavage of MALT1 substrates, such as RelB, leading to the suppression of downstream NF-κB signaling.[1] This mechanism is particularly relevant in certain cancers, like Activated B-Cell subtype of Diffuse Large B-Cell Lymphoma (ABC-DLBCL), where MALT1 activity is essential for survival.[1][2]

Q2: What are the known or potential off-target effects of this compound?

As a phenothiazine derivative, this compound's chemical structure is similar to that of early antipsychotic drugs.[3][4][5] Therefore, its off-target activities may include interactions with various G-protein coupled receptors (GPCRs), such as dopamine and histamine receptors.[6][7] Critically, experimental evidence has shown that Mepazine can produce biological effects that are independent of MALT1. For instance, its ability to inhibit osteoclast formation was observed even in MALT1-deficient cells, confirming the presence of significant MALT1-independent mechanisms of action.[3][4][8] Researchers must consider these potential off-target effects when interpreting experimental data.

Q3: What is a good starting concentration for in vitro experiments?

A recommended starting point is to perform a dose-response curve centered around the known IC50 values for MALT1 protease activity. Using the lowest effective concentration will help minimize off-target effects. Titrating the concentration for your specific cell line and assay is critical.

Q4: Is this compound a reversible or irreversible inhibitor?

This compound is a reversible inhibitor of MALT1.[1] This property can be leveraged experimentally using washout studies to differentiate between a direct, reversible effect on a target versus non-specific toxicity or an effect with a delayed downstream phenotype.[9][10]

Quantitative Data: Inhibitory Potency

The following table summarizes the reported in vitro potency of Mepazine against its primary target, MALT1.

TargetMoietyAssay TypeIC50 (µM)Citations
MALT1Full-Length GST-FusionAc-LRSR-AMC Hydrolysis0.83[1][2][11][12]
MALT1Paracaspase Domain (aa 325-760)Ac-LRSR-AMC Hydrolysis0.42[1][2][11][12]

Troubleshooting Guide

Problem: I observe a phenotype with this compound, but I'm unsure if it's due to MALT1 inhibition or an off-target effect.

This is a critical question for data integrity. A multi-step validation approach is necessary to distinguish on-target from off-target effects. The workflow below provides a logical sequence of experiments to determine the true mechanism of action.

phenotype Observed Phenotype with this compound ko_test Test this compound in MALT1 Knockout/Knockdown Cells phenotype->ko_test on_target Conclusion: Phenotype is ON-TARGET (MALT1-dependent) ko_test->on_target  Phenotype is Lost off_target Conclusion: Phenotype is OFF-TARGET (MALT1-independent) ko_test->off_target  Phenotype Persists pharm_test Test Structurally Distinct MALT1 Inhibitors cet_test Perform Target Engagement Assay (e.g., CETSA) pharm_test->cet_test  Same Phenotype Observed inconclusive Inconclusive: Re-evaluate experiment pharm_test->inconclusive  Different Phenotype Observed confirm_on On-Target Effect Confirmed cet_test->confirm_on  Target Engagement Confirmed cet_test->inconclusive  No Target Engagement on_target->pharm_test  Further Validation

Caption: Workflow for validating on-target vs. off-target effects.

Signaling Pathway Context

This compound targets a key node in immune cell signaling. Understanding this pathway helps contextualize its on-target action and potential off-target interference.

cluster_receptor Cell Surface cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TCR_BCR TCR / BCR Activation CBM CARMA1-BCL10-MALT1 (CBM) Complex TCR_BCR->CBM GPCR GPCRs (e.g., Dopamine, Histamine) GPCR_Signal GPCR Signaling (e.g., cAMP, Ca2+) GPCR->GPCR_Signal MALT1 MALT1 Protease Activity CBM->MALT1 TRAF6 TRAF6 MALT1->TRAF6 IKK IKK Complex TRAF6->IKK NFkB NF-κB Activation (RelB, c-Rel) IKK->NFkB Gene Gene Expression (Survival, Proliferation) NFkB->Gene Mepazine This compound Mepazine->MALT1 INHIBITS OffTarget This compound (Off-Target) OffTarget->GPCR MODULATES

Caption: MALT1 signaling and potential Mepazine off-target interference.

Key Experimental Protocols

Protocol 1: Genetic Validation via MALT1 Knockout

Objective: To create a definitive negative control by removing the this compound target.

Methodology:

  • gRNA Design: Design two or more single-guide RNAs (sgRNAs) targeting early, constitutive exons of the MALT1 gene. Use validated online tools to minimize predicted off-target cleavage events.

  • Vector Cloning: Clone the designed sgRNAs into a suitable Cas9 expression vector (e.g., lentiCRISPRv2).

  • Cell Transduction/Transfection: Introduce the Cas9/sgRNA vector into the cell line of interest using an appropriate method (e.g., lentiviral transduction or electroporation).

  • Selection & Clonal Isolation: Select for successfully transduced/transfected cells (e.g., using puromycin). Isolate single-cell clones by limiting dilution or FACS.

  • Validation of Knockout: Expand clonal populations and validate MALT1 knockout via:

    • Western Blot: Confirm the complete absence of MALT1 protein.

    • Sanger Sequencing: Sequence the genomic DNA at the target locus to identify frameshift-inducing insertions/deletions (indels).

  • Control Experiment: Treat both wild-type and validated MALT1 knockout cells with this compound and assess the phenotype. Persistence of the effect in knockout cells indicates an off-target mechanism.[4]

Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement

Objective: To confirm that this compound physically binds to and stabilizes MALT1 protein within intact cells, demonstrating target engagement.[13][14]

Methodology:

  • Cell Treatment: Treat your cell line with this compound at various concentrations (e.g., 0.1, 1, 10, 100 µM) and a vehicle control (e.g., DMSO) for a set time (e.g., 1-2 hours) at 37°C.[13]

  • Heating Step: Aliquot the treated cell suspensions into PCR tubes or a PCR plate. Heat the aliquots across a temperature gradient (e.g., 40°C to 65°C) for 3 minutes, followed by cooling to room temperature.[13]

  • Cell Lysis: Lyse the cells to release proteins. This can be done by repeated freeze-thaw cycles or by adding a specific lysis buffer.

  • Separation of Aggregates: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the heat-denatured, aggregated proteins. The supernatant contains the soluble, non-aggregated protein fraction.

  • Protein Quantification: Carefully collect the supernatant. Quantify the amount of soluble MALT1 remaining in each sample using a method like Western Blot or ELISA.

  • Data Analysis: Plot the percentage of soluble MALT1 against the temperature for each treatment condition. A successful target engagement will result in a rightward shift of the melting curve for the this compound-treated samples compared to the vehicle control, indicating ligand-induced stabilization.

Protocol 3: Inhibitor Washout Experiment

Objective: To determine if the observed biological effect is reversible, consistent with this compound's known reversible binding mechanism.[9][10]

Methodology:

  • Experimental Setup: Plate cells and prepare three main treatment groups:

    • Group A: Continuous treatment with this compound.

    • Group B: Vehicle control (e.g., DMSO).

    • Group C: Washout group.

  • Initial Treatment: Treat Group A and Group C with a saturating concentration of this compound (e.g., 5-10 µM) for a short duration (e.g., 2-4 hours).[9][15] Treat Group B with the vehicle.

  • Washout Procedure:

    • For Group C, aspirate the drug-containing media.

    • Wash the cells gently 2-3 times with pre-warmed, compound-free media to remove any residual inhibitor.[9][16]

    • After the final wash, add fresh, compound-free media to the wells.

  • Incubation and Analysis: Incubate all three groups for the desired experimental duration. Assess the biological endpoint (e.g., cell viability, reporter gene expression, protein phosphorylation) at various time points post-washout.

  • Interpretation: If the phenotype in the washout group (Group C) reverts to the level of the vehicle control (Group B) over time, it suggests the effect is driven by a reversible interaction.[9] If the phenotype persists and resembles the continuous treatment group (Group A), the effect may be irreversible or due to downstream consequences that are slow to reverse.

References

Mepazine acetate degradation and proper storage conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the degradation of mepazine acetate and its proper storage conditions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary uses in research?

This compound is a cell-permeable phenothiazine compound. In research, it is primarily used as a potent and selective inhibitor of the Mucosa-Associated Lymphoid Tissue lymphoma translocation protein 1 (MALT1).[1][2][3] MALT1 is a key protease involved in NF-κB signaling pathways, which are crucial for the activation and proliferation of lymphocytes.[4][5] Consequently, this compound is a valuable tool for studying immune responses, inflammation, and for investigating potential therapeutic strategies in diseases like certain types of lymphoma where MALT1 activity is dysregulated.[1]

Q2: What are the recommended storage conditions for this compound?

To ensure its stability and integrity, this compound should be stored under the following conditions:

  • Solid Form: Store at -20°C in a dry, dark environment.[6] this compound is hygroscopic and sensitive to light.

  • Solutions: For long-term storage, solutions of this compound (e.g., in DMSO) should be stored at -80°C.[4] Stock solutions are generally stable for up to 3 months at -20°C and for up to one year at -80°C. To avoid repeated freeze-thaw cycles, it is recommended to aliquot the solution into single-use vials.[4]

Q3: What are the known degradation pathways for this compound?

This compound, as a phenothiazine derivative, is susceptible to three primary degradation pathways:

  • Oxidation: The sulfur atom in the phenothiazine ring is prone to oxidation, leading to the formation of mepazine sulfoxide. This is a common degradation pathway for phenothiazine-based compounds and can be initiated by atmospheric oxygen or oxidizing agents.[7][8]

  • Photodegradation: Exposure to light, particularly UV radiation, can cause the formation of a radical cation of the phenothiazine ring.[4][6] This highly reactive species can then lead to a cascade of further reactions, potentially resulting in polymerization or cleavage of the molecule.

  • Hydrolysis: While generally less prominent than oxidation and photodegradation for phenothiazines, hydrolysis of the acetate salt can occur, particularly under strongly acidic or basic conditions.

Q4: How does degradation affect the biological activity of this compound?

Degradation of this compound is expected to reduce its inhibitory activity against MALT1. The formation of the sulfoxide, for instance, alters the electronic properties and conformation of the phenothiazine ring system, which is crucial for its interaction with the MALT1 protein. Any significant structural change is likely to impair its ability to bind to and inhibit the enzyme, leading to a loss of efficacy in experimental assays.

Troubleshooting Guide

IssuePossible CauseRecommended Action
Inconsistent or lower-than-expected activity in MALT1 inhibition assays. Degradation of this compound stock solution.Prepare a fresh stock solution from solid material. Ensure proper storage of the stock solution at -80°C in small aliquots to minimize freeze-thaw cycles.
Appearance of a yellow or brownish tint in the solid this compound. Oxidation of the phenothiazine ring.Discard the discolored solid and obtain a fresh batch. Store the new batch under the recommended conditions (-20°C, desiccated, and protected from light).
Precipitation observed in the stock solution upon thawing. Poor solubility or degradation leading to insoluble products.Gently warm the solution and vortex to redissolve. If precipitation persists, the solution may be degraded and should be discarded. Prepare a fresh solution, ensuring the solvent is of high purity.
Variable results between experiments conducted on different days. Photodegradation of this compound during experimental procedures.Minimize the exposure of this compound solutions to light by using amber-colored tubes or wrapping tubes in aluminum foil. Prepare working solutions immediately before use.

Experimental Protocols

Forced Degradation Study of this compound

This protocol outlines a forced degradation study to identify the stability-indicating conditions for this compound.

1. Preparation of Stock and Working Solutions:

  • Prepare a stock solution of this compound at a concentration of 1 mg/mL in methanol.

  • From the stock solution, prepare working solutions at a concentration of 100 µg/mL in the respective stress media.

2. Stress Conditions:

  • Acid Hydrolysis: Mix the working solution with 0.1 N HCl and incubate at 60°C for 24 hours.

  • Base Hydrolysis: Mix the working solution with 0.1 N NaOH and incubate at 60°C for 24 hours.

  • Oxidative Degradation: Mix the working solution with 3% H₂O₂ and keep at room temperature for 24 hours.

  • Thermal Degradation: Keep the solid this compound in a hot air oven at 105°C for 24 hours.

  • Photodegradation: Expose the working solution to direct sunlight for 8 hours or in a photostability chamber.

3. Sample Analysis by HPLC:

  • After the specified time points, neutralize the acidic and basic samples.

  • Dilute all samples to a final concentration of 10 µg/mL with the mobile phase.

  • Analyze the samples using a stability-indicating HPLC method.

4. Stability-Indicating HPLC Method:

  • Column: C18 column (4.6 x 250 mm, 5 µm)

  • Mobile Phase: Acetonitrile and 0.1% formic acid in water (50:50 v/v)

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 254 nm

  • Injection Volume: 20 µL

  • Column Temperature: 30°C

Experimental Workflow for Forced Degradation Study

G cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis stock Prepare 1 mg/mL Stock Solution in Methanol working Prepare 100 µg/mL Working Solutions stock->working thermal Thermal Degradation (Solid, 105°C, 24h) stock->thermal acid Acid Hydrolysis (0.1N HCl, 60°C, 24h) working->acid base Base Hydrolysis (0.1N NaOH, 60°C, 24h) working->base oxidation Oxidative Degradation (3% H2O2, RT, 24h) working->oxidation photo Photodegradation (Sunlight, 8h) working->photo neutralize Neutralize Acid/Base Samples acid->neutralize base->neutralize dilute Dilute to 10 µg/mL oxidation->dilute thermal->dilute photo->dilute neutralize->dilute hplc Analyze by HPLC dilute->hplc

Caption: Workflow for the forced degradation study of this compound.

Quantitative Data Summary

The following tables present hypothetical data from a forced degradation study to illustrate the expected outcomes. Actual results may vary.

Table 1: Degradation of this compound under Various Stress Conditions

Stress ConditionIncubation Time (hours)% this compound RemainingNumber of Degradation Products
0.1 N HCl (60°C)2485.22
0.1 N NaOH (60°C)2478.53
3% H₂O₂ (RT)2465.11 (Major)
Thermal (105°C)2492.81
Photolytic (Sunlight)871.3>3

Table 2: Retention Times of this compound and its Degradation Products

CompoundRetention Time (min)
This compound8.5
Degradation Product 1 (Oxidative)6.2
Degradation Product 2 (Acidic)7.1
Degradation Product 3 (Basic)5.8

MALT1 Signaling Pathway

This compound inhibits the protease activity of MALT1, which is a critical component of the CBM (CARMA1-BCL10-MALT1) signalosome. This complex is essential for the activation of the NF-κB transcription factor following antigen receptor stimulation.

MALT1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_cbm CBM Complex cluster_nucleus Nucleus TCR TCR/BCR PKC PKC TCR->PKC Antigen Stimulation CARMA1 CARMA1 PKC->CARMA1 Phosphorylates BCL10 BCL10 CARMA1->BCL10 MALT1 MALT1 BCL10->MALT1 TRAF6 TRAF6 MALT1->TRAF6 Recruits IKK_complex IKK Complex TRAF6->IKK_complex Activates IkappaB IκB IKK_complex->IkappaB Phosphorylates NFkappaB NF-κB NFkappaB_active Active NF-κB NFkappaB->NFkappaB_active Translocates Mepazine This compound Mepazine->MALT1 Inhibits Protease Activity Gene_Expression Gene Expression (e.g., IL-2, Proliferation) NFkappaB_active->Gene_Expression Promotes IkappaB_NFkappaB IκB-NF-κB IkappaB_NFkappaB->NFkappaB IκB Degradation

Caption: MALT1 signaling pathway and the inhibitory action of this compound.

References

Reducing experimental variability with Mepazine acetate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of Mepazine acetate in experimental settings. Our goal is to help you reduce experimental variability and achieve reliable, reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a phenothiazine-based compound that acts as a reversible and noncompetitive inhibitor of the Mucosa-Associated Lymphoid Tissue Lymphoma Translocation protein 1 (MALT1) paracaspase.[1][2] It inhibits the proteolytic activity of MALT1, which is a key component of the CARD11-BCL10-MALT1 (CBM) signalosome.[3] This inhibition blocks downstream NF-κB signaling.[4]

Q2: What are the common research applications of this compound?

A2: this compound is frequently used in preclinical research for:

  • Oncology: Studying and inhibiting the growth of certain cancers, particularly Activated B-Cell like (ABC) subtype of Diffuse Large B-Cell Lymphoma (DLBCL) and pancreatic cancer, which are dependent on MALT1 signaling.[2][4]

  • Immunology and Autoimmune Diseases: Investigating the role of MALT1 in immune cell activation and as a potential therapeutic agent in models of autoimmune diseases like Experimental Autoimmune Encephalomyelitis (EAE), a model for multiple sclerosis.[4]

Q3: Does this compound have off-target effects?

A3: Yes. As a phenothiazine derivative, this compound can have MALT1-independent effects.[5] A notable example is its ability to inhibit RANKL-induced osteoclastogenesis, a process that is not dependent on MALT1.[6][7] This effect may be related to the inhibition of calmodulin-dependent signaling pathways.[6] Researchers should consider these potential off-target effects when interpreting their data.

Q4: How should I prepare and store this compound stock solutions?

A4: this compound is soluble in DMSO.[5] For a stock solution, dissolve the solid compound in fresh, high-quality DMSO. For example, a 10 mM stock solution can be prepared.[8] It is recommended to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles.[8] Store stock solutions at -20°C for short-term storage (up to 3 months) or at -80°C for long-term storage (up to 1 year).[1][5]

Q5: What are typical working concentrations for in vitro experiments?

A5: The effective concentration of this compound can vary depending on the cell type and assay. For ABC-DLBCL cell lines, concentrations between 5 µM and 20 µM have been shown to decrease cell viability.[9] The IC50 for MALT1 proteolytic activity is in the sub-micromolar range.[2] It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental system.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Inconsistent IC50 values for MALT1 inhibition. 1. Compound degradation: Improper storage or repeated freeze-thaw cycles of the stock solution. 2. Assay conditions: Sub-optimal buffer conditions, substrate concentration, or enzyme activity. 3. Cellular context: In cell-based assays, differences in cell density, passage number, or metabolic activity can affect results.1. Prepare fresh stock solutions from solid compound. Aliquot and store at -80°C. 2. Ensure the MALT1 activity assay is properly validated. Refer to the detailed protocol below. 3. Standardize cell culture conditions. Ensure consistent cell seeding densities and use cells within a defined passage number range.
High background signal in fluorescence-based assays. 1. Compound interference: this compound, as a phenothiazine, may have intrinsic fluorescent properties. 2. Contamination: Microbial contamination in cell cultures or reagents.1. Run a control with this compound alone (no cells or enzyme) to determine its background fluorescence. Subtract this value from your experimental readings. 2. Regularly check cell cultures for contamination. Use sterile techniques and fresh reagents.
Unexpected cytotoxicity in control cell lines. 1. Off-target effects: As mentioned in the FAQs, this compound has known MALT1-independent effects. 2. Solvent toxicity: High concentrations of DMSO can be toxic to some cell lines.1. Use a MALT1-knockout or knockdown cell line as a negative control to distinguish between on-target and off-target effects. 2. Ensure the final DMSO concentration in your culture medium is low (typically <0.5%) and include a vehicle-only control in your experiments.
Variability in in vivo tumor growth inhibition studies. 1. Compound precipitation: Poor solubility of the in vivo formulation. 2. Inconsistent dosing: Inaccurate animal weight measurement or injection volume. 3. Animal health: Underlying health issues in the animal cohort can affect tumor growth and drug response.1. Prepare fresh in vivo formulations daily. Ensure complete solubilization. Sonication may be required.[10] 2. Weigh animals and calculate the precise dose for each animal before administration. 3. Closely monitor animal health throughout the study. Exclude animals that show signs of illness unrelated to the treatment.
Difficulty reproducing results from published literature. 1. Differences in reagents: Variations in the source and purity of this compound. 2. Subtle differences in protocols: Minor variations in cell lines, animal models, or experimental procedures.1. Obtain a certificate of analysis for your batch of this compound to confirm its purity. 2. Carefully review the materials and methods of the published study. Contact the corresponding author for clarification if necessary.

Quantitative Data Summary

Table 1: In Vitro Activity of this compound

ParameterValueCell Line/SystemReference
MALT1 IC50 (full length) 0.83 µMGST-MALT1 fusion protein[1]
MALT1 IC50 (paracaspase domain) 0.42 µMGST-MALT1 (aa 325-760)[1]
Cellular MALT1 IC50 <5 µMU2932, OCI-Ly10, OCI-Ly3, HBL1, TMD8[2]
Effective Concentration (Cell Viability) 5-20 µMABC-DLBCL cell lines[9]

Table 2: In Vivo Efficacy of this compound

Animal ModelDosing RegimenOutcomeReference
ABC-DLBCL Xenograft (mouse) 400 µg/kg i.p. daily74% tumor growth suppression[1]
Pancreatic Cancer Xenograft (mouse) 16 mg/kg i.p. dailyReduced tumor growth[4]
Experimental Autoimmune Encephalomyelitis (EAE) (mouse) 8 mg/kg i.p. twice dailyAttenuated disease severity[11]

Experimental Protocols

Protocol 1: Fluorogenic MALT1 Protease Activity Assay

This protocol is adapted from established methods for measuring MALT1 activity.[1][8][10]

  • Reagents and Materials:

    • Recombinant human MALT1 enzyme

    • MALT1 Assay Buffer (e.g., 50 mM HEPES, 100 mM NaCl, 10 mM DTT, 1 mM EDTA, pH 7.5)

    • Fluorogenic MALT1 substrate (e.g., Ac-LRSR-AMC)

    • This compound stock solution (in DMSO)

    • Black, low-binding 96-well microplate

    • Fluorescent microplate reader (Excitation: 360 nm, Emission: 460 nm)

  • Procedure: a. Prepare serial dilutions of this compound in MALT1 Assay Buffer. b. In a 96-well plate, add the diluted this compound or vehicle (DMSO) control. c. Add recombinant MALT1 enzyme to each well and incubate for 15-30 minutes at 30°C to allow for inhibitor binding. d. Initiate the reaction by adding the MALT1 substrate to each well. e. Immediately place the plate in a microplate reader and measure the fluorescence intensity every 2 minutes for 60-90 minutes at 30°C. f. Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve). g. Plot the reaction rate against the inhibitor concentration and fit the data to a suitable model to determine the IC50 value.

Protocol 2: Cell Viability Assay (MTT Assay)
  • Reagents and Materials:

    • Cancer cell lines (e.g., ABC-DLBCL lines)

    • Complete cell culture medium

    • This compound stock solution (in DMSO)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

    • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

    • 96-well cell culture plate

    • Microplate reader (absorbance at 570 nm)

  • Procedure: a. Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight. b. Treat the cells with a serial dilution of this compound or vehicle control for the desired duration (e.g., 72-96 hours). c. Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals. d. Remove the medium and add solubilization buffer to dissolve the formazan crystals. e. Read the absorbance at 570 nm using a microplate reader. f. Calculate cell viability as a percentage of the vehicle-treated control and plot the results to determine the GI50 (concentration for 50% growth inhibition).

Protocol 3: Apoptosis Assay (Annexin V Staining)

This protocol is a general guideline for detecting apoptosis by flow cytometry.

  • Reagents and Materials:

    • Cells treated with this compound or control

    • Annexin V-FITC (or other fluorophore)

    • Propidium Iodide (PI)

    • 1X Binding Buffer

    • Flow cytometer

  • Procedure: a. Induce apoptosis in your target cells by treating with this compound for the desired time. Include positive and negative controls. b. Harvest the cells (including any floating cells in the supernatant) and wash them with cold PBS. c. Resuspend the cells in 1X Binding Buffer. d. Add Annexin V-FITC and PI to the cell suspension. e. Incubate the cells in the dark at room temperature for 15 minutes. f. Analyze the stained cells by flow cytometry within one hour.

    • Live cells: Annexin V-negative, PI-negative
    • Early apoptotic cells: Annexin V-positive, PI-negative
    • Late apoptotic/necrotic cells: Annexin V-positive, PI-positive

Visualizations

MALT1_Signaling_Pathway CARD11 CARD11 BCL10 BCL10 CARD11->BCL10 MALT1 MALT1 BCL10->MALT1 IKK_Complex IKK Complex MALT1->IKK_Complex activates AntigenReceptor Antigen Receptor Stimulation AntigenReceptor->CARD11 Mepazine This compound Mepazine->MALT1 inhibits p_IkappaB p-IκBα IKK_Complex->p_IkappaB phosphorylates NF_kappaB NF-κB (p65/p50) p_IkappaB->NF_kappaB releases Nucleus Nucleus NF_kappaB->Nucleus translocates Gene_Expression Gene Expression (Proliferation, Survival)

Caption: MALT1 signaling pathway and the inhibitory action of this compound.

Experimental_Workflow_In_Vitro cluster_assays In Vitro Assays start Start: Prepare this compound Stock Solution (DMSO) cell_culture Cell Culture (e.g., ABC-DLBCL lines) start->cell_culture treatment Treat cells with this compound (Dose-response) cell_culture->treatment viability Cell Viability (MTT Assay) treatment->viability apoptosis Apoptosis (Annexin V/PI) treatment->apoptosis malt1_activity MALT1 Activity (Fluorogenic Assay) treatment->malt1_activity data_analysis Data Analysis (IC50/GI50 calculation) viability->data_analysis apoptosis->data_analysis malt1_activity->data_analysis end End: Results Interpretation data_analysis->end

Caption: General experimental workflow for in vitro studies with this compound.

Troubleshooting_Logic cluster_invitro In Vitro Issues cluster_invivo In Vivo Issues start Inconsistent Experimental Results check_compound Check Compound Integrity (Fresh stock, storage) start->check_compound check_protocol Verify Experimental Protocol (Controls, conditions) start->check_protocol resolve Problem Resolved check_compound->resolve cell_issues Cell Culture Variables (Passage, density) check_protocol->cell_issues In Vitro formulation Check Formulation (Solubility, stability) check_protocol->formulation In Vivo off_target Consider Off-Target Effects (Use MALT1 KO/KD cells) cell_issues->off_target off_target->resolve animal_health Monitor Animal Health formulation->animal_health animal_health->resolve

Caption: Logical troubleshooting workflow for experiments using this compound.

References

Mepazine Acetate in Cell Culture: Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with mepazine acetate precipitation in cell culture media.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary use in cell culture experiments?

This compound is a phenothiazine-derived compound that functions as a potent and selective inhibitor of the Mucosa-Associated Lymphoid Tissue lymphoma translocation protein 1 (MALT1).[1][2][3] In cell culture, it is primarily used to study the MALT1 signaling pathway, which is crucial in lymphocyte activation and is implicated in certain types of lymphoma.[2][4][5] By inhibiting MALT1's proteolytic activity, this compound can block downstream NF-κB signaling, leading to reduced cell proliferation and induction of apoptosis in susceptible cancer cell lines.[4]

Q2: What are the known solubility properties of this compound?

This compound is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and to a lesser extent in water. Quantitative solubility data is summarized in the table below. It is important to prepare a concentrated stock solution in an appropriate solvent before diluting it to the final working concentration in the cell culture medium.

Q3: Has this compound precipitation in cell culture media been widely reported?

While there is extensive literature on the use of mepazine and its derivatives in cell culture, specific reports detailing its precipitation in commonly used media like DMEM or RPMI-1640 are not prevalent in published literature. However, precipitation of compounds in cell culture is a common issue that can arise from a variety of factors.[6][7]

Q4: What are the general causes of compound precipitation in cell culture?

Precipitation of a compound in cell culture medium can be triggered by several factors, including:

  • Temperature shifts: Moving media between cold storage and a warm incubator can cause less soluble components to fall out of solution.[6][7]

  • pH changes: The pH of the medium is critical for maintaining the solubility of many compounds. Changes in CO₂ concentration can alter the medium's pH.

  • High concentration: Exceeding the solubility limit of the compound in the aqueous environment of the cell culture medium is a primary cause of precipitation.

  • Interaction with media components: Cell culture media are complex mixtures of salts, amino acids, vitamins, and other components.[8][9][10][11][12][13][14][15][16] Interactions between the compound and these components can lead to the formation of insoluble complexes.[6]

  • Solvent effects: The final concentration of the solvent used for the stock solution (e.g., DMSO) can impact the solubility of the compound in the final culture medium.

Troubleshooting Guide: this compound Precipitation

If you are observing precipitation after adding this compound to your cell culture medium, follow these troubleshooting steps:

Issue 1: Precipitate forms immediately upon adding this compound to the medium.

Potential Cause Recommended Solution
Localized high concentration When adding the this compound stock solution to the medium, pipette it directly into the bulk of the medium while gently swirling. Avoid adding it to a small volume or directly onto the surface of the medium where the localized concentration will be very high.
Final concentration exceeds solubility Decrease the final working concentration of this compound. If a high concentration is necessary, consider preparing a fresh, more dilute stock solution to minimize the volume of solvent added.
Solvent shock Ensure the final concentration of the solvent (e.g., DMSO) in the cell culture medium is as low as possible, typically below 0.5%, to avoid "solvent shock" which can cause the compound to precipitate.

Issue 2: Precipitate forms over time in the incubator.

Potential Cause Recommended Solution
Temperature fluctuations Pre-warm the cell culture medium to 37°C before adding the this compound stock solution. Avoid repeated warming and cooling of the medium containing the compound.
pH shift in the medium Ensure your incubator's CO₂ levels are stable and appropriate for the buffering system of your medium (e.g., 5-10% CO₂ for bicarbonate-buffered media like DMEM and RPMI-1640).[8][9]
Interaction with serum proteins If using serum, add the this compound to the complete medium (containing serum) rather than to the basal medium before serum supplementation. Serum proteins can sometimes help to stabilize compounds.
Evaporation of medium Ensure proper humidification of the incubator to prevent evaporation, which can increase the concentration of all components in the medium, potentially leading to precipitation.

Data Presentation

Table 1: Solubility of this compound

SolventSolubilityReference
DMSO100 mg/mL
Water50 mg/mL

Table 2: Composition of Common Cell Culture Media (Selected Components)

ComponentDMEM (High Glucose)RPMI-1640
Inorganic Salts
Calcium Chloride (anhyd.)200 mg/L-
Calcium Nitrate (Ca(NO₃)₂·4H₂O)-100 mg/L
Magnesium Sulfate (anhyd.)97.67 mg/L48.84 mg/L
Potassium Chloride400 mg/L400 mg/L
Sodium Bicarbonate3700 mg/L2000 mg/L
Sodium Chloride6400 mg/L6000 mg/L
Sodium Phosphate dibasic (anhyd.)-800 mg/L
Sodium Phosphate monobasic (anhyd.)109 mg/L-
Amino Acids
L-Arginine hydrochloride84 mg/L241.87 mg/L
L-Glutamine584 mg/L300 mg/L
Other
D-Glucose4500 mg/L2000 mg/L
Phenol Red15 mg/L5.3 mg/L

Note: Formulations can vary between manufacturers. Please refer to the manufacturer's documentation for the exact composition of your medium.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

  • Objective: To prepare a concentrated stock solution of this compound for use in cell culture experiments.

  • Materials:

    • This compound powder

    • Dimethyl Sulfoxide (DMSO), sterile, cell culture grade

    • Sterile microcentrifuge tubes

  • Procedure:

    • Aseptically weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

    • Add the appropriate volume of sterile DMSO to achieve the desired stock concentration (e.g., 10 mM or 100 mM).

    • Vortex the tube until the this compound is completely dissolved. Gentle warming (to no more than 37°C) may be applied if necessary.

    • Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C, protected from light. Stock solutions are reported to be stable for up to 3 months at -20°C.

Protocol 2: Dilution of this compound into Cell Culture Medium

  • Objective: To prepare the final working concentration of this compound in cell culture medium while minimizing the risk of precipitation.

  • Materials:

    • This compound stock solution (from Protocol 1)

    • Complete cell culture medium (e.g., DMEM or RPMI-1640 with serum and other supplements), pre-warmed to 37°C

    • Sterile tubes

  • Procedure:

    • Thaw an aliquot of the this compound stock solution at room temperature.

    • In a sterile tube, add the required volume of pre-warmed complete cell culture medium.

    • Calculate the volume of the this compound stock solution needed to achieve the desired final concentration. Ensure the final DMSO concentration remains low (ideally ≤ 0.1%).

    • While gently vortexing or swirling the tube of medium, add the calculated volume of the this compound stock solution dropwise into the medium.

    • Mix thoroughly by gentle inversion or pipetting.

    • Visually inspect the medium for any signs of precipitation. If the solution appears cloudy or contains visible particles, it should not be used.

    • Use the freshly prepared medium containing this compound for your cell culture experiments immediately.

Visualizations

MALT1_Signaling_Pathway cluster_CBM CBM Complex CARMA1 CARMA1 BCL10 BCL10 CARMA1->BCL10 MALT1_scaffold MALT1 (Scaffold) BCL10->MALT1_scaffold MALT1_protease MALT1 (Protease) MALT1_scaffold->MALT1_protease activates TRAF6 TRAF6 MALT1_scaffold->TRAF6 Antigen_Receptor Antigen Receptor Activation PKC PKC Antigen_Receptor->PKC PKC->CARMA1 Substrates Substrates (e.g., A20, BCL10, CYLD, RelB) MALT1_protease->Substrates cleaves Mepazine This compound Mepazine->MALT1_protease inhibits IKK_Complex IKK Complex TRAF6->IKK_Complex IkappaB IκBα IKK_Complex->IkappaB phosphorylates & degrades NF_kB NF-κB Nucleus Nucleus NF_kB->Nucleus Gene_Expression Gene Expression (Proliferation, Survival) Cleaved_Substrates Cleaved Substrates Substrates->Cleaved_Substrates Cleaved_Substrates->NF_kB modulates activation

Caption: MALT1 signaling pathway and the inhibitory action of this compound.

Experimental_Workflow Start Start Prep_Stock Prepare this compound Stock Solution in DMSO Start->Prep_Stock Store_Stock Aliquot and Store Stock Solution at -20°C/-80°C Prep_Stock->Store_Stock Prewarm_Medium Pre-warm Complete Cell Culture Medium to 37°C Store_Stock->Prewarm_Medium Dilute Dilute Stock Solution into Pre-warmed Medium Prewarm_Medium->Dilute Check_Precipitate Visually Inspect for Precipitation Dilute->Check_Precipitate Treat_Cells Add Medicated Medium to Cells Check_Precipitate->Treat_Cells No Discard Discard and Troubleshoot Check_Precipitate->Discard Yes Incubate Incubate Cells Treat_Cells->Incubate End End Incubate->End

Caption: Recommended workflow for preparing this compound for cell culture.

References

Overcoming resistance to Mepazine acetate in cancer cells

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering resistance to Mepazine acetate in cancer cells.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action in cancer cells?

This compound is a phenothiazine derivative that acts as a potent and selective inhibitor of the Mucosa-Associated Lymphoid Tissue Lymphoma Translocation protein 1 (MALT1).[1][2][3] MALT1 is a paracaspase that plays a crucial role in activating the NF-κB signaling pathway, which is often constitutively active in various cancers, promoting cell proliferation and survival.[3][4] this compound inhibits the proteolytic activity of MALT1, thereby suppressing the NF-κB pathway, leading to decreased cancer cell proliferation and induction of apoptosis (programmed cell death).[3][5]

Q2: We are observing reduced sensitivity of our cancer cell line to this compound over time. What are the potential mechanisms of resistance?

Resistance to MALT1 inhibitors like this compound can arise through several mechanisms:

  • Activation of Bypass Signaling Pathways: Cancer cells can develop resistance by activating alternative pro-survival signaling pathways that bypass the MALT1/NF-κB axis. The most common of these is the PI3K/Akt/mTOR pathway.[6][7] Activation of this pathway can compensate for the inhibition of NF-κB signaling, allowing the cancer cells to continue to proliferate and survive.

  • Mutations Downstream of MALT1: Genetic mutations in components of the NF-κB pathway that are downstream of MALT1 can render the cells insensitive to MALT1 inhibition. For instance, activating mutations in IKKβ can lead to constitutive NF-κB activation, independent of MALT1 activity.

  • Overexpression of MALT1: Increased expression of the MALT1 protein may require higher concentrations of this compound to achieve a therapeutic effect.

  • Drug Efflux Pumps: Increased expression of drug efflux pumps, such as P-glycoprotein, can actively transport this compound out of the cell, reducing its intracellular concentration and efficacy.

Q3: How can we experimentally confirm that our cells have developed resistance through the activation of the PI3K/Akt/mTOR pathway?

You can use Western blotting to assess the phosphorylation status of key proteins in the PI3K/Akt/mTOR pathway. Increased phosphorylation of Akt (at Ser473) and mTOR's downstream targets, such as p70S6K (at Thr389) and 4E-BP1 (at Ser65), in this compound-treated resistant cells compared to sensitive parental cells would indicate the activation of this bypass pathway.

Q4: What strategies can we employ to overcome this compound resistance in our experiments?

The most effective strategy to overcome resistance is through combination therapy. Based on the resistance mechanism, you can select a suitable combination agent:

  • For PI3K/Akt/mTOR pathway activation: Combine this compound with a PI3K inhibitor (e.g., GDC-0941) or an mTOR inhibitor (e.g., rapamycin).[7][8][9][10] This dual-pathway blockade can often result in synergistic cancer cell killing.[8][9][10][11]

  • For general resistance or to enhance efficacy: Combination with a BTK inhibitor (e.g., ibrutinib) has shown additive effects in reducing MALT1 activity in certain lymphoma cell lines.[12] Additionally, combining this compound with immune checkpoint inhibitors (e.g., anti-PD-1 antibodies) may be a promising strategy, as Mepazine has been shown to induce regulatory T cell (Treg) fragility, potentially enhancing anti-tumor immunity.[13][14][15]

Troubleshooting Guides

Problem 1: Decreased Cell Death Observed with this compound Treatment

Possible Cause 1: Development of Resistance.

  • Troubleshooting Steps:

    • Confirm Resistance: Perform a dose-response curve using a cell viability assay (e.g., MTT assay) to compare the IC50 value of this compound in your current cell line with the parental (sensitive) cell line. A significant increase in the IC50 value indicates resistance.

    • Investigate Bypass Pathways: Use Western blotting to analyze the activation status of the PI3K/Akt/mTOR pathway as described in FAQ 3.

    • Implement Combination Therapy: Based on your findings, introduce a PI3K or mTOR inhibitor in combination with this compound. Perform a synergy analysis (e.g., Chou-Talalay method) to determine if the combination is synergistic, additive, or antagonistic.

Possible Cause 2: Suboptimal Experimental Conditions.

  • Troubleshooting Steps:

    • Verify Drug Concentration and Stability: Ensure the correct concentration of this compound is being used and that the stock solution has been stored properly (at -20°C in a light-protected container) to prevent degradation.

    • Optimize Treatment Duration: The cytotoxic effects of this compound may be time-dependent. Conduct a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal treatment duration for your cell line.

    • Check Cell Health: Ensure that the cells are healthy and in the exponential growth phase before starting the treatment.

Problem 2: Inconsistent Results in Western Blot Analysis of NF-κB Pathway Proteins

Possible Cause 1: Antibody Issues.

  • Troubleshooting Steps:

    • Validate Antibodies: Use positive and negative controls to validate the specificity of your primary antibodies against MALT1, phospho-IκBα, phospho-p65, and other relevant proteins.

    • Optimize Antibody Dilutions: Titrate your primary and secondary antibodies to determine the optimal concentrations that yield a strong signal with minimal background.

Possible Cause 2: Poor Sample Preparation or Electrophoresis.

  • Troubleshooting Steps:

    • Ensure Complete Lysis: Use a suitable lysis buffer containing protease and phosphatase inhibitors to ensure complete protein extraction and prevent degradation.

    • Determine Protein Concentration Accurately: Use a reliable protein quantification method (e.g., BCA assay) to ensure equal loading of protein in each lane.

    • Optimize Transfer Conditions: Ensure efficient transfer of proteins from the gel to the membrane by optimizing the transfer time and voltage.

Data Presentation

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Reference
GSTMALT1 FLRecombinant Protein0.83[2][3]
GSTMALT1 325-760Recombinant Protein0.42[2][3]
HBL-1ABC-DLBCL<5[16]
OCI-Ly3ABC-DLBCL<5[16]
U2932ABC-DLBCL<5[16]
TMD8ABC-DLBCL<5[16]
OCI-Ly10ABC-DLBCL<5[16]

Table 2: In Vitro Efficacy of this compound on Cell Viability

Cell Line TypeTreatmentEffect on Cell ViabilityReference
ABC-DLBCLMepazine (5-20 µM) for 4 daysDecrease in cell viability[2][17]
GCB-DLBCLMepazine (5-20 µM) for 4 daysNo significant effect[2][17]

Experimental Protocols

MTT Cell Viability Assay

This protocol is used to assess the cytotoxic effects of this compound.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000 cells per well and incubate for 24 hours.[18]

  • Drug Treatment: Treat the cells with various concentrations of this compound (and/or a combination agent) for the desired duration (e.g., 72 hours).[18] Include a vehicle-treated control group.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[19][20]

  • Formazan Solubilization: Carefully remove the supernatant and add 100-150 µL of a solubilization solvent (e.g., DMSO) to each well to dissolve the formazan crystals.[19][21]

  • Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at 570 nm using a microplate reader.[19]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Western Blot Analysis of Signaling Pathways

This protocol is used to detect changes in protein expression and phosphorylation.

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and perform electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against your proteins of interest (e.g., MALT1, p-Akt, p-p70S6K, β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Quantify the band intensities using densitometry software and normalize to a loading control like β-actin.

Visualizations

Mepazine_Mechanism_of_Action cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCR/TCR BCR/TCR CARMA1 CARMA1 BCR/TCR->CARMA1 Activates BCL10 BCL10 CARMA1->BCL10 MALT1 MALT1 BCL10->MALT1 IKK_Complex IKK Complex MALT1->IKK_Complex Activates IκBα IκBα IKK_Complex->IκBα Phosphorylates NF_κB NF-κB (p50/p65) IκBα->NF_κB Releases NF_κB_nucleus NF-κB NF_κB->NF_κB_nucleus Translocates Mepazine This compound Mepazine->MALT1 Inhibits Gene_Transcription Gene Transcription (Proliferation, Survival) NF_κB_nucleus->Gene_Transcription Promotes

Caption: this compound's mechanism of action via MALT1 inhibition.

Resistance_Bypass_Pathway cluster_bypass Bypass Pathway Mepazine Mepazine MALT1 MALT1 Mepazine->MALT1 Inhibits NF_κB_Pathway NF-κB Pathway MALT1->NF_κB_Pathway Activates Cell_Survival_Proliferation Cell Survival & Proliferation NF_κB_Pathway->Cell_Survival_Proliferation Promotes PI3K PI3K Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates mTOR->Cell_Survival_Proliferation Promotes PI3K_Inhibitor PI3K/mTOR Inhibitor PI3K_Inhibitor->PI3K Inhibits PI3K_Inhibitor->mTOR Inhibits

Caption: Activation of the PI3K/Akt/mTOR bypass pathway.

Experimental_Workflow Start Start: Observe Resistance Dose_Response Dose-Response Curve (MTT Assay) Start->Dose_Response Confirm_Resistance Resistance Confirmed? Dose_Response->Confirm_Resistance Investigate_Mechanism Investigate Mechanism (Western Blot for Bypass Pathways) Confirm_Resistance->Investigate_Mechanism Yes Re_evaluate Re-evaluate Experimental Conditions Confirm_Resistance->Re_evaluate No Select_Combination Select Combination Therapy Investigate_Mechanism->Select_Combination Synergy_Analysis Synergy Analysis (e.g., Chou-Talalay) Select_Combination->Synergy_Analysis End End: Optimized Treatment Synergy_Analysis->End

Caption: Troubleshooting workflow for this compound resistance.

References

Mepazine Acetate Dosage Adjustment: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to adjusting Mepazine acetate dosage for various cell lines. This resource includes frequently asked questions (FAQs) and troubleshooting guides in a user-friendly question-and-answer format to address specific experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a phenothiazine-derived compound that acts as a potent and selective inhibitor of the Mucosa-Associated Lymphoid Tissue lymphoma translocation protein 1 (MALT1).[1][2][3] MALT1 is a paracaspase that plays a crucial role in the activation of the nuclear factor-kappa B (NF-κB) signaling pathway, which is essential for the survival and proliferation of certain cancer cells, particularly Activated B-Cell like (ABC) subtype of Diffuse Large B-Cell Lymphoma (DLBCL).[3] By inhibiting the proteolytic activity of MALT1, this compound disrupts the NF-κB signaling cascade, leading to decreased cell viability and induction of apoptosis in MALT1-dependent cancer cells.[2][3]

Q2: How does the sensitivity to this compound vary across different cell lines?

A2: The sensitivity of cell lines to this compound is highly dependent on their reliance on the MALT1-mediated NF-κB signaling pathway. Cell lines with constitutive MALT1 activity, such as ABC-DLBCL cell lines, are particularly sensitive to this compound.[2][4] In contrast, Germinal Center B-Cell like (GCB) DLBCL cell lines, which are not as dependent on this pathway, show significantly less sensitivity.[2][4] The IC50 values (the concentration of a drug that gives half-maximal response) can vary significantly between different cell lines. Therefore, it is crucial to determine the optimal dosage for each specific cell line experimentally.

Q3: What is a general starting concentration range for this compound in cell culture experiments?

A3: Based on published data, a common starting concentration range for in vitro experiments with this compound is between 1 µM and 20 µM.[1][2] For initial screening and dose-response studies, it is advisable to test a wide range of concentrations (e.g., 0.1 µM to 50 µM) to determine the IC50 value for your specific cell line.

This compound Dosage and IC50 Values in Various Cell Lines

The following table summarizes reported IC50 values and effective concentrations of this compound in different cell lines. This data should be used as a reference point for designing your own experiments.

Cell Line SubtypeCell Line(s)Effective Concentration / IC50Reference(s)
ABC-DLBCL HBL1, OCI-Ly3, U2932, TMD85-20 µM (decreased cell viability)[1][2]
OCI-Ly10, U2932, HBL1, TMD8IC50 < 5 µM[4]
GCB-DLBCL BJAB, Su-DHL-4, Su-DHL-6Not significantly affected at 20 µM[1][2][4]
T-cell Primary murine CD4+ T-cellsInhibition of IL-6 production at 10 µM[4]
Jurkat T-cellsReduction of MALT1 protease activity[3]
Pancreatic Cancer Panc-1 and other human PDAC cell linesReduced proliferation and induced apoptosis (concentration not specified)[5]
Bone Marrow Precursor Cells Mouse bone marrow precursor cells13 µM (4.5 µg/mL) inhibited osteoclast formation[6]

Note: IC50 values can vary depending on the assay conditions, such as cell density, incubation time, and the specific endpoint being measured.

Experimental Protocols

Protocol: Determining Cell Viability using MTT Assay

This protocol outlines the steps for a typical cell viability experiment using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the IC50 of this compound.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Your cell line of interest

  • Complete cell culture medium

  • 96-well cell culture plates

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • Multichannel pipette

  • Plate reader

Procedure:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Store aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[1]

  • Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Drug Treatment: The next day, prepare serial dilutions of this compound from your stock solution in complete cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration).

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

  • Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis stock Prepare this compound Stock (10 mM in DMSO) dilute Prepare Serial Dilutions stock->dilute cells Seed Cells in 96-well Plate treat Treat Cells with this compound cells->treat dilute->treat incubate Incubate (24-72h) treat->incubate mtt Add MTT Reagent incubate->mtt solubilize Add Solubilization Solution mtt->solubilize read Measure Absorbance (570 nm) solubilize->read calculate Calculate IC50 read->calculate

Caption: Workflow for determining the IC50 of this compound.

Signaling Pathway

MALT1-Mediated NF-κB Signaling Pathway

The following diagram illustrates the canonical NF-κB signaling pathway and the point of inhibition by this compound.

MALT1_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Antigen Receptor pkc PKC receptor->pkc carma1 CARMA1 pkc->carma1 bcl10 BCL10 carma1->bcl10 malt1 MALT1 bcl10->malt1 traf6 TRAF6 malt1->traf6 ikk IKK Complex traf6->ikk ikb IκB ikk->ikb phosphorylates nfkb NF-κB ikk->nfkb releases nfkb_nuc NF-κB nfkb->nfkb_nuc translocates mepazine This compound mepazine->malt1 inhibits gene Gene Expression (Proliferation, Survival) nfkb_nuc->gene

Caption: this compound inhibits MALT1 in the NF-κB pathway.

Troubleshooting Guide

Q: My cells are not responding to this compound treatment as expected. What could be the issue?

A: There are several potential reasons for a lack of response:

  • Cell Line Insensitivity: Your cell line may not be dependent on the MALT1-NF-κB pathway for survival. Consider using a positive control cell line known to be sensitive to this compound, such as an ABC-DLBCL cell line.

  • Drug Inactivity: Ensure that your this compound stock solution has been stored correctly and has not undergone multiple freeze-thaw cycles, which can reduce its potency.[1]

  • Incorrect Dosage: The concentration range you are using may be too low for your specific cell line. Perform a dose-response experiment with a wider range of concentrations.

  • Experimental Conditions: Factors such as cell confluency and serum concentration in the media can influence drug efficacy. Ensure consistent experimental conditions across all replicates.

Q: I am observing precipitation in my culture medium after adding this compound. What should I do?

A: Precipitation can occur if the final concentration of DMSO is too high or if the drug is not fully dissolved in the stock solution.

  • Check DMSO Concentration: Ensure the final concentration of DMSO in your culture medium is low (typically below 0.5%) to avoid solvent toxicity and precipitation.

  • Ensure Complete Dissolution: When preparing your working dilutions, ensure the this compound is fully dissolved in the medium before adding it to the cells. You may need to vortex the stock solution gently before dilution.

  • Solubility in Media: this compound has good solubility in DMSO, but its solubility in aqueous media can be limited at very high concentrations. If you are using very high concentrations, you may need to adjust your dilution strategy.

Q: How can I be sure that the observed cell death is due to apoptosis?

A: While a decrease in cell viability is a good indicator, it is recommended to perform specific apoptosis assays to confirm the mechanism of cell death.

  • Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay can distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Caspase Activity Assays: Measuring the activity of caspases, such as caspase-3 and caspase-7, which are key executioners of apoptosis, can provide further evidence.

  • Western Blotting: You can analyze the cleavage of PARP (Poly (ADP-ribose) polymerase), a substrate of activated caspases, by Western blotting.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions start No Response to this compound cell_insensitivity Cell Line Insensitivity start->cell_insensitivity drug_inactive Drug Inactivity start->drug_inactive wrong_dose Incorrect Dosage start->wrong_dose positive_control Use Positive Control Cell Line cell_insensitivity->positive_control check_storage Check Stock Solution Storage drug_inactive->check_storage dose_response Perform Dose-Response Curve wrong_dose->dose_response

Caption: Troubleshooting guide for lack of this compound response.

References

Validation & Comparative

A Comparative Guide to the Efficacy of Mepazine Acetate and Other MALT1 Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

Mucosa-Associated Lymphoid Tissue Lymphoma Translocation protein 1 (MALT1) has emerged as a critical therapeutic target in immunology and oncology. As a key mediator of NF-κB signaling, its paracaspase activity is essential for the proliferation and survival of certain cancer cells, particularly Activated B-Cell like (ABC) subtype of Diffuse Large B-Cell Lymphoma (ABC-DLBCL)[1][2][3]. The inhibition of MALT1's proteolytic function represents a promising strategy for treating these malignancies and various autoimmune disorders[4][5].

Mepazine acetate, a phenothiazine derivative, was identified as a potent, selective, and reversible inhibitor of MALT1's protease activity[6][7]. This guide provides an objective comparison of this compound's efficacy against other notable MALT1 inhibitors, supported by quantitative data and detailed experimental protocols.

MALT1 Signaling Pathway

MALT1 is a central component of the CARD11-BCL10-MALT1 (CBM) signalosome[2]. Upon antigen receptor stimulation, protein kinase C (PKC) phosphorylates CARD11, leading to a conformational change that allows for the recruitment of BCL10 and MALT1[2]. This complex formation activates MALT1's paracaspase function, which cleaves and inactivates negative regulators of the NF-κB pathway, such as A20 and RELB, ultimately leading to the activation of the IKK complex and subsequent NF-κB signaling[5][8].

MALT1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Antigen_Receptor Antigen Receptor PKC PKC Antigen_Receptor->PKC activates CARD11 CARD11 PKC->CARD11 phosphorylates CBM_Complex CBM Complex (CARD11-BCL10-MALT1) CARD11->CBM_Complex BCL10 BCL10 BCL10->CBM_Complex MALT1 MALT1 MALT1->CBM_Complex RELB RELB MALT1->RELB cleaves (inactivates) TRAF6 TRAF6 CBM_Complex->TRAF6 recruits IKK IKK Complex TRAF6->IKK activates IkB IκBα IKK->IkB phosphorylates (degradation) NFkB NF-κB IkB->NFkB inhibits NFkB_nuc NF-κB NFkB->NFkB_nuc translocates Gene_Expression Gene Expression (Proliferation, Survival) NFkB_nuc->Gene_Expression promotes

Caption: Simplified MALT1 signaling pathway leading to NF-κB activation.
Quantitative Comparison of MALT1 Inhibitors

The efficacy of MALT1 inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) in enzymatic assays or by their growth-inhibitory effects (GI50) in cell-based assays. The table below summarizes key quantitative data for this compound and other representative MALT1 inhibitors.

InhibitorMechanism of ActionAssay TypeIC50 / GI50 ValueCell Line / System
This compound Reversible, Non-competitiveEnzymatic (GST-MALT1)IC50: 0.83 µM (full-length)[6][9]N/A
Enzymatic (GST-MALT1 325-760)IC50: 0.42 µM[6][9]N/A
Cell-based (Viability)>75% suppression at 10 µMABC-DLBCL lines (HBL-1, OCI-Ly3, etc.)[9]
MI-2 Irreversible, CovalentEnzymaticIC50: 5.84 µM[6]N/A
Cell-based (Growth Inhibition)GI50: 0.2 µMHBL-1 (ABC-DLBCL)[10]
Cell-based (Growth Inhibition)GI50: 0.4-0.5 µMTMD8, OCI-Ly3, OCI-Ly10 (ABC-DLBCL)[10]
Z-VRPR-FMK Irreversible, PeptidomimeticCell-based (Viability)Toxic at 75 µMABC-DLBCL lines[3]
Cell-based (NF-κB signaling)Blocks cleavage at 50 µMJurkat T-cells[4]
Safimaltib (JNJ-67856633) Allosteric, ReversibleN/APotent, first-in-class[6]N/A
MLT-748 Allosteric, ReversibleEnzymaticIC50: 5 nM[6]N/A
MLT-943 Allosteric, ReversibleCell-based (IL-2 Secretion)IC50: 0.07-0.09 µMHuman PBMCs[6]

Note: IC50 and GI50 values can vary based on experimental conditions. Data from different studies may not be directly comparable.

Experimental Protocols

Detailed methodologies are crucial for interpreting and reproducing efficacy data. Below are protocols for two key experiments used to evaluate MALT1 inhibitors.

MALT1 Enzymatic Assay (Fluorogenic Cleavage Assay)

This assay directly measures the proteolytic activity of MALT1 and its inhibition by a test compound.

Objective: To determine the IC50 value of an inhibitor against purified MALT1 enzyme.

Materials:

  • Recombinant MALT1 enzyme (e.g., GST-MALT1)

  • Fluorogenic substrate (e.g., Ac-LRSR-AMC)[4][9]

  • MALT1 cleavage buffer (50 mM MES pH 7.0, 150 mM NaCl, 10% Saccharose, 0.1% CHAPS, 10 mM DTT)[4]

  • Test inhibitor (e.g., this compound) at various concentrations

  • 96-well microplate

  • Plate reader capable of fluorescence measurement (Ex: 360 nm, Em: 460 nm)[4]

Procedure:

  • Preparation: Prepare serial dilutions of the test inhibitor in DMSO and then dilute into the MALT1 cleavage buffer.

  • Reaction Setup: In a 96-well plate, add the recombinant MALT1 enzyme to each well.

  • Inhibitor Addition: Add the diluted inhibitor solutions to the appropriate wells. Include a vehicle control (DMSO) and a positive control inhibitor if available.

  • Pre-incubation: Incubate the plate for 30 minutes at 30°C to allow the inhibitor to bind to the enzyme.

  • Substrate Addition: Initiate the reaction by adding the fluorogenic substrate Ac-LRSR-AMC to each well to a final concentration of 20 µM[4].

  • Measurement: Immediately place the plate in a plate reader. Shake for 10 seconds to mix[4]. Measure the increase in fluorescence (due to AMC release upon substrate cleavage) over time, typically for 90 minutes at 30°C[4].

  • Data Analysis: Calculate the rate of reaction for each inhibitor concentration. Plot the reaction rate against the inhibitor concentration and use a non-linear regression model to determine the IC50 value.

Cell-Based Proliferation Assay (e.g., ABC-DLBCL)

This assay assesses the effect of MALT1 inhibitors on the viability and proliferation of MALT1-dependent cancer cells.

Objective: To determine the GI50 (half-maximal growth inhibition) value of an inhibitor in a specific cell line.

Materials:

  • ABC-DLBCL cell line (e.g., HBL-1, TMD8, OCI-Ly10)[10]

  • Complete cell culture medium (e.g., IMDM or RPMI with 20% serum)[11]

  • Test inhibitor at various concentrations

  • 96-well cell culture plates

  • Cell viability reagent (e.g., CellTiter-Glo Luminescent Cell Viability Assay)[11]

  • Luminometer

Procedure:

  • Cell Seeding: Seed the ABC-DLBCL cells into a 96-well plate at a density of 1 x 10^6 cells/ml[3].

  • Treatment: Add serial dilutions of the test inhibitor to the wells. Include a vehicle control (DMSO).

  • Incubation: Incubate the plate for a specified period, typically 96 to 120 hours, at 37°C in a humidified 5% CO2 incubator[11].

  • Viability Measurement: After incubation, add the CellTiter-Glo reagent to each well according to the manufacturer's instructions. This reagent lyses the cells and generates a luminescent signal proportional to the amount of ATP present, which is an indicator of cell viability.

  • Reading: Shake the plate for 2 minutes to mix and then let it stand for 10 minutes to stabilize the signal. Measure the luminescence using a plate reader.

  • Data Analysis: Normalize the luminescence readings to the vehicle control. Plot the percentage of cell viability against the inhibitor concentration and use a non-linear regression algorithm to calculate the GI50 value[11].

Experimental Workflow

The following diagram illustrates a typical workflow for evaluating a MALT1 inhibitor using cell-based assays.

Experimental_Workflow cluster_workflow Cell-Based Assay Workflow A 1. Cell Culture (e.g., ABC-DLBCL line) B 2. Seed Cells in 96-well Plate A->B D 4. Add Inhibitor to Wells B->D C 3. Prepare Inhibitor Serial Dilutions C->D E 5. Incubate (e.g., 96-120 hours) D->E F 6. Add Viability Reagent (e.g., CTG) E->F G 7. Measure Signal (Luminescence) F->G H 8. Data Analysis (Calculate GI50) G->H

Caption: General workflow for a cell-based MALT1 inhibitor efficacy assay.
Summary

This compound serves as a valuable tool for studying MALT1 biology, acting as a reversible inhibitor with micromolar potency[6][9]. The field has since evolved, yielding inhibitors with diverse mechanisms and improved potency. Irreversible inhibitors like MI-2 demonstrate greater potency in cell-based assays, likely due to their covalent binding mechanism and potential for intracellular accumulation[10]. The latest generation of allosteric inhibitors, such as MLT-748, exhibits highly potent, nanomolar-level inhibition of MALT1's enzymatic activity[6].

While effective, some studies suggest that Mepazine's effects may involve MALT1-independent mechanisms, a factor to consider when interpreting results[12][13]. The choice of inhibitor—be it reversible, irreversible, or allosteric—will depend on the specific research question, whether it be for acute pharmacological studies, long-term cell culture experiments, or potential therapeutic development. The continued development of highly potent and selective MALT1 inhibitors holds significant promise for the treatment of specific lymphomas and autoimmune diseases.

References

Validating Mepazine Acetate Target Engagement in Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Mepazine acetate with other common inhibitors of the Mucosa-Associated Lymphoid Tissue Lymphoma Translocation protein 1 (MALT1) paracaspase. It includes experimental data to objectively assess performance and detailed protocols for validating target engagement in a cellular context.

Introduction to this compound and MALT1

This compound is a cell-permeable phenothiazine derivative that has been identified as a reversible and noncompetitive inhibitor of MALT1 protease activity.[1] MALT1 is a key component of the CARD11-BCL10-MALT1 (CBM) signalosome, which plays a crucial role in NF-κB signaling pathways initiated by antigen receptor and other stimuli.[2] The proteolytic activity of MALT1 is implicated in the pathogenesis of certain cancers, particularly Activated B-Cell like (ABC) subtype of Diffuse Large B-cell Lymphoma (DLBCL), and autoimmune diseases.[3][4] Validating the direct interaction of small molecules like this compound with MALT1 in cells is a critical step in drug discovery and mechanistic studies.

Comparison of MALT1 Inhibitors

The following table summarizes the in vitro potency of this compound and a selection of alternative MALT1 inhibitors. It is important to note that IC50 values can vary depending on the specific assay conditions, including the form of the MALT1 enzyme used (e.g., full-length, truncated, GST-fusion) and the substrate.

CompoundTargetIC50Mechanism of ActionReference(s)
This compound MALT1 (full-length, GST-fusion)0.83 µMReversible, Noncompetitive
MALT1 (aa 325-760, GST-fusion)0.42 µM[5]
MI-2 MALT15.84 µMIrreversible[6][7][8][9][10]
MLT-748 MALT15 nMAllosteric[1][2][11][12]
Safimaltib (JNJ-67856633) MALT1Not specified, potentAllosteric[13][14][15]
Thioridazine MALT1 (full-length, recombinant)3.43 µMNot specified[16]
Promazine MALT1Potent inhibitorNot specified[3]
Z-VRPR-FMK MALT1Potent inhibitorIrreversible, Covalent[17][18][19][20][21]
Biperiden MALT1Potent inhibitorNot specified[22][23][24]
SGR-1505 MALT11.3 nMAllosteric[25]

Experimental Protocols for Validating Target Engagement

Validating that a compound engages its intended target within a cell is fundamental. Below are detailed protocols for key experiments to assess this compound's engagement of MALT1.

In Vitro MALT1 Protease Inhibition Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of recombinant MALT1.

Workflow:

cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection Recombinant_MALT1 Recombinant MALT1 Incubate Incubate MALT1 with Inhibitor Recombinant_MALT1->Incubate Mepazine This compound (or other inhibitor) Mepazine->Incubate Substrate Fluorogenic Substrate (e.g., Ac-LRSR-AMC) Add_Substrate Add Substrate Substrate->Add_Substrate Incubate->Add_Substrate Measure_Fluorescence Measure Fluorescence (Excitation: 360nm, Emission: 460nm) Add_Substrate->Measure_Fluorescence Calculate_IC50 Calculate IC50 Measure_Fluorescence->Calculate_IC50

Caption: Workflow for in vitro MALT1 protease inhibition assay.

Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of recombinant MALT1 protein in an appropriate assay buffer (e.g., 50 mM HEPES, 100 mM NaCl, 0.9 M sodium citrate, 10 mM DTT, pH 7.5).[8]

    • Prepare serial dilutions of this compound and other test compounds in the assay buffer.

    • Prepare a stock solution of a fluorogenic MALT1 substrate, such as Ac-LRSR-AMC, in DMSO.[8]

  • Assay Procedure:

    • In a 96-well plate, add the recombinant MALT1 enzyme to each well.

    • Add the serially diluted compounds to the wells and incubate for a pre-determined time (e.g., 30 minutes) at 30°C to allow for inhibitor binding.

    • Initiate the enzymatic reaction by adding the fluorogenic substrate to each well.

    • Immediately measure the fluorescence intensity at regular intervals using a plate reader with excitation and emission wavelengths of 360 nm and 460 nm, respectively.[26]

  • Data Analysis:

    • Plot the initial reaction rates against the inhibitor concentrations.

    • Calculate the IC50 value, which is the concentration of the inhibitor that reduces the enzyme activity by 50%.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to confirm direct binding of a drug to its target protein in a cellular environment. The principle is that ligand binding stabilizes the target protein, leading to a higher melting temperature.

Workflow:

cluster_treatment Cell Treatment cluster_heating Heating cluster_analysis Analysis Cells Culture Cells Treat_Compound Treat cells with this compound or vehicle (DMSO) Cells->Treat_Compound Heat_Aliquots Heat cell aliquots at different temperatures Treat_Compound->Heat_Aliquots Lyse_Cells Lyse cells and separate soluble and precipitated fractions Heat_Aliquots->Lyse_Cells Western_Blot Analyze soluble fraction by Western Blot for MALT1 Lyse_Cells->Western_Blot Quantify Quantify band intensity and plot melting curve Western_Blot->Quantify cluster_pathway MALT1 Signaling Pathway Stimulus Stimulus (e.g., PMA/Ionomycin) CBM CBM Complex (CARD11/BCL10/MALT1) Stimulus->CBM MALT1 Active MALT1 Protease CBM->MALT1 Substrates Substrates (e.g., CYLD, RelB, A20) MALT1->Substrates Cleavage Mepazine This compound Mepazine->MALT1 Inhibition Cleaved_Substrates Cleaved Substrates Substrates->Cleaved_Substrates NFkB NF-κB Activation Cleaved_Substrates->NFkB JNK JNK Activation Cleaved_Substrates->JNK cluster_prep Preparation cluster_assay Assay cluster_detection Detection Cells Cells with NF-κB Luciferase Reporter Treat_Inhibitor Treat cells with this compound Cells->Treat_Inhibitor Mepazine This compound Mepazine->Treat_Inhibitor Stimulus Stimulus (e.g., PMA/Ionomycin) Add_Stimulus Add Stimulus Stimulus->Add_Stimulus Treat_Inhibitor->Add_Stimulus Incubate Incubate Add_Stimulus->Incubate Lyse_Add_Substrate Lyse cells and add Luciferin substrate Incubate->Lyse_Add_Substrate Measure_Luminescence Measure Luminescence Lyse_Add_Substrate->Measure_Luminescence Analyze_Data Analyze Data Measure_Luminescence->Analyze_Data

References

Mepazine Acetate: A Comparative Analysis Against Other Phenothiazine Derivatives for Research Applications

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of mepazine acetate's performance against other phenothiazine derivatives, supported by experimental data and detailed methodologies.

Phenothiazines, a class of antipsychotic drugs, have been a cornerstone in the management of psychiatric disorders for decades. While all sharing a core tricyclic structure, substitutions on this scaffold give rise to a diverse range of pharmacological profiles. This guide focuses on this compound, a less-common phenothiazine, and compares its key characteristics with two widely studied derivatives: the low-potency chlorpromazine and the high-potency trifluoperazine. This comparative analysis aims to equip researchers with the necessary data to make informed decisions when selecting a phenothiazine derivative for their specific research needs, be it in neurobiology, oncology, or other emerging fields.

At a Glance: Comparative Performance

FeatureThis compoundChlorpromazineTrifluoperazine
Primary Research Application MALT1 Protease Inhibition, Antipsychotic EffectsAntipsychotic Effects, AntiemeticAntipsychotic Effects, Calmodulin Antagonism
Antipsychotic Potency LowLowHigh
Extrapyramidal Side Effects Lower PotentialModerate PotentialHigh Potential
Sedative Effects ModerateHighLow
Anticholinergic Effects HighHighLow

In-Depth Analysis: Efficacy, Safety, and Pharmacokinetics

The selection of a phenothiazine derivative for research is often dictated by a trade-off between its desired primary effect and its off-target activities. The following tables provide a detailed comparison of this compound, chlorpromazine, and trifluoperazine across key performance indicators.

Clinical Efficacy and Side Effect Profile

A meta-analysis of randomized controlled trials has provided insights into the comparative efficacy of various antipsychotics. When compared to the benchmark drug chlorpromazine, mepazine was found to be less efficacious in the treatment of schizophrenia[1]. This aligns with its classification as a low-potency antipsychotic.

ParameterThis compoundChlorpromazineTrifluoperazine
Clinical Efficacy (vs. Chlorpromazine) Less Efficacious[1]BenchmarkGenerally considered more potent
Extrapyramidal Symptoms (EPS) Potential LowerModerateHigh
Sedation ModerateHighLow
Anticholinergic Effects HighHighLow
Orthostatic Hypotension ModerateHighLow
Receptor Binding Affinity

The diverse pharmacological effects of phenothiazines are a direct result of their interaction with a wide range of neurotransmitter receptors. The affinity for these receptors, typically expressed as the inhibition constant (Ki), dictates the potency and side-effect profile of each compound.

ReceptorThis compound (Inferred)Chlorpromazine (Ki, nM)Trifluoperazine (Ki, nM)
Dopamine D2Lower Affinity1.2[2]1.2[3]
Serotonin 5-HT2AModerate Affinity2[4]-
Histamine H1High Affinity--
Muscarinic M1High Affinity--
Alpha-1 AdrenergicModerate Affinity--
Pharmacokinetic Profile

The absorption, distribution, metabolism, and excretion (ADME) of a drug are critical parameters in experimental design, influencing dosing regimens and the interpretation of results.

ParameterThis compoundChlorpromazineTrifluoperazine
Bioavailability (Oral) Data not available10-69% (average 32%)[2][5]Data not available
Half-life (t½) Data not available~30 hours[6]10-20 hours[7]
Time to Peak Plasma Concentration (Tmax) Data not available-1.5-6 hours[8]
Protein Binding Data not available>90%[6]Highly bound
Metabolism HepaticExtensive (CYP2D6, CYP1A2, CYP3A4)[6]Hepatic

Emerging Research Application: MALT1 Protease Inhibition

Recent research has identified a novel application for certain phenothiazine derivatives as inhibitors of the Mucosa-Associated Lymphoid Tissue Lymphoma Translocation protein 1 (MALT1) protease. MALT1 is a key regulator of NF-κB signaling and a promising therapeutic target in certain types of lymphoma and autoimmune diseases. Mepazine, along with thioridazine and promazine, has been identified as a potent inhibitor of MALT1.

CompoundMALT1 Inhibition (IC50, µM)
Mepazine0.83 (full length), 0.42 (catalytic domain)[9][10]
ThioridazinePotent inhibitor[11]
PromazinePotent inhibitor[11]

This discovery opens up new avenues for the use of this compound in cancer and immunology research, distinct from its traditional role in neuroscience.

Experimental Protocols

To facilitate the replication and extension of the research cited in this guide, detailed experimental protocols are provided below.

Synthesis of Phenothiazine-10-carboxamides (General Procedure)

This protocol describes a general method for the synthesis of phenothiazine derivatives with modifications at the N10 position, which can be adapted for the synthesis of mepazine and other analogs.

Materials:

  • Appropriate phenothiazine starting material

  • Acyl chloride

  • Tetrahydrofuran (THF)

  • Alkylamine

  • Potassium carbonate (K2CO3)

  • Ethanol (EtOH)

  • Sodium iodide (NaI)

Procedure:

  • Synthesize the intermediate PTZ 10-yl acyl chlorides by reacting the starting phenothiazine with an appropriate acyl chloride in THF.

  • Add the solution of the intermediate dropwise to a mixture of the desired alkylamine and K2CO3 in a suitable solvent.

  • Heat the reaction mixture under reflux until the starting material is consumed, as monitored by thin-layer chromatography (TLC).

  • For the synthesis of derivatives with arylamines, add the arylamine and NaI to a solution of the intermediate in EtOH at room temperature.

  • Heat this mixture under reflux until the reaction is complete.

  • Purify the final product using appropriate chromatographic techniques.

  • Characterize the synthesized compound using 1H NMR, 13C NMR, and mass spectrometry to confirm its structure and purity.[6][7]

MALT1 Protease Inhibition Assay

This fluorogenic assay is designed to measure the activity of MALT1 protease and assess the inhibitory potential of compounds like this compound.

Materials:

  • Recombinant MALT1 protease (full-length or catalytic domain)

  • Fluorogenic MALT1 substrate (e.g., Ac-LRSR-AMC)

  • Assay buffer: 50 mM Hepes, 100 mM NaCl, 0.9 M sodium citrate, 10 mM DTT, pH 7.5

  • Test compounds (e.g., this compound) dissolved in DMSO

  • 96-well black microplates

  • Fluorescence plate reader

Procedure:

  • Prepare a solution of the MALT1 substrate in assay buffer.

  • In a 96-well plate, add the assay buffer and the test compound at various concentrations.

  • Pre-incubate the recombinant MALT1 enzyme in the assay buffer for 20 minutes at 37°C.

  • Initiate the reaction by adding the pre-incubated MALT1 enzyme to the wells containing the substrate and test compound.

  • Immediately measure the fluorescence intensity (Excitation: 355 nm, Emission: 460 nm) at regular intervals for a set period (e.g., 60 minutes) at 37°C.

  • The rate of increase in fluorescence is proportional to the MALT1 protease activity.

  • Calculate the IC50 value of the test compound by plotting the percentage of inhibition against the compound concentration.[12][13][14]

In Vivo Catalepsy Test in Rodents

Catalepsy in rodents is a behavioral state characterized by immobility and is often used as a preclinical model to predict the extrapyramidal side effects of antipsychotic drugs.

Materials:

  • Male Sprague-Dawley rats or Swiss mice

  • Test compounds (this compound, chlorpromazine, trifluoperazine) dissolved in an appropriate vehicle

  • Haloperidol (as a positive control)

  • Horizontal bar apparatus (e.g., a 0.9 cm diameter wooden dowel elevated 9 cm from the base)

  • Stopwatch

Procedure:

  • Administer the test compound or vehicle to the animals via the desired route (e.g., intraperitoneal or oral).

  • At a predetermined time after drug administration (e.g., 30, 60, 90, and 120 minutes), place the animal's forepaws on the horizontal bar.

  • Start the stopwatch and measure the time the animal remains in this unnatural posture (descent latency).

  • A cut-off time (e.g., 180 seconds) is typically used. If the animal does not move within this time, it is gently removed from the bar.

  • A significant increase in the descent latency compared to the vehicle-treated group indicates a cataleptic effect.

  • Compare the cataleptic effects of this compound with those of chlorpromazine and trifluoperazine at equimolar doses to assess their relative potential for inducing extrapyramidal side effects.[5][8][15][16]

Visualizing Key Pathways and Workflows

To further clarify the concepts and methodologies discussed, the following diagrams have been generated using Graphviz.

Signaling Pathway of MALT1 Inhibition

MALT1_Inhibition cluster_activation Antigen Receptor Signaling cluster_malt1_activity MALT1 Protease Activity cluster_nfkb NF-κB Signaling Antigen_Receptor Antigen Receptor (TCR/BCR) CBM_Complex CBM Complex (CARD11/BCL10/MALT1) Antigen_Receptor->CBM_Complex Activation MALT1_Protease MALT1 Protease CBM_Complex->MALT1_Protease Cleaved_Substrates Cleaved Substrates MALT1_Protease->Cleaved_Substrates Cleavage Substrates Substrates (e.g., BCL10, RelB) Substrates->MALT1_Protease NFkB_Activation NF-κB Activation Cleaved_Substrates->NFkB_Activation Gene_Expression Gene Expression (Proliferation, Survival) NFkB_Activation->Gene_Expression Mepazine_Acetate This compound Mepazine_Acetate->MALT1_Protease Inhibition

Caption: this compound inhibits the protease activity of MALT1, disrupting NF-κB signaling.

Experimental Workflow for MALT1 Inhibition Assay

MALT1_Workflow Start Start Prepare_Reagents Prepare Reagents (Enzyme, Substrate, Compounds) Start->Prepare_Reagents Plate_Setup Set up 96-well Plate (Buffer, Compounds) Prepare_Reagents->Plate_Setup Pre_incubation Pre-incubate MALT1 Enzyme (37°C, 20 min) Plate_Setup->Pre_incubation Initiate_Reaction Initiate Reaction (Add Enzyme to Plate) Pre_incubation->Initiate_Reaction Measure_Fluorescence Measure Fluorescence (Kinetic Read) Initiate_Reaction->Measure_Fluorescence Data_Analysis Data Analysis (Calculate IC50) Measure_Fluorescence->Data_Analysis End End Data_Analysis->End

Caption: Workflow for determining MALT1 protease inhibition using a fluorogenic assay.

Logical Relationship of Phenothiazine Potency and Side Effects

Phenothiazine_Properties cluster_potency Antipsychotic Potency cluster_side_effects Side Effect Profile High_Potency High Potency (e.g., Trifluoperazine) High_EPS High Extrapyramidal Side Effects High_Potency->High_EPS Low_Sedation_Anticholinergic Low Sedation & Anticholinergic Effects High_Potency->Low_Sedation_Anticholinergic Low_Potency Low Potency (e.g., Mepazine, Chlorpromazine) Low_EPS Low Extrapyramidal Side Effects Low_Potency->Low_EPS High_Sedation_Anticholinergic High Sedation & Anticholinergic Effects Low_Potency->High_Sedation_Anticholinergic

Caption: Relationship between antipsychotic potency and common side effects of phenothiazines.

References

Cross-validation of Mepazine acetate effects in different tumor models

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the efficacy and mechanisms of the MALT1 inhibitor, Mepazine acetate, across various tumor models, offering a comparative perspective against other therapeutic alternatives. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview supported by experimental data and detailed protocols.

This compound, a phenothiazine derivative, has emerged as a promising therapeutic agent in oncology, primarily through its potent and selective inhibition of the Mucosa-Associated Lymphoid Tissue Lymphoma Translocation protein 1 (MALT1). This paracaspase plays a critical role in the NF-κB signaling pathway, which is a key driver of cell survival and proliferation in various cancers. This guide provides a cross-validation of this compound's effects in different tumor models, compares its performance with other MALT1 inhibitors, and explores its potential in combination therapies.

Comparative Efficacy of this compound

This compound has demonstrated significant preclinical activity in various hematological and solid tumors. Its efficacy is particularly pronounced in cancers dependent on chronic B-cell receptor and Toll-like receptor signaling.

In Vitro Studies: Dose-Response and Cell Viability

This compound selectively induces apoptosis and reduces cell viability in cancer cell lines with constitutive MALT1 activity. Notably, it shows preferential cytotoxicity towards the Activated B-Cell (ABC) subtype of Diffuse Large B-Cell Lymphoma (ABC-DLBCL), a malignancy highly dependent on the NF-κB pathway.[1][2]

Cell LineCancer TypeThis compound IC50Alternative MALT1 InhibitorAlternative IC50Reference
OCI-Ly10ABC-DLBCL<5 µMMI-2Not specified[1][3]
HBL-1ABC-DLBCL<5 µMz-VRPR-fmkNot specified[1]
TMD8ABC-DLBCL<5 µMNot specifiedNot specified[1]
Panc-1Pancreatic Ductal AdenocarcinomaNot specifiedBiperidenNot specified[4]

Table 1: Comparative in vitro efficacy of this compound and other MALT1 inhibitors. IC50 values represent the concentration required to inhibit 50% of cell growth.

In Vivo Studies: Tumor Growth Inhibition

In xenograft models, this compound has been shown to significantly impede tumor progression. Daily administration of this compound strongly impairs the expansion of ABC-DLBCL cell lines in mice.[5][6] Preliminary data in pancreatic cancer models also indicate a trend towards smaller tumor volumes in treated animals.[7]

Tumor ModelCancer TypeThis compound TreatmentTumor Growth InhibitionCombination TherapyEnhanced EffectReference
OCI-Ly10 XenograftABC-DLBCL400 µg/kg i.p. daily74% suppressionNot specifiedNot specified[1]
Panc-1 XenograftPancreatic CancerNot specifiedTrend for smaller tumorsNot specifiedNot specified[7]
Syngeneic Murine ModelsSolid TumorsNot specifiedSignificant antitumor effectsAnti-PD-1Synergistic[2][3][6][8][9]

Table 2: In vivo efficacy of this compound in preclinical tumor models.

Mechanism of Action: MALT1 Inhibition and Downstream Effects

This compound functions as a reversible and non-competitive inhibitor of the MALT1 protease.[1] MALT1 is a critical component of the CARD11-BCL10-MALT1 (CBM) signalosome, which, upon activation, leads to the cleavage of several substrates that regulate the NF-κB pathway. By inhibiting MALT1's proteolytic activity, this compound prevents the degradation of NF-κB inhibitors, thereby blocking the pro-survival signaling cascade.[1][2]

MALT1_Signaling_Pathway cluster_receptor Cell Surface Receptor cluster_cbm CBM Complex cluster_downstream Downstream Signaling cluster_nucleus Nucleus BCR BCR / TCR CARD11 CARD11 BCR->CARD11 BCL10 BCL10 CARD11->BCL10 MALT1 MALT1 BCL10->MALT1 IKK IKK Complex MALT1->IKK activates IkappaB IκB IKK->IkappaB phosphorylates NFkappaB NF-κB IkappaB->NFkappaB Gene Gene Expression NFkappaB->Gene translocates to nucleus Cell Survival &\nProliferation Cell Survival & Proliferation Gene->Cell Survival &\nProliferation Mepazine Mepazine acetate Mepazine->MALT1 inhibits Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies CellCulture Cell Line Culture (e.g., ABC-DLBCL) Treatment_vitro Treatment with This compound CellCulture->Treatment_vitro ViabilityAssay Cell Viability Assay (e.g., MTT) Treatment_vitro->ViabilityAssay DataAnalysis_vitro IC50 Determination ViabilityAssay->DataAnalysis_vitro Xenograft Xenograft Model Establishment Treatment_vivo This compound Administration Xenograft->Treatment_vivo TumorMeasurement Tumor Volume Measurement Treatment_vivo->TumorMeasurement DataAnalysis_vivo Tumor Growth Inhibition Analysis TumorMeasurement->DataAnalysis_vivo

References

A Comparative Analysis of Racemic Mepazine Versus Its Enantiomers for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An objective examination of the pharmacological, pharmacokinetic, and toxicological profiles of racemic mepazine and its stereoisomers, supported by available experimental data.

Mepazine, a phenothiazine derivative historically used as a neuroleptic, has garnered renewed interest for its potent inhibition of the Mucosa-Associated Lymphoid Tissue Lymphoma Translocation protein 1 (MALT1). As a key regulator of NF-κB signaling, MALT1 is a promising therapeutic target in various B-cell lymphomas and autoimmune diseases. Mepazine is a chiral molecule, existing as a racemic mixture of two enantiomers: (R)-mepazine and (S)-mepazine. Emerging research indicates significant stereoselectivity in its biological activity, warranting a detailed comparative analysis to guide future drug development efforts.

Pharmacological Profile: (S)-Enantiomer Exhibits Superior MALT1 Inhibition

The primary mechanism of action for mepazine's anti-cancer effects is the inhibition of MALT1 protease activity. Available data demonstrates a clear stereospecificity in this interaction, with the (S)-enantiomer being the more potent inhibitor.

CompoundTargetIC50 ValueCell Line/System
Racemic Mepazine GST-MALT1 (full length)0.83 µM[1][2]Recombinant Protein
GST-MALT1 (aa 325-760)0.42 µM[1][2]Recombinant Protein
(S)-Mepazine MALT1~10-fold more potent than (R)-mepazine[3]Comparative Statement
MALT13.9 µM[3]Jurkat cells
(R)-Mepazine MALT1Data not available

Note: A direct side-by-side IC50 comparison of the R and S enantiomers under identical experimental conditions is not currently available in the reviewed literature.

While the primary focus of recent research has been on MALT1 inhibition, the historical use of mepazine as a neuroleptic suggests potential interactions with other CNS receptors. However, a comparative receptor binding profile for the individual enantiomers is not yet publicly available. Such data would be crucial for a comprehensive understanding of their respective off-target effects and overall pharmacological profiles.

Signaling Pathway of Mepazine as a MALT1 Inhibitor

Mepazine functions as an allosteric inhibitor of MALT1, thereby disrupting the CBM (CARMA1-BCL10-MALT1) signalosome complex. This complex is crucial for the activation of the NF-κB signaling pathway, which promotes cell survival and proliferation in certain cancers. By inhibiting MALT1's protease activity, mepazine prevents the cleavage of downstream substrates, ultimately leading to decreased NF-κB activation and the induction of apoptosis in MALT1-dependent cancer cells.

Mepazine_Signaling_Pathway cluster_cell Cancer Cell BCR B-Cell Receptor Activation CBM CARMA1-BCL10-MALT1 (CBM) Complex BCR->CBM Signal Transduction MALT1 MALT1 Protease Activity CBM->MALT1 Activation NFkB NF-κB Activation MALT1->NFkB Cleavage of Substrates Proliferation Cell Proliferation & Survival NFkB->Proliferation Promotes Apoptosis Apoptosis NFkB->Apoptosis Inhibits Mepazine Racemic Mepazine (S)-Mepazine (R)-Mepazine Mepazine->MALT1 Inhibits

Caption: Mepazine's mechanism of action via MALT1 inhibition.

Pharmacokinetic Profile: (S)-Mepazine Shows Favorable Tumor Accumulation

While comprehensive pharmacokinetic data for a direct comparison of the racemate and both enantiomers is limited, studies on (S)-mepazine have revealed promising characteristics for its therapeutic application.

Pharmacokinetic profiling of (S)-mepazine has demonstrated favorable drug accumulation in tumors.[3] This preferential distribution to the target tissue could enhance its therapeutic efficacy while potentially minimizing systemic side effects.

Detailed comparative pharmacokinetic studies are needed to fully elucidate the absorption, distribution, metabolism, and excretion (ADME) profiles of (R)-mepazine and racemic mepazine relative to the (S)-enantiomer. Understanding these differences is critical for determining the optimal formulation for clinical use.

Toxicological Profile: Data on Enantiomer-Specific Toxicity is Lacking

The historical withdrawal of racemic mepazine from the market was due to safety concerns, including agranulocytosis. A comparative toxicological analysis of the individual enantiomers is therefore of paramount importance. It is plausible that the adverse effects associated with racemic mepazine are primarily attributable to one of the enantiomers. A thorough evaluation of the in vitro and in vivo toxicity of (R)- and (S)-mepazine is necessary to assess whether the development of a single-enantiomer formulation could offer an improved safety profile.

Experimental Protocols

MALT1 Protease Activity Assay (Fluorogenic Cleavage Assay)

This assay measures the enzymatic activity of MALT1 by quantifying the cleavage of a fluorogenic substrate.

  • Cell Lysis: MALT1-expressing cells are lysed to release cellular proteins.

  • Immunoprecipitation: MALT1 is specifically isolated from the cell lysate using an anti-MALT1 antibody conjugated to protein G sepharose beads.

  • Cleavage Reaction: The immunoprecipitated MALT1 is incubated with a fluorogenic MALT1 substrate (e.g., Ac-LR-AMC).

  • Fluorescence Measurement: Cleavage of the substrate by active MALT1 releases a fluorescent reporter molecule (AMC), which is quantified using a fluorometer. The rate of fluorescence increase is proportional to MALT1 activity.

  • Inhibition Assessment: To determine the inhibitory potential of mepazine or its enantiomers, the compounds are pre-incubated with the immunoprecipitated MALT1 before the addition of the substrate. The reduction in fluorescence signal compared to a vehicle control indicates the degree of inhibition.

MALT1_Assay_Workflow Start Cell Lysate (MALT1-expressing cells) IP Immunoprecipitation with anti-MALT1 antibody Start->IP Incubate Incubation with Mepazine/Enantiomer IP->Incubate Substrate Addition of Fluorogenic Substrate Incubate->Substrate Measure Fluorescence Measurement Substrate->Measure Result Determination of MALT1 Inhibition (IC50) Measure->Result

Caption: Workflow for MALT1 fluorogenic cleavage assay.

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric method used to assess cell viability by measuring metabolic activity.

  • Cell Seeding: Cells are seeded in a 96-well plate and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with varying concentrations of racemic mepazine, (R)-mepazine, or (S)-mepazine for a specified period (e.g., 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.

  • Formazan Formation: Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.

  • Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm. The intensity of the color is proportional to the number of viable cells.

Conclusion and Future Directions

The available evidence strongly suggests that the pharmacological activity of mepazine as a MALT1 inhibitor is stereoselective, with the (S)-enantiomer being significantly more potent than the (R)-enantiomer. This finding, coupled with the favorable tumor accumulation of (S)-mepazine, positions it as a promising candidate for further development as a single-enantiomer therapeutic.

However, critical data gaps remain. A comprehensive, side-by-side comparison of the pharmacological, pharmacokinetic, and toxicological profiles of racemic mepazine and its individual enantiomers is essential. Future research should prioritize:

  • Direct Comparative IC50 Determination: Establishing the precise IC50 values for (R)- and (S)-mepazine against MALT1 under identical experimental conditions.

  • Broad Receptor Screening: Characterizing the binding affinities of each enantiomer and the racemate against a panel of relevant CNS and other off-target receptors.

  • Comparative ADME Studies: Conducting detailed pharmacokinetic studies in relevant animal models to compare the ADME properties of the three forms.

  • Stereoselective Toxicity Assessment: Performing in vitro and in vivo toxicity studies to determine if the adverse effects of racemic mepazine can be attributed to a specific enantiomer.

Addressing these knowledge gaps will be crucial for making informed decisions about the clinical development of mepazine and for potentially unlocking the full therapeutic potential of its more active (S)-enantiomer with an improved safety profile.

References

Statistical analysis of Mepazine acetate experimental data

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This publication provides a comprehensive statistical analysis and comparison of Mepazine acetate, a phenothiazine derivative with a history as an antipsychotic and current research interest as a Mucosa-Associated Lymphoid Tissue Lymphoma Translocation 1 (MALT1) protease inhibitor. This guide is intended for researchers, scientists, and drug development professionals, offering a detailed look at its experimental data, methodologies, and relevant signaling pathways.

Section 1: this compound as an Antipsychotic (Historical Context)

Mepazine, a member of the phenothiazine class of drugs, was historically used as an antipsychotic agent. However, its use for this indication has been discontinued.[1] Clinical studies conducted in the mid-20th century compared its efficacy and side effect profile to other phenothiazines, notably chlorpromazine.

Comparative Efficacy in Schizophrenia

A meta-analysis of randomized controlled trials has shown that chlorpromazine is more effective in treating schizophrenia than Mepazine.[2] An earlier comparative study from 1960 evaluated Mepazine against other phenothiazines in the treatment of schizophrenic reactions, providing further context to its relative efficacy.[3] Ultimately, Mepazine was withdrawn from the market in the late 1960s due to a lack of significant efficacy compared to other available antipsychotics of that era.[1]

Comparative Side Effect Profile

Mepazine was associated with a range of side effects, some of which were considered significant and contributed to its discontinuation.[1]

Side EffectThis compoundChlorpromazine (for comparison)Reference
GranulocytopeniaReportedReported[1]
HypotensionReportedReported[1]
Urinary RetentionReportedReported[1]
Paralytic IleusReportedNot commonly reported[1]

Section 2: this compound as a MALT1 Inhibitor (Current Research Focus)

More recently, Mepazine has been identified as a potent and selective inhibitor of the MALT1 protease, a key component in NF-κB signaling pathways.[4][5] This has led to its investigation as a potential therapeutic agent in certain types of cancers, particularly Activated B-Cell like (ABC) subtype of Diffuse Large B-Cell Lymphoma (DLBCL), and in immunological disorders.[5][6]

In Vitro MALT1 Inhibition

Experimental data has demonstrated Mepazine's ability to inhibit MALT1 protease activity in biochemical and cellular assays.

AssayIC50 (µM)Cell Line/SystemReference
GST-MALT1 full length0.83Recombinant Protein[4]
GST-MALT1 (aa 325-760)0.42Recombinant Protein[4]
Cellular MALT1 activity<5U2932, OCI-Ly10, OCI-Ly3, HBL1, TMD8[7]
In Vitro and In Vivo Effects on Cancer Cells

Studies have shown that Mepazine selectively induces apoptosis and reduces cell viability in MALT1-dependent cancer cell lines.

ExperimentConcentration/DoseCell Line/ModelKey FindingsReference
Cell Viability Assay5-20 µMABC-DLBCL cells (HBL1, OCI-Ly3, U2932, TMD8)Decreased cell viability in ABC-DLBCL cells with no significant effect on GCB-DLBCL cells.[4]
Murine DLBCL Xenograft Model16 mg/kg (i.p.)OCI-Ly10 (ABC-DLBCL)Interfered with tumor growth and induced apoptosis.[8]
MALT1-Independent Effects

It is important to note that some studies suggest Mepazine may also have MALT1-independent mechanisms of action. For instance, it has been shown to inhibit RANKL-induced osteoclastogenesis in a manner that is not dependent on MALT1.[1][9]

Experimental Protocols

MALT1 Protease Inhibition Assay (Biochemical)

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against recombinant MALT1 protease.

Methodology:

  • Recombinant GST-tagged full-length MALT1 or its protease domain (amino acids 325-760) is expressed and purified.

  • The enzymatic reaction is initiated by incubating the recombinant MALT1 with a fluorogenic substrate, such as Ac-LRSR-AMC.

  • Varying concentrations of this compound are added to the reaction mixture.

  • The cleavage of the substrate, resulting in the release of the fluorescent AMC group, is measured over time using a fluorescence plate reader.

  • IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a dose-response curve.[7]

Cellular MALT1 Activity Assay

Objective: To assess the effect of this compound on MALT1 activity within living cells.

Methodology:

  • ABC-DLBCL cell lines (e.g., U2932, OCI-Ly10) are cultured under standard conditions.

  • Cells are treated with a range of this compound concentrations for a specified period.

  • Cell lysates are prepared, and the cleavage of a known MALT1 substrate, such as RelB, is assessed by Western blotting.

  • A reduction in the cleaved form of the substrate indicates inhibition of cellular MALT1 activity.[7]

Signaling Pathway and Experimental Workflow Diagrams

MALT1_Signaling_Pathway cluster_receptor Cell Surface Receptor Activation cluster_downstream Downstream Signaling Antigen Receptor Antigen Receptor CARMA1 CARMA1 Antigen Receptor->CARMA1 Recruitment BCL10 BCL10 MALT1 MALT1 NF-κB Activation NF-κB Activation MALT1->NF-κB Activation Proteolytic Cleavage of Substrates Mepazine Mepazine Mepazine->MALT1 Inhibition Gene Expression Gene Expression NF-κB Activation->Gene Expression Cell Survival & Proliferation Cell Survival & Proliferation Gene Expression->Cell Survival & Proliferation

Caption: MALT1 Signaling Pathway Inhibition by Mepazine.

Experimental_Workflow_MALT1_Inhibition cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis Recombinant MALT1 Recombinant MALT1 Biochemical Assay Biochemical Assay Recombinant MALT1->Biochemical Assay ABC-DLBCL Cell Lines ABC-DLBCL Cell Lines Cellular Assay Cellular Assay ABC-DLBCL Cell Lines->Cellular Assay IC50 Determination IC50 Determination Biochemical Assay->IC50 Determination Apoptosis & Viability Apoptosis & Viability Cellular Assay->Apoptosis & Viability Mepazine Treatment Mepazine Treatment IC50 Determination->Mepazine Treatment Dose Selection Xenograft Model Xenograft Model Xenograft Model->Mepazine Treatment Tumor Growth Measurement Tumor Growth Measurement Mepazine Treatment->Tumor Growth Measurement Immunohistochemistry Immunohistochemistry Mepazine Treatment->Immunohistochemistry Efficacy Assessment Efficacy Assessment Tumor Growth Measurement->Efficacy Assessment Immunohistochemistry->Efficacy Assessment

Caption: Experimental Workflow for Mepazine as a MALT1 Inhibitor.

References

A Researcher's Guide to Utilizing Positive and Negative Controls in Mepazine Acetate Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Data Summary: Mepazine Acetate and Controls

The following table summarizes the quantitative data for this compound and appropriate positive and negative controls for its primary known targets: MALT1 protease and dopamine D2 receptors.

Compound/Control Target Assay Type Metric Value Cell Line/System Reference
This compound MALT1Protease InhibitionIC500.83 µM (full length)Recombinant GST-MALT1[4]
MALT1Protease InhibitionIC500.42 µM (aa 325-760)Recombinant GST-MALT1[4]
VariousCell Viability% Decrease≥27% at 10 µM (4 days)ABC-DLBCL cell lines[4]
Z-VRPR-FMK (Positive Control) MALT1Protease Inhibition-Irreversible InhibitorHBL-1 cells[4]
VariousCell Viability-Inhibits proliferationABC-DLBCL cell lines[4]
Chlorpromazine (Positive Control) Dopamine D2 ReceptorAntagonist Activity-Effective antagonistIn vitro systems[3][5]
Haloperidol (Positive Control) Dopamine D2 ReceptorBinding AffinityKi0.89 nMCNS receptors[6]
MALT1 Knockout Cells (Negative Control) MALT1Gene Expression-No MALT1 expressionMouse Bone Marrow Cells[7]
Promethazine (Potential Negative Control) MALT1/Dopamine Receptors--Structurally related phenothiazine with different primary activity-[8]

Experimental Protocols

MALT1 Protease Activity Assay (Fluorogenic)

This protocol is adapted from a fluorogenic cleavage assay to measure endogenous or ectopic MALT1 activity.

Principle: MALT1's proteolytic activity is measured by the cleavage of a fluorogenic substrate, resulting in a quantifiable fluorescent signal.

Materials:

  • Cells of interest (e.g., Jurkat T-cells, primary T-cells, or ABC-DLBCL cell lines)

  • This compound

  • Z-VRPR-FMK (positive control)

  • Vehicle (e.g., DMSO)

  • Stimulation agents (e.g., PMA and Ionomycin)

  • Cell lysis buffer

  • Anti-MALT1 antibody for immunoprecipitation

  • Fluorogenic MALT1 substrate (e.g., Ac-LRSR-AMC)

  • Fluorometer

Procedure:

  • Cell Treatment: Plate cells and treat with this compound, Z-VRPR-FMK, or vehicle for a predetermined time.

  • Cell Stimulation: Stimulate cells with PMA/Ionomycin to activate MALT1. Untreated and unstimulated cells serve as negative controls.

  • Cell Lysis: Harvest and lyse the cells to release cellular contents.

  • Immunoprecipitation: Precipitate MALT1 from the cell lysates using an anti-MALT1 antibody.

  • Cleavage Reaction: Incubate the immunoprecipitated MALT1 with the fluorogenic substrate.

  • Fluorescence Measurement: Measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., 360 nm excitation and 460 nm emission for AMC) over time.

Data Analysis: Calculate the rate of substrate cleavage from the change in fluorescence over time. Compare the activity in this compound-treated cells to positive and negative controls.

Dopamine D2 Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of this compound for the dopamine D2 receptor.

Principle: The binding of a radiolabeled ligand to the D2 receptor is competed by the test compound (this compound). The reduction in radioligand binding is proportional to the affinity of the test compound for the receptor.

Materials:

  • Cell membranes expressing dopamine D2 receptors (e.g., from porcine striatum)

  • This compound

  • Radioligand (e.g., [3H]spiperone)

  • Positive control (e.g., Haloperidol or Chlorpromazine)

  • Incubation buffer

  • Scintillation fluid and counter

Procedure:

  • Reaction Setup: In a multi-well plate, combine the cell membranes, radioligand, and varying concentrations of this compound or the positive control.

  • Incubation: Incubate the mixture to allow binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.

  • Washing: Wash the filters to remove non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

Data Analysis: Generate a competition curve by plotting the percentage of specific binding against the concentration of the competitor. Calculate the IC50 value, which can then be converted to a Ki (inhibition constant) value.

Cell Viability Assay (MTT Assay)

This protocol details the use of an MTT assay to assess the effect of this compound on cell viability.[9]

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • Cells of interest

  • This compound

  • Positive control for cytotoxicity (e.g., doxorubicin)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or SDS-HCl)

  • 96-well plate

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.[10]

  • Compound Treatment: Treat the cells with various concentrations of this compound or controls for the desired duration (e.g., 72 hours).[10]

  • MTT Addition: Add MTT solution to each well and incubate for 1.5-4 hours at 37°C.[9][10]

  • Formazan Solubilization: Remove the MTT solution and add the solubilization solution to dissolve the formazan crystals.[10]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 492 nm or 570 nm using a microplate reader.[9][10]

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percentage of viability against the concentration of this compound to determine the IC50 value.

Apoptosis Assay (Annexin V Staining)

This protocol outlines the detection of apoptosis using Annexin V staining followed by flow cytometry.[11][12]

Principle: In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells.[13] Propidium iodide (PI) is used to distinguish late apoptotic and necrotic cells with compromised membrane integrity.[11]

Materials:

  • Cells of interest

  • This compound

  • Positive control for apoptosis (e.g., staurosporine)

  • FITC-conjugated Annexin V

  • Propidium Iodide (PI)

  • 1X Binding Buffer

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells with this compound or controls for the desired time.

  • Cell Harvesting: Harvest the cells, including any floating cells.[11]

  • Washing: Wash the cells with cold PBS.[11]

  • Staining: Resuspend the cells in 1X Binding Buffer and add FITC-Annexin V and PI.[11]

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.[14]

  • Flow Cytometry: Analyze the stained cells by flow cytometry.

Data Analysis: Quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+).

Visualizations

Experimental Workflow for this compound Evaluation

G cluster_0 Cell Culture & Treatment cluster_1 Assays cluster_2 Data Analysis A Seed Cells B Treat with this compound A->B C Positive Control (e.g., Z-VRPR-FMK) A->C D Negative Control (e.g., Vehicle, MALT1 KO cells) A->D E MALT1 Activity Assay B->E F Dopamine Receptor Binding B->F G Cell Viability (MTT) B->G H Apoptosis (Annexin V) B->H C->E C->G C->H D->E D->G D->H I IC50/Ki Calculation E->I F->I G->I H->I J Statistical Analysis I->J K Comparison of Effects J->K

Caption: Experimental workflow for evaluating this compound's efficacy.

MALT1-Mediated NF-κB Signaling Pathway

G cluster_0 Upstream Activation cluster_1 CBM Complex cluster_2 Downstream Signaling TCR_BCR TCR/BCR Activation CARMA1 CARMA1 TCR_BCR->CARMA1 BCL10 BCL10 CARMA1->BCL10 MALT1 MALT1 BCL10->MALT1 TRAF6 TRAF6 MALT1->TRAF6 IKK IKK Complex TRAF6->IKK NFkB NF-κB Activation IKK->NFkB Gene Gene Expression NFkB->Gene Mepazine This compound Mepazine->MALT1

Caption: MALT1 signaling pathway and the inhibitory action of this compound.

References

Mepazine Acetate-Induced Apoptosis: A Comparative Guide to Caspase Activation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of mepazine acetate-induced apoptosis, with a focus on its confirmation through caspase assays. We present experimental data comparing this compound with other well-established apoptosis inducers, Staurosporine and Doxorubicin. Detailed experimental protocols and signaling pathway diagrams are included to support your research and drug development efforts.

Comparative Analysis of Apoptosis Induction

This compound, a phenothiazine derivative, has been identified as an inhibitor of the Mucosa-Associated Lymphoid Tissue Lymphoma Translocation Protein 1 (MALT1).[1][2] MALT1 is a key mediator in the NF-κB signaling pathway, which is crucial for the survival of certain cancer cells, particularly Activated B-Cell like (ABC) subtype of Diffuse Large B-Cell Lymphoma (DLBCL).[1][2] By inhibiting MALT1, mepazine disrupts this pro-survival signaling, leading to enhanced apoptosis in MALT1-dependent cancer cells.[3][4] This guide provides a quantitative comparison of mepazine's apoptotic effects with other known inducers.

The following table summarizes the quantitative effects of Mepazine, Staurosporine, and Doxorubicin on apoptosis and caspase-3 activation in different cancer cell lines.

CompoundCell LineConcentrationTreatment Time% of Apoptotic CellsFold Increase in Caspase-3 ActivityReference
Mepazine ABC-DLBCL (HBL1, OCI-Ly3, U2932, TMD8)5-20 µM4 daysDecrease in cell viability observedData not available[3][5]
Pancreatic Cancer CellsNot SpecifiedNot SpecifiedIncreased apoptosis observed (cleaved caspase-3)Data not available[6]
Staurosporine U-937 (Leukemia)1 µM24 hours38% (total apoptosis)Correlated with apoptosis[7]
Cardiomyocytes0.25-1 µM4-8 hoursTime and concentration-dependent increase5 to 8-fold[8]
L1210/S (Leukemia)5 µM3 hoursNot specified>10-fold[9]
HCEC (Corneal Endothelial)0.2 µM12 hours~40%Peaked at 12 hours[10]
Doxorubicin H9c2 (Cardiomyocytes)0.1-1 µM4-8 hoursConcentration-dependent increase in caspase-3/7 activityExpressed as a percentage of control[11]
Cardiac Stem Cells0.6 µM48 hours~50% cell death11.3-fold[12]
Jurkat (T-cell leukemia)Not SpecifiedNot SpecifiedApoptosis inducedCaspases 2, 3, 4, 6, 7, 8, 9, and 10 activated[13]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Cell Culture and Treatment
  • Cell Lines: ABC-DLBCL cell lines (e.g., HBL1, OCI-Ly3), Pancreatic cancer cell lines, U-937, Cardiomyocytes, L1210/S, HCEC, H9c2, Cardiac Stem Cells, and Jurkat cells are maintained in their respective recommended media supplemented with fetal bovine serum and antibiotics.

  • Compound Preparation: this compound, Staurosporine, and Doxorubicin are dissolved in DMSO to prepare stock solutions, which are then diluted to the final desired concentrations in the cell culture medium.

  • Treatment: Cells are seeded at an appropriate density and allowed to attach overnight. The following day, the medium is replaced with fresh medium containing the indicated concentrations of the compounds or vehicle control (DMSO). Cells are then incubated for the specified durations.

Caspase-3 Activity Assays

Confirmation of apoptosis is frequently achieved by measuring the activity of executioner caspases, such as caspase-3. Both colorimetric and fluorometric assays are widely used for this purpose.

1. Colorimetric Caspase-3 Assay Protocol

This assay is based on the cleavage of a colorimetric substrate, such as DEVD-pNA (Asp-Glu-Val-Asp-p-nitroanilide), by active caspase-3. The cleavage releases p-nitroanilide (pNA), which can be quantified by measuring its absorbance at 405 nm.

  • Cell Lysis:

    • Collect both adherent and floating cells and wash with ice-cold PBS.

    • Resuspend the cell pellet in chilled cell lysis buffer.

    • Incubate on ice for 10 minutes.

    • Centrifuge at 10,000 x g for 1 minute at 4°C.

    • Collect the supernatant containing the cell lysate.

  • Assay Procedure:

    • Determine the protein concentration of the cell lysate.

    • Add 50-100 µg of protein to each well of a 96-well plate.

    • Add reaction buffer containing DTT to each well.

    • Add the DEVD-pNA substrate to each well.

    • Incubate the plate at 37°C for 1-2 hours, protected from light.

    • Measure the absorbance at 405 nm using a microplate reader.

  • Data Analysis: The fold-increase in caspase-3 activity is determined by comparing the absorbance of the treated samples to that of the untreated control.

2. Fluorometric Caspase-3 Assay Protocol

This assay utilizes a fluorogenic substrate, such as DEVD-AFC (Asp-Glu-Val-Asp-7-amino-4-trifluoromethylcoumarin). Cleavage of this substrate by active caspase-3 releases the fluorescent AFC molecule, which can be measured with an excitation wavelength of ~400 nm and an emission wavelength of ~505 nm.

  • Cell Lysis: (Follow the same procedure as for the colorimetric assay)

  • Assay Procedure:

    • Determine the protein concentration of the cell lysate.

    • Add 50 µg of protein to each well of a 96-well black plate.

    • Add reaction buffer containing DTT to each well.

    • Add the DEVD-AFC substrate to each well.

    • Incubate the plate at 37°C for 1-2 hours, protected from light.

    • Measure the fluorescence using a microplate fluorometer with excitation at 400 nm and emission at 505 nm.

  • Data Analysis: The fold-increase in caspase-3 activity is calculated by comparing the fluorescence intensity of the treated samples to the untreated control.

Visualizing the Pathways

To better understand the mechanisms discussed, the following diagrams illustrate the this compound-induced apoptosis pathway and the general workflow of a caspase-3 assay.

Mepazine_Apoptosis_Pathway Mepazine This compound MALT1 MALT1 Paracaspase Mepazine->MALT1 Inhibits NFkB NF-κB Signaling MALT1->NFkB Activates AntiApoptotic Anti-Apoptotic Proteins (e.g., Bcl-xL) NFkB->AntiApoptotic Promotes Transcription ProApoptotic Pro-Apoptotic Proteins AntiApoptotic->ProApoptotic Inhibits Mitochondria Mitochondria ProApoptotic->Mitochondria Activates Caspase9 Caspase-9 (Initiator) Mitochondria->Caspase9 Cytochrome c release activates Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

Caption: this compound-induced apoptosis pathway.

Caspase_Assay_Workflow Start Start: Treat cells with Apoptosis Inducer Harvest Harvest Cells (Adherent & Suspension) Start->Harvest Lyse Lyse Cells (on ice) Harvest->Lyse Centrifuge Centrifuge to remove debris Lyse->Centrifuge Lysate Collect Supernatant (Cell Lysate) Centrifuge->Lysate Assay Perform Caspase-3 Assay: Add lysate, buffer, and substrate to 96-well plate Lysate->Assay Incubate Incubate at 37°C Assay->Incubate Read Read Absorbance (405nm) or Fluorescence (Ex/Em 400/505nm) Incubate->Read Analyze Analyze Data: Calculate fold-change in activity Read->Analyze

References

Safety Operating Guide

Safe Disposal of Mepazine Acetate: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides a detailed, step-by-step procedure for the safe disposal of mepazine acetate, a compound identified as harmful if swallowed and a potential carcinogen.[1][2][3] Adherence to these guidelines is crucial for minimizing risks and complying with regulatory standards.

Hazard Profile of this compound

Before handling or disposing of this compound, it is essential to be aware of its hazard classifications. This information is critical for determining the appropriate safety precautions and disposal pathway.

Hazard ClassificationCodeDescriptionSource
Acute Toxicity (Oral)H302Harmful if swallowed[1][2]
Carcinogenicity-Possibly carcinogenic to humans[3]
Reproductive Toxicity-Suspected of causing reproductive effects[3]
Combustibility-Combustible Solid

Step-by-Step Disposal Protocol for this compound

Given its hazardous properties, this compound must be managed as a hazardous pharmaceutical waste. The following protocol outlines the necessary steps for its safe disposal.

Step 1: Personal Protective Equipment (PPE)

Before handling this compound waste, ensure you are wearing appropriate PPE to prevent exposure. This includes:

  • Safety goggles

  • Chemical-resistant gloves

  • A lab coat or other protective clothing

Step 2: Waste Segregation

Proper segregation is a critical first step in waste management to prevent accidental chemical reactions and ensure correct disposal.

  • Do not mix this compound waste with other waste streams, such as non-hazardous trash or other chemical waste, unless explicitly instructed to do so by your institution's environmental health and safety (EHS) department.[1][4]

  • Never dispose of this compound down the drain or in the sewer system.[1][5][6][7] This is to avoid environmental contamination.[1][4]

Step 3: Containment and Labeling

Proper containment and labeling are essential for the safe storage and transport of hazardous waste.

  • Whenever possible, leave the this compound waste in its original container.[1][4]

  • If the original container is not available or is compromised, use a new, clean, and compatible container that can be tightly sealed.

  • Label the waste container clearly with the words "Hazardous Waste," the full chemical name ("this compound"), and any other information required by your institution or local regulations.

Step 4: Temporary Storage

Store the contained this compound waste in a designated hazardous waste accumulation area. This area should be:

  • Secure and accessible only to authorized personnel.

  • Away from heat and sources of ignition.[3]

  • In a well-ventilated location.

Step 5: Arrange for Professional Disposal

Hazardous pharmaceutical waste must be disposed of through a licensed hazardous waste management company.

  • Contact your institution's EHS department to arrange for a pickup.

  • The primary method for the disposal of hazardous pharmaceutical waste is incineration at a permitted facility.[5][6][8]

Step 6: Spill Management

In the event of a spill, take the following immediate actions:

  • Evacuate the immediate area and ensure it is well-ventilated.[1]

  • Wearing appropriate PPE, carefully take up the dry material, avoiding the generation of dust.[1]

  • Collect the spilled material and any contaminated cleaning materials in a sealed, labeled hazardous waste container.

  • Clean the affected area thoroughly.[1]

  • Report the spill to your supervisor and EHS department.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start This compound Waste Generated identify Identify as Hazardous Waste (Acute Toxicity, Potential Carcinogen) start->identify ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) identify->ppe segregate Segregate from other waste streams ppe->segregate no_drain Do NOT dispose down the drain segregate->no_drain contain Contain in a sealed and properly labeled container no_drain->contain store Store in designated hazardous waste area contain->store contact_ehs Contact Environmental Health & Safety (EHS) for pickup store->contact_ehs disposal Dispose via licensed hazardous waste contractor (Incineration) contact_ehs->disposal

Caption: Workflow for the safe disposal of this compound.

References

Essential Safety and Operational Guide for Handling Mepazine Acetate

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals working with Mepazine acetate. It outlines the necessary personal protective equipment (PPE), handling procedures, and disposal plans to ensure a safe laboratory environment.

Quantitative Safety Data

The following table summarizes the key quantitative safety and physical properties of this compound.

PropertyValueReference
GHS Hazard Classification Acute Toxicity 4, Oral (H302: Harmful if swallowed)[1][2][3]
Signal Word Warning[1][2]
Storage Temperature -20°C[2]
Form Solid[2]
Appearance Purple solid[1][2]
Molecular Formula C₁₉H₂₂N₂S · xC₂H₄O₂[2]
Molecular Weight 310.46 g/mol (free base)[2]
Solubility >55.6 µg/mL in water at pH 7.4[3]
Glove Material Nitrile rubber[1]
Glove Thickness 0.11 mm[1]
Glove Breakthrough Time > 480 minutes[1]

Experimental Protocols: Safe Handling and Disposal

1. Engineering Controls and Work Practices:

  • Ventilation: Handle this compound in a well-ventilated area.[1] Use of a chemical fume hood is recommended to minimize inhalation exposure, especially when handling the solid form or preparing solutions.

  • Designated Area: Establish a designated area for handling this compound to prevent cross-contamination.

  • Hygiene: Wash hands thoroughly after handling the substance.[1] Avoid eating, drinking, or smoking in the handling area.

2. Personal Protective Equipment (PPE):

The following PPE is mandatory when handling this compound:

  • Eye Protection: Wear chemical safety glasses.[1]

  • Hand Protection: Use nitrile rubber gloves with a minimum thickness of 0.11 mm and a breakthrough time of over 480 minutes.[1] Inspect gloves for any damage before use and change them frequently.

  • Skin and Body Protection: A lab coat or other protective clothing is required to prevent skin contact.[1]

  • Respiratory Protection: If there is a risk of generating dust, a NIOSH-approved P2 filter respirator should be used.[1]

3. Handling and Storage Procedures:

  • Receiving: Upon receipt, visually inspect the container for any damage or leaks.

  • Storage: Store this compound in a tightly closed container at -20°C in a dry, well-ventilated area, protected from light.[1][2] It is noted to be hygroscopic.[2]

  • Weighing and Solution Preparation:

    • Perform these tasks in a chemical fume hood to avoid dust inhalation.

    • Use appropriate tools to handle the solid material and avoid creating dust.

    • When preparing solutions, add the solvent to the solid slowly to prevent splashing. Reconstituted solutions should be aliquoted and frozen at -20°C, where they are stable for up to 3 months.[2]

4. Spill Management:

  • Small Spills:

    • Evacuate the immediate area.

    • Wear the appropriate PPE as outlined above.

    • Cover the spill with an absorbent material.

    • Collect the material into a suitable container for disposal.

    • Clean the spill area thoroughly.

  • Large Spills:

    • Evacuate the laboratory and alert safety personnel immediately.

    • Prevent the spill from entering drains.[1]

5. Disposal Plan:

  • Waste Generation: All materials contaminated with this compound, including empty containers, disposable gloves, and absorbent materials from spills, must be considered chemical waste.

  • Disposal Method: Dispose of this compound waste in accordance with all applicable federal, state, and local regulations.[1] Do not dispose of it down the drain.[1] It is recommended to use a licensed professional waste disposal service.[1]

Operational Workflow for Handling this compound

cluster_receipt_storage Receiving and Storage cluster_handling Handling and Use cluster_spill_disposal Spill and Disposal A Receive Shipment B Inspect Container A->B C Store at -20°C Protect from Light Keep Dry B->C D Wear Appropriate PPE (Gloves, Goggles, Lab Coat) C->D E Work in Ventilated Area (Chemical Fume Hood) D->E F Weigh and Prepare Solutions E->F G Conduct Experiment F->G H Spill Occurs G->H J Collect Waste G->J I Follow Spill Protocol H->I I->J K Dispose via Licensed Service J->K

Caption: Workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Mepazine acetate
Reactant of Route 2
Mepazine acetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.